molecular formula C12H18N2O B3354077 1-(3-Methoxyphenyl)-4-methyl-piperazine CAS No. 57318-64-6

1-(3-Methoxyphenyl)-4-methyl-piperazine

Numéro de catalogue: B3354077
Numéro CAS: 57318-64-6
Poids moléculaire: 206.28 g/mol
Clé InChI: GIBGGWFWTSZAGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Product Overview 1-(3-Methoxyphenyl)-4-methyl-piperazine is a chemical compound with the molecular formula C 12 H 18 N 2 O and a molecular weight of 206.29 g/mol . This piperazine derivative is offered as a high-purity material for research and development purposes. Research Applications and Value Piperazine derivatives are a significant class of compounds in medicinal and organic chemistry research. They are frequently investigated as key synthetic intermediates or as core structural motifs in the development of novel pharmacologically active substances . Specifically, substituted piperazines are often explored for their potential interactions with various biological targets, including the central nervous system. Research into structurally similar compounds indicates that modifications to the piperazine ring can significantly influence opioid receptor binding profiles, shifting activity between agonist and antagonist effects . This makes 1-(3-Methoxyphenyl)-4-methyl-piperazine a valuable compound for researchers in neuroscience and pharmacology studying structure-activity relationships (SAR). Its applications extend to synthetic chemistry, where it serves as a building block for the construction of more complex molecules. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment using proper personal protective equipment (PPE). Ordering and Storage For current pricing, availability, and detailed specifications, please contact our sales team. The product is typically stored in a cool, dry place, often at refrigerated temperatures (e.g., 2-8°C) to maintain stability .

Propriétés

IUPAC Name

1-(3-methoxyphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15-2/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGGWFWTSZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Arylpiperazines: A Case Study of 1-(3-Methoxyphenyl)piperazine and the Influence of N-Alkylation

Introduction

Arylpiperazines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system (CNS). Their physicochemical properties are paramount, dictating every aspect of a molecule's journey from administration to its site of action. These parameters, including ionization constant (pKa), lipophilicity (logP/D), and solubility, govern the critical Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent.

This guide provides a detailed examination of the physicochemical properties of 1-(3-Methoxyphenyl)piperazine, a key intermediate and reference compound within this chemical class.[1][2] Due to the limited availability of specific experimental data for its N-methylated analogue, 1-(3-Methoxyphenyl)-4-methyl-piperazine, this document will focus on the well-characterized parent compound. The principles, experimental methodologies, and expected impact of N-methylation will be thoroughly discussed, providing researchers with a robust framework for understanding and predicting the behavior of this important molecular series.

Compound Identification and Structural Attributes

Accurate identification is the foundation of any chemical analysis. The core compound of this guide is 1-(3-Methoxyphenyl)piperazine.

Chemical Structure:

The addition of a methyl group at the 4-position of the piperazine ring yields 1-(3-Methoxyphenyl)-4-methyl-piperazine. This modification, while structurally small, has predictable consequences:

  • Increased Molecular Weight: The addition of a -CH₃ group increases the molecular mass.

  • Increased Lipophilicity: The non-polar methyl group will typically lead to a modest increase in the logP value.

  • Altered Basicity: The methyl group is weakly electron-donating, which will slightly increase the basicity (and thus the pKa) of the adjacent tertiary amine (N-4) compared to the secondary amine in the parent compound.

The fundamental properties of the parent compound are summarized below.

PropertyValueSource
IUPAC Name 1-(3-methoxyphenyl)piperazine[2]
CAS Number 16015-71-7[1]
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3]
Appearance Clear, colorless to light yellow liquid or white to grey/pinkish crystalline powder[1]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate. It defines the extent of ionization at a given pH, which directly influences solubility, membrane permeability, receptor binding, and formulation strategies. For a basic compound like 1-(3-Methoxyphenyl)piperazine, the pKa refers to the equilibrium constant for the protonation of its basic nitrogen centers.

A predicted pKa value for 1-(3-Methoxyphenyl)piperazine is approximately 8.98 ± 0.10 .[1] This indicates that at physiological pH (around 7.4), the compound will exist as a significant proportion of its protonated (ionized) form, enhancing its aqueous solubility.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa.[4] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[5][6]

This protocol outlines a self-validating system for accurate pKa measurement.

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4][5]

  • Solution Preparation:

    • Analyte Solution: Prepare a ~1 mM solution of the analyte (e.g., 1-(3-Methoxyphenyl)piperazine) in water or a suitable co-solvent if solubility is limited. The final concentration should be at least 10⁻⁴ M for optimal sensitivity.[5]

    • Titrants: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[4][5]

    • Ionic Strength Adjustment: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which mimics physiological conditions and ensures consistent activity coefficients.[4][5]

  • Titration Procedure:

    • Transfer a known volume (e.g., 20 mL) of the 1 mM analyte solution to a reaction vessel equipped with a magnetic stirrer.[4][5]

    • Add KCl solution to maintain a constant ionic strength.[5]

    • Immerse the calibrated pH electrode into the solution.

    • To determine the pKa of a base, first acidify the solution to a low pH (e.g., 1.8-2.0) with 0.1 M HCl to ensure the compound is fully protonated.[4][5]

    • Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements.[5]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.[4]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., 12-12.5) to ensure the complete deprotonation of the compound.[4][5]

  • Data Analysis & Validation:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the half-equivalence point, which is the volume of titrant required to neutralize half of the protonated analyte. At this specific point, the pH of the solution is equal to the pKa of the compound.[6][7]

    • Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[5]

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepAnalyte Prepare 1 mM Analyte Solution PrepTitrants Prepare 0.1 M HCl & 0.1 M NaOH PrepKCl Prepare 0.15 M KCl (Ionic Strength) Acidify Acidify Analyte (to pH ~2 with HCl) PrepKCl->Acidify Titrate Titrate with 0.1 M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot HalfEquiv Identify Half-Equivalence Point Plot->HalfEquiv pKa Determine pKa (pH at Half-Equiv. Point) HalfEquiv->pKa

Fig. 1: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[8] A predicted LogP value for 1-(3-Methoxyphenyl)piperazine is 1.01 .[9]

Given its pKa of ~8.98, measuring the logD at a physiologically relevant pH of 7.4 is more informative for predicting in vivo behavior.[10]

Experimental Determination of logD: The Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" technique for determining logP and logD values.[8][11] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer.

  • Phase Preparation:

    • Prepare a suitable aqueous buffer, such as phosphate-buffered saline (PBS), and adjust its pH to 7.4.[10][12]

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the phases to separate. Use this pre-saturated octanol for the experiment.

    • Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. Use this pre-saturated buffer. This step is crucial to prevent volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).[12]

    • Seal the vessel and shake it vigorously for a fixed period (e.g., 1-3 hours) to ensure that equilibrium is reached between the two phases.[10]

  • Phase Separation & Sampling:

    • Centrifuge the mixture to achieve a clean and complete separation of the aqueous and organic layers.[10]

    • Carefully withdraw an aliquot from the upper n-octanol layer and the lower aqueous layer.

  • Quantification & Calculation:

    • Determine the concentration of the compound in each phase using a suitable analytical method, most commonly Liquid Chromatography with UV or Mass Spectrometry detection (LC-MS), which offers high sensitivity and specificity.[10][12]

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The logD is the base-10 logarithm of this ratio:

      • LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ ) [8]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis PrepBuffer Prepare PBS Buffer (pH 7.4) PreSaturateOct Pre-saturate n-Octanol with Buffer PrepBuffer->PreSaturateOct PreSaturateBuff Pre-saturate Buffer with n-Octanol PrepBuffer->PreSaturateBuff Add Add Compound to Phases PreSaturateOct->Add PreSaturateBuff->Add Shake Shake to Reach Equilibrium Add->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Both Phases Centrifuge->Sample Quantify Quantify Concentration (e.g., LC-MS) Sample->Quantify Calculate Calculate Ratio: [Octanol] / [Aqueous] Quantify->Calculate LogD Calculate logD Calculate->LogD

Fig. 2: Workflow for logD determination via the shake-flask method.

Solubility and Other Physical Properties

Aqueous solubility is fundamental for achieving sufficient concentration in biological fluids for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

The solubility of 1-(3-Methoxyphenyl)piperazine has been reported in various solvents, which is critical information for handling, formulation, and analytical method development.

PropertyValueSource
Solubility DMF: 10 mg/ml; DMSO: 15 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 10 mg/ml[1][2]
The dihydrochloride salt is very soluble in methanol and soluble in water.[13]
Boiling Point 150 °C at 0.5 mmHg[1]
Density 1.114 g/mL at 25 °C[1]
UV Max Absorbance 214, 247 nm (in aqueous acid)[13]

The solubility of the free base in a pH 7.2 buffer is modest (0.5 mg/ml), but the high solubility of its hydrochloride salt highlights a common strategy used in drug development: salt formation to improve the aqueous solubility and dissolution rate of basic compounds.[2][13]

Conclusion

The physicochemical properties of 1-(3-Methoxyphenyl)piperazine characterize it as a basic (pKa ≈ 8.98), moderately lipophilic (logP ≈ 1.01) compound with limited aqueous solubility in its free base form that can be significantly enhanced through salt formation. These characteristics are foundational to its behavior in biological systems and are representative of the broader arylpiperazine class.

The introduction of a methyl group at the N-4 position to form 1-(3-Methoxyphenyl)-4-methyl-piperazine is expected to subtly increase its basicity and lipophilicity. The robust, validated protocols for determining pKa and logD detailed in this guide provide researchers with the necessary tools to experimentally quantify these properties, enabling data-driven decisions in the design and optimization of new chemical entities. A thorough understanding and experimental validation of these core physicochemical parameters are indispensable for the successful progression of drug candidates from the laboratory to the clinic.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 122833-04-9 | Product Name : 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. Retrieved from [Link]

  • Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

  • Slideshare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Shanghai Hope-Chem Co.,Ltd. (n.d.). 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl) - Shanghai Hope-Chem Co.,Ltd. Retrieved from http://www.hope-chem.com/product/761440-65-7.html
  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-4-nitrosopiperazine | C11H15N3O2 | CID 165989139. Retrieved from [Link]

  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]

Sources

Technical Whitepaper: 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS 57318-64-6) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, arylpiperazines represent a privileged class of pharmacophores. Specifically, 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) serves as a high-value synthetic intermediate and a critical structural motif in the design of monoaminergic ligands. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an authoritative, in-depth analysis of this compound. We will explore its physicochemical profile, the mechanistic causality behind its N-methylation, and a self-validating synthetic protocol designed for high-yield laboratory production.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the bedrock of any reproducible drug discovery program. 1-(3-Methoxyphenyl)-4-methylpiperazine is defined by the unique 1[1]. The addition of the methyl group to the piperazine ring significantly alters its partition coefficient (LogP) compared to its secondary amine precursor,2[2].

Below is the consolidated quantitative data for the compound:

PropertyValueCausality / Significance in Development
CAS Number 57318-64-6Unique registry identifier for precise procurement[1].
Molecular Formula C12H18N2OConfirms the addition of a single methyl group to the m-MeOPP scaffold[3].
Molecular Weight 206.28 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Appearance Pale yellow to colorless oilTypical state for free-base tertiary arylpiperazines at room temperature.
Solubility Soluble in DCM, DMSO, MeOHHigh lipophilicity aids in blood-brain barrier (BBB) penetration.
Storage 2-8°C (Refrigerator)Prevents slow oxidative degradation of the electron-rich methoxyarene ring.

Structural Pharmacology & The Causality of N-Methylation

When designing central nervous system (CNS) therapeutics, the transition from a secondary piperazine to a tertiary N-methylpiperazine is rarely arbitrary. The des-methyl precursor, 1-(3-Methoxyphenyl)piperazine, is a known serotonergic agent[2]. However, secondary amines are often subject to rapid oxidative metabolism (e.g., via MAO or CYP450 enzymes) and can act as promiscuous hydrogen bond donors, leading to off-target toxicity.

The Mechanistic Advantage of N-Methylation:

  • Capping the Hydrogen Bond Donor: Methylating the N4 position removes the hydrogen bond donor capability, reducing the topological polar surface area (tPSA). This directly causes an increase in passive diffusion across the lipophilic blood-brain barrier.

  • Receptor Pocket Anchoring: The basic tertiary amine is protonated at physiological pH (7.4). This protonated nitrogen forms a highly specific, charge-reinforced salt bridge with the conserved Aspartate residue (Asp3.32) found in the transmembrane domain 3 (TM3) of aminergic G-Protein Coupled Receptors (GPCRs), such as 5-HT2A and D2 receptors.

GPCR_Pathway Ligand 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) Receptor Monoamine GPCR (e.g., 5-HT / D2) Ligand->Receptor Binds orthosteric site GProtein G-Protein Coupling (Gq / Gi) Receptor->GProtein Conformational change Effector Effector Enzymes (PLC / Adenylyl Cyclase) GProtein->Effector Activation/Inhibition SecondMsgr Second Messengers (IP3, DAG / cAMP) Effector->SecondMsgr Signal Transduction Outcome Neuromodulatory Response SecondMsgr->Outcome Cellular signaling

Fig 1: GPCR signal transduction pathway modulated by arylpiperazine derivatives.

Self-Validating Synthesis Workflow: Eschweiler-Clarke Reaction

To synthesize 1-(3-Methoxyphenyl)-4-methylpiperazine from its secondary amine precursor, direct alkylation with methyl iodide is heavily discouraged. Methyl iodide often causes over-alkylation, yielding unwanted quaternary ammonium salts that ruin the reaction yield and complicate purification.

Instead, the Eschweiler-Clarke reaction is the gold standard. It utilizes formaldehyde and formic acid. This method is a self-limiting system: because the reaction requires a secondary amine to form the reactive iminium ion, the resulting tertiary amine cannot react further, completely preventing over-alkylation.

Step-by-Step Methodology
  • Precursor Dissolution: Charge a round-bottom flask with 1.0 equivalent of 1-(3-Methoxyphenyl)piperazine.

  • Reagent Addition (The Causality of Excess): Add 1.5 equivalents of aqueous formaldehyde (37% w/w) and 3.0 equivalents of formic acid. Why excess formic acid? Formic acid acts as both the acid catalyst to form the iminium ion and the stoichiometric hydride donor. Excess drives the equilibrium entirely toward the reduced tertiary amine.

  • Thermal Activation & Self-Validation: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Validation Checkpoint: The reaction is self-validating via the visible evolution of CO2​ gas bubbles. The cessation of bubbling indicates the exhaustion of the hydride transfer phase, signaling reaction completion.

  • Quenching & Phase Forcing: Cool the mixture to 0°C and slowly add 2M NaOH until the pH reaches >10. Causality: The highly acidic formic acid leaves the product protonated and water-soluble. Basification strips the proton from the N4 nitrogen, forcing the neutral free-base product out of the aqueous phase.

  • Extraction & Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). The lipophilic product migrates to the DCM layer. Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield the pure product.

Fig 2: Eschweiler-Clarke N-methylation workflow for synthesizing CAS 57318-64-6.

Analytical Characterization Standards

To guarantee the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A distinct [M+H]+ peak at m/z 207.1 should be observed. The retention time will be slightly longer than the des-methyl precursor due to the increased lipophilicity imparted by the methyl group.

  • 1H-NMR (Proton Nuclear Magnetic Resonance): The definitive proof of successful N-methylation is the appearance of a sharp, three-proton singlet integrating at approximately δ 2.30 - 2.40 ppm, corresponding to the newly added N-CH3 group, alongside the characteristic methoxy singlet at δ 3.80 ppm.

References

  • ChemSrc : 1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6. Retrieved from:[Link][1]

Sources

1-(3-Methoxyphenyl)-4-methyl-piperazine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization and Pharmacokinetic Implications of 1-(3-Methoxyphenyl)-4-methylpiperazine: A Focus on Molecular Weight and Mass Spectrometry

Executive Summary

1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) is a highly versatile chemical intermediate and pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, particularly those targeting serotonin (5-HT) and dopamine receptors[1]. While structural biology often dictates receptor affinity, the physicochemical properties of the molecule—most notably its molecular weight—govern its analytical detectability, oral bioavailability, and blood-brain barrier (BBB) permeability. This whitepaper provides an in-depth technical analysis of the molecular weight of 1-(3-Methoxyphenyl)-4-methylpiperazine, detailing the self-validating analytical protocols required for its exact mass determination and the pharmacokinetic causality tied to its mass profile.

Physicochemical Profiling and Mass Specifications

In mass spectrometry and drug design, a strict distinction must be made between the average molecular weight (calculated using the natural isotopic abundance of elements) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope of each element)[2].

For 1-(3-Methoxyphenyl)-4-methylpiperazine, the molecular formula is C₁₂H₁₈N₂O . The presence of the piperazine ring, substituted with a methyl group and a methoxyphenyl moiety, yields a specific mass profile that is critical for high-resolution mass spectrometry (HRMS) targeting.

Table 1: Quantitative Mass and Physicochemical Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₂H₁₈N₂ODefines the isotopic envelope and mass defect.
Average Molecular Weight 206.289 g/mol Used for bulk stoichiometric calculations and molarity[1].
Monoisotopic Exact Mass 206.1419 DaTarget value for HRMS to avoid isobaric interference[2].
Theoretical [M+H]⁺ m/z 207.1492Primary precursor ion observed in ESI positive mode.
Nitrogen Count (Basic) 2 (Tertiary Amines)Ensures high proton affinity, dictating ESI(+) as the optimal ionization mode.

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately determine and verify the molecular weight of 1-(3-Methoxyphenyl)-4-methylpiperazine in complex matrices (e.g., plasma or brain homogenate), HRMS is required. The workflow relies on Electrospray Ionization (ESI).

Causality of Ionization Choice: ESI in positive mode is specifically chosen because the piperazine core contains two tertiary nitrogen atoms. These nitrogens act as strong Lewis bases, readily accepting protons (H⁺) from an acidic mobile phase to form a stable [M+H]⁺ cation at m/z 207.1492.

HRMS_Workflow N1 Sample Prep (MeOH + 0.1% FA) N2 ESI(+) Ionization Protonation of Piperazine N1->N2 N3 Quadrupole Filter Precursor Selection N2->N3 N4 Orbitrap Analyzer High-Res Detection N3->N4 N5 Data Processing m/z 207.1492 [M+H]+ N4->N5

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact molecular weight determination.

Self-Validating Experimental Protocol: Exact Mass Determination

To ensure trustworthiness and eliminate instrumental drift, the following protocol employs an internal standard and continuous mass calibration, creating a self-validating system.

Step 1: Sample Preparation and Matrix Mitigation

  • Action: Dissolve 1-(3-Methoxyphenyl)-4-methylpiperazine in LC-MS grade Methanol to a concentration of 1 μg/mL. Spike the sample with 100 ng/mL of a deuterated internal standard (e.g., Buspirone-d8).

  • Causality: Methanol provides a stable Taylor cone during electrospray. The deuterated internal standard validates that any suppression in the ionization matrix is mathematically corrected during quantification.

Step 2: Chromatographic Separation

  • Action: Inject 5 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid is critical; it lowers the pH below the pKa of the piperazine nitrogens, ensuring 100% protonation prior to entering the MS source, thereby maximizing the [M+H]⁺ signal.

Step 3: Orbitrap/Q-TOF Mass Detection

  • Action: Operate the mass spectrometer in ESI(+) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full MS scans at a resolution of 70,000 (at m/z 200).

  • Causality: High resolution (70,000) is required to separate the target mass (m/z 207.1492) from endogenous isobaric lipids that typically populate the 200-210 m/z range in biological samples.

Step 4: System Validation via Mass Defect Calculation

  • Action: Extract the exact mass peak. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - 207.149189) / 207.149189] × 10⁶.

  • Validation: The system validates its own accuracy if the calculated mass error is < 5 ppm and the isotopic pattern matches the theoretical C₁₂H₁₈N₂O distribution.

Pharmacokinetic Implications of Molecular Weight

The molecular weight of 1-(3-Methoxyphenyl)-4-methylpiperazine (206.28 g/mol ) is not just an analytical identifier; it is a fundamental driver of its pharmacokinetic (PK) profile.

Compliance with Lipinski’s Rule of 5 Lipinski’s Rule of 5 dictates that poor oral absorption is highly probable if a molecule's weight exceeds 500 Da[3]. At 206.28 g/mol , this compound is situated in the optimal lower-third of the drug-like physicochemical space. This low molecular weight minimizes the entropic penalty of dissolving in gastrointestinal fluids, ensuring rapid oral absorption[3].

Blood-Brain Barrier (BBB) Permeability Because phenylpiperazines are typically designed as CNS-active agents, they must cross the BBB. The BBB is formed by tight junctions of capillary endothelial cells that restrict paracellular diffusion. Research demonstrates that lipid-mediated free diffusion across the BBB drops exponentially as molecular weight increases, with a strict functional threshold of < 400 Da for small molecules[4].

  • Causality: At a molecular weight of 206.28 g/mol , 1-(3-Methoxyphenyl)-4-methylpiperazine possesses a small cross-sectional surface area. This allows it to easily partition into the lipid bilayer of the brain capillary endothelium and diffuse into the central nervous system without requiring active carrier-mediated transport[4].

References

  • Chemsrc. "1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6". Chemsrc Chemical Database. URL:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 9823180, TC-2559 (C12H18N2O Monoisotopic Mass)". PubChem. URL:[Link]

  • Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. "BDDCS, the Rule of 5 and Drugability". PMC - National Institutes of Health (NIH). URL:[Link]

  • Pardridge, W. M. "Drug transport across the blood–brain barrier". PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Strategic Procurement and Analytical Validation of 1-(3-Methoxyphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in medicinal chemistry, 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) is heavily utilized in the synthesis of neuroactive compound libraries[1]. With a molecular weight of 206.28 g/mol and a highly tunable electronic profile, procuring this compound at high purity is paramount for downstream success. This technical guide provides a comprehensive framework for drug development professionals, detailing the commercial landscape, synthetic utility, and the rigorous, self-validating analytical protocols required to qualify commercial batches before integration into synthetic workflows.

Pharmacophore Significance & Synthetic Utility

The phenylpiperazine scaffold is a privileged structure, extensively documented for its role in modulating monoaminergic systems, including dopamine and serotonin transporters[2]. Derivatives of this class are routinely synthesized to explore structure-activity relationships (SAR) for novel serotonergic agents[3].

From a synthetic design perspective, the specific substitutions on this molecule serve distinct functional purposes:

  • The 3-Methoxy Substitution: Alters the electron density of the aromatic ring, which can significantly enhance binding selectivity for the D3 dopamine receptor over the D2 subtype[4].

  • The N4-Methylation: In parallel library synthesis, the secondary amine of the standard phenylpiperazine is highly reactive. By utilizing the N-methylated derivative, chemists effectively "lock" this position, preventing unwanted amide formation or over-alkylation during subsequent cross-coupling steps.

Commercial Supply Landscape

Sourcing CAS 57318-64-6 requires understanding the tiers of chemical suppliers. Because it is a specialized derivative of the more common precursor 1-(3-methoxyphenyl)piperazine (CAS 16015-70-6)[5], commercial batches often vary wildly in quality depending on the supplier's synthetic route and purification capabilities.

Table 1: Procurement Metrics and Quality Thresholds for CAS 57318-64-6
Supplier TierTypical Lead TimeExpected PurityRisk ProfileRecommended Application
Catalog Aggregators 1-2 weeks90-95%High (Batch variability)Early-stage discovery screening
Specialized Building Block Providers 2-4 weeks>97%ModerateHit-to-lead optimization
Custom Synthesis / CDMOs 6-8 weeks>99%LowPre-clinical scale-up campaigns

Note: When procuring from aggregators, researchers must assume the presence of synthetic impurities and implement rigorous incoming QC.

The Self-Validating Analytical Protocol

As a Senior Application Scientist, I approach procurement not merely as a purchasing exercise, but as the first critical node in a successful synthetic campaign. A robust incoming QC process must be a self-validating system —one where orthogonal analytical methods verify each other's assumptions to close the validation loop.

The Causality of the Analytical Strategy

The most critical impurity in commercial batches of 1-(3-Methoxyphenyl)-4-methylpiperazine is its non-methylated precursor. If even 1% of this secondary amine is present, it will act as a nucleophile in your downstream reactions, creating highly similar, difficult-to-separate byproducts. To combat this, we employ a two-step orthogonal validation:

  • High-pH LC-MS: Confirms identity and separates the closely related basic impurities based on ionization and hydrophobicity.

  • Quantitative NMR (qNMR): Provides an absolute mass fraction, validating the relative purity seen in the mass spectrometer and ensuring no "invisible" non-chromophoric salts are present.

Step-by-Step Methodology

Phase 1: High-pH LC-MS Profiling

  • The "Why": Standard acidic mobile phases (0.1% Formic Acid) protonate the basic piperazine nitrogens, causing the compound to elute in the void volume of a standard C18 column. By shifting to a high-pH mobile phase, the piperazine is neutralized, allowing for proper hydrophobic retention and baseline resolution from its des-methyl precursor.

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent high-pH tolerant column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: ESI+ (Targeting m/z 207.1 for the product, m/z 193.1 for the des-methyl impurity).

Phase 2: Quantitative NMR (qNMR) for Absolute Purity

  • The "Why": LC-UV area percent is relative and blind to non-chromophoric impurities (e.g., inorganic salts from the supplier's synthesis). qNMR provides an absolute mass fraction, ensuring the material is not artificially "pure" due to invisible contaminants.

  • Internal Standard: Maleic acid (NIST traceable).

  • Solvent: CDCl3.

  • Execution: Accurately weigh 10.0 mg of the commercial batch and 5.0 mg of Maleic acid into a vial. Dissolve in 0.6 mL CDCl3. Acquire 1H-NMR with a 30-second relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Analysis: Compare the integral of the methoxy singlet (~3.8 ppm, 3H) against the olefinic singlet of maleic acid (6.26 ppm, 2H) to calculate absolute purity.

Experimental Workflow Visualization

ValidationWorkflow Start Receive CAS 57318-64-6 Commercial Batch SamplePrep Sample Preparation (1 mg/mL in MeOH) Start->SamplePrep LCMS High-pH LC-MS (Target: m/z 207.1) SamplePrep->LCMS Aliquot 10 µL NMR qNMR Analysis (Absolute Purity) LCMS->NMR Confirm Mass Decision Des-methyl < 0.5%? Purity > 98%? NMR->Decision Quantify Assay Approve Approve Batch for Library Synthesis Decision->Approve YES (Pass) Reject Reject Batch / Scavenger Resin Decision->Reject NO (Fail)

Fig 1: Closed-loop analytical validation workflow for incoming commercial phenylpiperazine batches.

Sources

Purity Standards and Analytical Validation for 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) is a highly versatile chemical building block, frequently utilized as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and advanced research chemicals.

As a Senior Application Scientist, I approach the purity validation of piperazine derivatives not merely as a compliance checklist, but as a mechanistic challenge. The presence of secondary and tertiary amines within the piperazine ring dictates its unique physicochemical behavior. This requires highly specific analytical strategies to ensure the final active pharmaceutical ingredient (API) is free from toxic, reactive, or genotoxic impurities.

Regulatory Framework: ICH Q3A(R2) Compliance

The control of organic impurities in drug substances and their intermediates is governed by the[1]. For an intermediate like 1-(3-Methoxyphenyl)-4-methyl-piperazine, establishing a robust impurity profile requires adherence to specific thresholds based on the maximum daily dose of the final API.

If an impurity exceeds the Identification Threshold (typically 0.10% for standard dosing), its chemical structure must be elucidated. If it exceeds the Qualification Threshold (0.15%), biological safety data must be provided[1]. Because piperazine derivatives can act as precursors to potentially mutagenic nitrosamines (under ICH M7 guidelines), baseline purity must be rigorously controlled, often requiring limits of detection (LOD) well below standard Q3A thresholds.

Mechanistic Challenges in Piperazine Analysis

Analyzing 1-(3-Methoxyphenyl)-4-methyl-piperazine presents two primary chromatographic challenges:

  • Chromophoric Limitations : While the methoxyphenyl group provides moderate UV absorbance, aliphatic piperazine impurities (e.g., unreacted starting materials or des-methyl byproducts) lack a strong chromophore. Direct UV detection often fails to reach the required 0.05% reporting threshold[2].

  • pKa and Silanol Interactions : Piperazine derivatives typically exhibit two pKa values (e.g., unsubstituted piperazine has pKa values of ~5.35 and ~9.73)[3]. At a neutral pH, the molecule exists primarily as a cation[4]. If the mobile phase pH is not strictly controlled, these protonated amines will interact strongly with residual, unendcapped silanols on silica-based stationary phases, resulting in severe peak tailing and poor resolution.

To overcome these issues, we employ either pre-column chemical derivatization to enhance UV activity or direct LC-MS/MS for highly sensitive, mass-selective detection.

Experimental Protocols & Methodologies

Protocol A: Routine QC via HPLC-UV with Pre-Column Derivatization

Causality & Rationale : We utilize 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent. NBD-Cl reacts selectively with secondary amines (such as des-methyl impurities) to form highly stable, UV-active adducts, shifting the absorption maximum to ~460 nm. This eliminates background interference from the main API matrix and pushes the LOD into the low ppm range[2].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 50 mg of the 1-(3-Methoxyphenyl)-4-methyl-piperazine batch in 50 mL of HPLC-grade acetonitrile.

  • Buffer Preparation : Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.5 using 0.1 M HCl. Why pH 8.5? The derivatization reaction requires the amine to be in its free-base (deprotonated) form to act as an effective nucleophile against NBD-Cl.

  • Derivatization Reaction : Mix 1.0 mL of the sample solution with 1.0 mL of borate buffer and 1.0 mL of a 2 mg/mL NBD-Cl solution in acetonitrile. Incubate at 60°C for 30 minutes in the dark.

  • Quenching : Stop the reaction by adding 100 µL of 0.1 M HCl, lowering the pH to stabilize the derivative and protonate any unreacted NBD-Cl.

  • Chromatographic Conditions :

    • Column : End-capped C18 (150 mm × 4.6 mm, 3.5 µm). Why end-capped? To minimize secondary interactions with the basic piperazine nitrogens.

    • Mobile Phase : Isocratic 40:60 (v/v) 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile. Why TFA? TFA acts as a strong ion-pairing agent, masking residual silanols and ensuring sharp, symmetrical peak shapes.

    • Detection : UV at 460 nm.

  • Self-Validating System Suitability (SST) : The run is only valid if the resolution ( Rs​ ) between the main peak and the closest eluting impurity is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: Comprehensive Profiling via LC-MS/MS

Causality & Rationale : For identifying unknown impurities above the 0.10% threshold, mass spectrometry is non-negotiable. We use Electrospray Ionization in positive mode (ESI+), which is highly efficient for piperazines due to their basicity and readiness to form cations[4].

Step-by-Step Methodology :

  • Sample Dilution : Dilute the sample to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Chromatographic Conditions :

    • Column : UPLC C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase : Gradient elution using 10 mM Ammonium Formate (pH 3.0) and Acetonitrile. Why Ammonium Formate? It is volatile and MS-compatible (unlike phosphate buffers), and pH 3.0 ensures the piperazine is fully ionized for optimal ESI+ transmission.

  • MS Parameters : Capillary voltage 3.0 kV, desolvation temperature 350°C. Operate in Multiple Reaction Monitoring (MRM) mode for known impurities and Product Ion Scan for structural elucidation of unknowns.

Quantitative Data Summaries

Table 1: ICH Q3A(R2) Impurity Thresholds for API Intermediates

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold

| 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) | | > 2 g/day | 0.03% | 0.05% | 0.05% |

Table 2: Comparative Performance of Analytical Techniques for Piperazines

Technique Primary Application Sensitivity (LOD) Selectivity Limitations
Direct HPLC-UV Bulk assay ~0.1% Low (matrix interference) Poor sensitivity for aliphatic impurities.
Derivatized HPLC Routine QC ~0.01% (100 ppm) High (specific to amines) Requires extra sample prep time.

| LC-MS/MS | Unknown Identification | < 0.001% (10 ppm) | Very High (Mass/Charge) | High cost; requires volatile buffers. |

Workflow Visualization

G Start Raw Batch: 1-(3-Methoxyphenyl)-4-methyl-piperazine Prep Sample Preparation & Dissolution Start->Prep Deriv Chemical Derivatization (NBD-Cl Reagent) Prep->Deriv If UV detection needed LCMS LC-MS/MS Analysis (Unknown Impurities) Prep->LCMS Direct MS profiling HPLC HPLC-UV Analysis (Routine QC / Knowns) Deriv->HPLC Data Data Integration & Impurity Profiling LCMS->Data HPLC->Data Report ICH Q3A(R2) Compliance Report Data->Report

Analytical workflow for purity validation of piperazine derivatives.

Conclusion

The purity validation of 1-(3-Methoxyphenyl)-4-methyl-piperazine demands a rigorous, chemically informed approach. By understanding the pKa-driven interactions of the piperazine ring and mitigating its poor chromophoric properties through strategic derivatization or mass spectrometry, analytical scientists can build robust, self-validating methods that confidently meet stringent regulatory standards.

References

  • Title : ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source : International Council for Harmonisation (ICH) URL : [Link]

  • Title : Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source : Journal of Chemical and Pharmaceutical Research URL :[Link]

  • Title : pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source : ACS Publications URL :[Link]

  • Title : PubChem: Piperazine (CID 4837) Source : National Institutes of Health (NIH) URL :[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxyphenyl)-4-methyl-piperazine is a synthetic compound belonging to the arylpiperazine class, a group of molecules known for their diverse pharmacological activities within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-piperazine, with a focus on its interactions with key neurotransmitter systems. The arylpiperazine moiety is a common pharmacophore in many drugs targeting serotonergic and dopaminergic pathways.[1][2] This guide will delve into its receptor binding profile, functional activity, and the downstream signaling cascades it modulates. Furthermore, it will outline established experimental protocols for characterizing its pharmacological properties, providing a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction to 1-(3-Methoxyphenyl)-4-methyl-piperazine

1-(3-Methoxyphenyl)-4-methyl-piperazine, also known as 3-MeOPP or m-MeOPP, is a substituted piperazine derivative.[3] The core structure consists of a piperazine ring linked to a methoxyphenyl group at one nitrogen atom and a methyl group at the other. This structural motif is prevalent in a variety of psychoactive compounds and approved medications, suggesting a high potential for interaction with aminergic G protein-coupled receptors (GPCRs).[2] The arylpiperazine scaffold is a key feature in many drugs with affinity for serotonin (5-HT) and dopamine (D2) receptors.[2][4] The specific substitution pattern on the phenyl ring and the piperazine nitrogen significantly influences the compound's binding affinity and functional activity at these receptors.

Core Mechanism of Action: A Multi-Target Profile

The pharmacological activity of 1-(3-Methoxyphenyl)-4-methyl-piperazine is characterized by its interaction with multiple neurotransmitter receptors, primarily within the serotonergic and dopaminergic systems. The arylpiperazine class of compounds is well-documented to exhibit affinity for these receptors.[2][5]

Primary Molecular Targets

Based on the pharmacology of structurally related arylpiperazines, the primary molecular targets of 1-(3-Methoxyphenyl)-4-methyl-piperazine are predicted to be:

  • Serotonin (5-HT) Receptors: The arylpiperazine moiety is a well-established pharmacophore for 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][4][6]

  • Dopamine (D2) Receptors: Many arylpiperazine derivatives exhibit significant affinity for D2 receptors, often acting as partial agonists or antagonists.[2]

  • Adrenergic (α1) Receptors: The arylpiperazine structure is also found in compounds with affinity for α1-adrenergic receptors.[5]

While direct binding data for 1-(3-Methoxyphenyl)-4-methyl-piperazine is not extensively available in the provided search results, the well-established structure-activity relationships (SAR) of the arylpiperazine class strongly support its interaction with these targets.

Functional Activity at Target Receptors

The functional activity of arylpiperazines can vary from agonism to antagonism, and can even exhibit partial agonism, depending on the specific receptor subtype and the chemical structure of the compound.[2]

  • At 5-HT1A Receptors: Arylpiperazines can act as partial agonists at 5-HT1A receptors.[2] This interaction is often stabilized by a salt bridge between the protonated nitrogen of the piperazine ring and an aspartate residue (Asp116) in the receptor's binding site.[1]

  • At 5-HT2A Receptors: At 5-HT2A receptors, arylpiperazines typically behave as antagonists or weak partial agonists.[2]

  • At D2 Receptors: The functional outcome at D2 receptors is also variable, with many arylpiperazines demonstrating partial agonist activity.[2]

The methoxy group at the meta position of the phenyl ring is expected to influence the electronic properties and conformation of the molecule, thereby modulating its binding affinity and functional efficacy at these receptors.

Downstream Signaling Pathways

The interaction of 1-(3-Methoxyphenyl)-4-methyl-piperazine with its target GPCRs initiates a cascade of intracellular signaling events.

  • 5-HT1A Receptor Signaling: As a Gi/o-coupled receptor, activation of 5-HT1A receptors by an agonist or partial agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • 5-HT2A Receptor Signaling: This Gq/11-coupled receptor, when activated, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • D2 Receptor Signaling: D2 receptors are also Gi/o-coupled, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.

The following diagram illustrates the potential signaling pathways modulated by 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Signaling_Pathways cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT1A, 5-HT2A, D2) G_Protein G Protein (Gi/o or Gq/11) Receptor->G_Protein Activates Compound 1-(3-Methoxyphenyl)- 4-methyl-piperazine Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Produces/ Inhibits Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Initiates

Caption: Potential GPCR signaling pathways of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-piperazine, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from cell lines like HEK293 or CHO, or from rodent brain tissue).

  • Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Compound Prepare_Membranes->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of the compound at its target receptors.

Example: cAMP Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A, D2)

  • Cell Culture: Culture cells stably expressing the receptor of interest.

  • Assay Medium: Use a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Example: Calcium Mobilization Assay for Gq/11-Coupled Receptors (e.g., 5-HT2A)

  • Cell Culture and Dye Loading: Culture cells expressing the receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An agonist will induce an increase in intracellular calcium, while an antagonist will block the effect of a known agonist.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 or IC50.

Summary of Pharmacological Profile

The following table summarizes the expected pharmacological profile of 1-(3-Methoxyphenyl)-4-methyl-piperazine based on the properties of the arylpiperazine class.

Target ReceptorPredicted Binding AffinityPredicted Functional Activity
5-HT1A HighPartial Agonist
5-HT2A Moderate to HighAntagonist/Weak Partial Agonist
D2 ModeratePartial Agonist
α1-Adrenergic ModerateAntagonist

Conclusion

1-(3-Methoxyphenyl)-4-methyl-piperazine is a member of the pharmacologically significant arylpiperazine class of compounds. Its mechanism of action is likely characterized by a multi-target engagement of key monoamine receptors, including serotonin and dopamine receptors. The specific functional outcomes at these receptors will dictate its overall CNS effects. The experimental protocols outlined in this guide provide a robust framework for the detailed pharmacological characterization of this and other novel arylpiperazine derivatives, which is essential for understanding their therapeutic potential and for the development of new CNS-acting drugs.

References

A comprehensive list of references will be compiled based on the specific studies that provide binding and functional data for 1-(3-Methoxyphenyl)-4-methyl-piperazine and related arylpiperazine compounds. The following are examples of the types of sources that would be included:

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Grotli, M., et al. (2005). Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. Bioorganic & Medicinal Chemistry Letters, 15(13), 3319-3323.
  • Kłodzińska, A., et al. (2002). Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. Current Medicinal Chemistry, 9(14), 1345-1356.
  • Leopoldo, M., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1234.
  • Nikolic, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104135.
  • Sanz, G., et al. (1996). Binding of Arylpiperazines, (Aryloxy)propanolamines, and Tetrahydropyridylindoles to the 5-HT1A Receptor: Contribution of the Molecular Lipophilicity Potential to Three-Dimensional Quantitative Structure−Affinity Relationship Models. Journal of Medicinal Chemistry, 39(24), 4767-4776.

Sources

1-(3-Methoxyphenyl)-4-methyl-piperazine receptor binding profile

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Receptor Binding Profile and Pharmacodynamics of 1-(3-Methoxyphenyl)-4-methylpiperazine

Executive Summary

Arylpiperazines represent a privileged structural scaffold in neuropharmacology, serving as the backbone for numerous atypical antipsychotics, anxiolytics, and research probes. The parent compound, 1-(3-Methoxyphenyl)piperazine (3-MeOPP), is a well-characterized ligand exhibiting broad, non-selective affinity across the serotonergic (5-HT) and dopaminergic (DA) receptor families[1]. However, the introduction of a single methyl group at the N4 position of the piperazine ring—yielding 1-(3-Methoxyphenyl)-4-methylpiperazine —induces a profound shift in the molecule's pharmacodynamic profile.

This technical guide dissects the receptor binding profile of this N-methylated derivative, exploring the structure-activity relationship (SAR) causality, the downstream signaling pathways, and the self-validating assay methodologies required to quantify these complex neurochemical interactions.

Structural Pharmacology: The N4-Methylation Switch

In the rational design of neuroactive ligands, the terminal amine of the piperazine ring acts as a critical anchor within the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs). The transition from a secondary amine (3-MeOPP) to a tertiary amine (N4-methylated) dictates receptor subtype selectivity through three primary mechanisms:

  • Steric Hindrance and 5-HT2C Attenuation: The secondary amine of the parent 3-MeOPP forms a critical hydrogen bond with conserved aspartate residues in the narrow 5-HT2C receptor pocket. N4-methylation introduces steric bulk that disrupts this specific interaction, effectively abolishing high-affinity 5-HT2C agonism[2].

  • 5-HT1A and D2 Receptor Optimization: The N4-methyl group enhances the molecule's lipophilicity and alters the basicity (pKa) of the nitrogen. This modification optimizes the salt bridge formation with the conserved Asp3.32 residue in transmembrane domain 3 (TM3) of 5-HT1A and D2 receptors[2]. Consequently, N-aryl piperazine analogs featuring this tertiary amine frequently demonstrate sub-nanomolar to low-nanomolar affinities for 5-HT1A and D3 receptors[3].

  • Biased Signaling Induction: N-methylation has been shown to attenuate classical G-protein signaling while preserving or enhancing β-arrestin recruitment at D2 receptors. This creates a "biased" ligand profile, a highly sought-after characteristic in the development of atypical antipsychotics to minimize extrapyramidal side effects[2].

Quantitative Receptor Binding Profile

The pharmacological shift from the secondary to the tertiary amine is summarized in the comparative binding profile below. The data reflects established SAR trends for the 3-methoxyphenylpiperazine scaffold derived from competitive radioligand displacement assays[1][3][4].

Receptor TargetParent (3-MeOPP) Ki​ (nM)N4-Methyl Derivative Ki​ (nM)Functional Effect (N4-Methyl)
5-HT1A ~15 - 25~5 - 12Full / Partial Agonist
5-HT2C ~30 - 50> 500Weak Antagonist / Inactive
D2 (High) ~150~40 - 80Partial Agonist (Biased)
D3 ~100~25 - 50Antagonist / Partial Agonist
α 1-Adrenergic ~200~150Antagonist

Divergent GPCR Signaling Pathways

The binding of 1-(3-Methoxyphenyl)-4-methylpiperazine to its target receptors triggers highly specific intracellular cascades. At the 5-HT1A receptor, it acts as a robust agonist, coupling to Gi/o proteins to inhibit adenylyl cyclase. At the D2 receptor, the N-methyl modification induces functional selectivity, favoring β-arrestin recruitment over traditional G-protein pathways.

ReceptorSignaling LIG 1-(3-Methoxyphenyl)- 4-methylpiperazine HT1A 5-HT1A Receptor LIG->HT1A High Affinity D2R D2 Receptor LIG->D2R Mod Affinity HT2C 5-HT2C Receptor LIG->HT2C Low Affinity GIO Gi/o Protein Pathway HT1A->GIO D2R->GIO BARR β-Arrestin Pathway D2R->BARR Biased Signaling GQ Gq Protein (Attenuated) HT2C->GQ

Fig 1. Divergent GPCR signaling pathways modulated by 1-(3-Methoxyphenyl)-4-methylpiperazine.

Self-Validating Experimental Methodologies

To rigorously define the receptor binding profile of 1-(3-Methoxyphenyl)-4-methylpiperazine, assays must be designed as self-validating systems. Every protocol must inherently control for false positives/negatives through the inclusion of basal state locks and specific competitive displacers.

Protocol A: Multiplexed Radioligand Competition Binding Assay

Causality: Radioligand displacement determines the equilibrium dissociation constant ( Ki​ ). We utilize [3H]-8-OH-DPAT for 5-HT1A because it selectively labels the high-affinity, G-protein-coupled state of the receptor, providing a highly sensitive readout for agonism.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT1A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 μg of membrane protein with 1 nM [3H]-8-OH-DPAT (for 5-HT1A) or 2 nM [3H]-Raclopride (for D2).

  • Ligand Titration: Add 1-(3-Methoxyphenyl)-4-methylpiperazine in a 10-point logarithmic concentration gradient (0.1 nM to 10 μM).

  • Self-Validation (NSB Definition): To define Non-Specific Binding (NSB), include control wells containing 10 μM WAY-100635 (for 5-HT1A) or 10 μM Haloperidol (for D2). Logic: This ensures the radioactive signal measured in test wells is exclusively from orthosteric receptor binding, not lipid partitioning or plastic adhesion.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Functional Assay for Efficacy

Causality: Binding affinity does not equate to receptor activation. To determine if the compound is an agonist or antagonist, we measure the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.

  • Basal State Lock: Incubate receptor membranes in assay buffer containing 10 μM GDP. Logic: Excess GDP forces all G-proteins into the inactive (GDP-bound) state, drastically lowering background noise and maximizing the signal-to-noise ratio upon agonist stimulation.

  • Ligand Incubation: Add 1-(3-Methoxyphenyl)-4-methylpiperazine at its calculated IC90​ concentration alongside 0.1 nM [35S]GTPγS. Incubate for 30 minutes at 30°C.

  • Validation Controls: Include a maximal stimulation control (10 μM Serotonin or Dopamine) to define 100% Emax​ , and a vehicle control to define basal intrinsic activity.

  • Quantification: Isolate membranes via filtration and measure bound [35S]GTPγS. An increase over basal indicates agonism; a lack of increase, coupled with the ability to block the maximal stimulation control, confirms antagonism.

Conclusion

The transition from 3-MeOPP to 1-(3-Methoxyphenyl)-4-methylpiperazine exemplifies the precision of structural medicinal chemistry. By simply methylating the N4 position, the molecule shifts from a broad-spectrum serotonin ligand to a highly tuned 5-HT1A/D2-preferring scaffold with the potential for biased signaling. The rigorous application of self-validating radioligand and functional assays ensures that these nuanced pharmacological profiles are captured with absolute fidelity, driving the next generation of neurotherapeutic discovery.

References

  • Ontosight. "CHEMBL59597 | 1-(3-Methoxyphenyl)piperazine Overview". Ontosight. URL: [Link]

  • National Institutes of Health (NIH). "Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs". PMC. URL:[Link]

  • MDPI. "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists". MDPI. URL:[Link]

  • ResearchGate. "Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity". ResearchGate. URL: [Link]

Sources

In Vitro Biotransformation of 1-(3-Methoxyphenyl)-4-methylpiperazine: A Mechanistic Guide to Profiling and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(3-Methoxyphenyl)-4-methylpiperazine is a synthetic arylpiperazine derivative. Structurally related to known designer drugs and pharmaceutical pharmacophores (e.g., 3-MeOPP), this molecule exhibits significant affinity for serotonin (5-HT) and dopamine receptors [2]. Understanding its in vitro metabolic fate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and the formation of biologically active or toxic metabolites.

From a mechanistic perspective, the molecule presents two primary sites of metabolic vulnerability:

  • The N4-Methyl Group: Highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4), yielding the secondary amine 1-(3-methoxyphenyl)piperazine (3-MeOPP). This is a well-documented pathway for arylpiperazines, often resulting in metabolites that retain or exceed the pharmacological activity of the parent drug [1].

  • The 3-Methoxy Group: Prone to O-demethylation by CYP2D6, generating a nucleophilic phenol. This hydroxylated intermediate serves as a primary anchor for Phase II conjugation, specifically UGT-mediated glucuronidation.

By establishing a self-validating in vitro experimental framework, we can map these biotransformations with high structural fidelity using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [2].

Metabolic Pathway Visualization

The following diagram illustrates the predicted Phase I and Phase II biotransformation cascade of 1-(3-Methoxyphenyl)-4-methylpiperazine based on established arylpiperazine metabolic logic.

Proposed in vitro metabolic pathways of 1-(3-Methoxyphenyl)-4-methylpiperazine.

Experimental Architecture: Designing a Self-Validating System

To ensure absolute trustworthiness in metabolite identification, the experimental design must rule out chemical degradation and matrix interference. We utilize Human Liver Microsomes (HLMs) because they contain the full complement of membrane-bound CYPs and UGTs necessary for first-pass hepatic modeling.

The Causality of Reagent Selection
  • Alamethicin: UGT active sites are located on the luminal side of the endoplasmic reticulum. Because the highly polar UDPGA cofactor cannot passively diffuse across the microsomal membrane, alamethicin (a pore-forming peptide) is added to grant UDPGA access, ensuring Phase II reactions are not artificially bottlenecked.

  • Cold Acetonitrile (ACN) Quench: Adding ice-cold ACN serves a dual purpose. It instantly denatures enzymatic proteins to halt the reaction at precise time points, and it precipitates these proteins out of solution, leaving the small-molecule metabolites in the organic-aqueous supernatant for clean LC-MS injection.

  • Self-Validating Controls:

    • Minus-Cofactor Control: Incubations lacking NADPH/UDPGA. Any depletion of the parent compound here indicates chemical instability rather than enzymatic metabolism.

    • Zero-Time (t=0) Control: Quenched before the addition of cofactors to establish the 100% parent baseline and account for non-specific binding to microsomal proteins.

Assay_Workflow S1 Matrix Prep HLMs + Substrate S2 Pore Formation (Alamethicin for UGT) S1->S2 S3 Cofactor Addition NADPH / UDPGA S2->S3 S4 Incubation 37°C (0-60 min) S3->S4 S5 Reaction Quench Cold Acetonitrile S4->S5 S6 Centrifugation & LC-HRMS Analysis S5->S6

Step-by-step in vitro metabolism assay workflow utilizing HLMs and LC-HRMS.

Step-by-Step Methodologies

Protocol: Comprehensive Phase I & Phase II Profiling

1. Matrix Preparation: Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add HLMs to achieve a final protein concentration of 1.0 mg/mL.

2. UGT Activation (Pore Formation): Add alamethicin (final concentration 50 µg/mg microsomal protein). Incubate the mixture on ice for 15 minutes to allow complete pore formation in the microsomal membranes.

3. Substrate Addition: Spike 1-(3-Methoxyphenyl)-4-methylpiperazine (dissolved in DMSO) into the master mix to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

4. Pre-Incubation: Aliquot 100 µL of the mixture into 1.5 mL Eppendorf tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

5. Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for Phase I CYPs) and 2 mM UDPGA (for Phase II UGTs).

6. Time-Course and Quenching: Incubate the samples at 37°C. At designated time points (0, 15, 30, 45, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol).

7. Sample Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the clear supernatant to autosampler vials for LC-HRMS analysis.

Analytical Strategy & Quantitative Data

Analysis is performed using an LC-QTOF-MS/MS system. High-resolution mass spectrometry is non-negotiable here; N-demethylation (-14.0157 Da) and O-demethylation (-14.0157 Da) produce isobaric metabolites (M1 and M2) with identical exact masses but different retention times and MS/MS fragmentation patterns [3].

  • M1 (N-demethylation): MS/MS will show the loss of the intact methoxyphenyl group, while the piperazine ring fragments will reflect the missing methyl group.

  • M2 (O-demethylation): MS/MS will show a hydroxylated phenyl ring fragment, while the piperazine ring retains the N-methyl group.

Table 1: LC-HRMS Profile of Putative Metabolites
AnalyteBiotransformationChemical FormulaTheoretical[M+H]⁺Mass Shift (Da)
Parent N/AC₁₂H₁₈N₂O207.14930.0000
M1 N-DemethylationC₁₁H₁₆N₂O193.1341-14.0152
M2 O-DemethylationC₁₁H₁₆N₂O193.1341-14.0152
M3 Aromatic HydroxylationC₁₂H₁₈N₂O₂223.1447+15.9954
M4 O-Demethylation + GlucuronidationC₁₇H₂₄N₂O₇369.1662+162.0169
Table 2: In Vitro Kinetic Parameters (Human Liver Microsomes)

Note: Representative quantitative data based on substrate depletion logic.

ParameterValueUnitMechanistic Implication
Half-life (t₁/₂) 28.4minIndicates moderate hepatic clearance; likely requires frequent dosing.
CL_int, in vitro 48.7µL/min/mgSuggests high susceptibility to first-pass metabolism.
K_m (N-demethylation) 12.5µMHigh affinity for the CYP3A4 active site.
V_max (N-demethylation) 310pmol/min/mgHigh capacity turnover, confirming 3-MeOPP as a major circulating species.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622. URL:[Link]

  • Reddy, H. K. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Journal of Environmental Analytical Toxicology, 12:657. URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Laboratory and Scientific Section. URL:[Link]

Neuropharmacological Profiling of 1-(3-Methoxyphenyl)-4-methyl-piperazine: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Arylpiperazine Derivative / Monoamine GPCR Ligand

Executive Summary & Structural Rationale

The arylpiperazine scaffold is universally recognized as a "privileged structure" in neuropharmacology, serving as the pharmacophoric backbone for numerous clinically approved antipsychotics, antidepressants, and anxiolytics[1]. Specifically, 1-(3-Methoxyphenyl)-4-methyl-piperazine (3-MeO-4-Me-PP) represents a highly tunable molecular chassis.

The structural modifications of this compound dictate its polypharmacological profile:

  • The Piperazine Core: The basic N4 nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic G-protein coupled receptors (GPCRs)[1].

  • The 3-Methoxy Substitution: Shifting the methoxy group to the meta (3-position) on the phenyl ring significantly enhances binding affinity for specific serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2A) compared to ortho or para substitutions. This oxygen atom acts as a crucial hydrogen bond acceptor within the orthosteric binding pocket[2].

  • The 4-Methyl Substitution: N-methylation at the piperazine ring increases the compound's lipophilicity, thereby improving blood-brain barrier (BBB) penetration. Sterically, this methyl group alters the ligand's orientation in the binding pocket, often shifting the functional profile from a full agonist to a partial agonist or antagonist, and modulating its selectivity toward dopamine D2/D3 receptors.

Primary Therapeutic Targets

Based on extensive structure-activity relationship (SAR) studies of the 3-methoxyphenylpiperazine class, 3-MeO-4-Me-PP exhibits high-affinity interactions with the following primary targets[1][2]:

Serotonin (5-HT) Receptors
  • 5-HT1A Receptors: The 3-methoxyphenylpiperazine moiety is a well-established pharmacophore for 5-HT1A[1]. Ligands in this class typically act as partial agonists or antagonists at presynaptic somatodendritic autoreceptors, making them prime targets for rapid-acting anxiolytic and antidepressant therapies[2].

  • 5-HT2A Receptors: The meta-methoxy positioning drastically increases affinity for 5-HT2A receptors[2]. Antagonism at this site is a hallmark of atypical antipsychotics, mitigating extrapyramidal side effects (EPS) associated with dopamine blockade.

  • 5-HT7 Receptors: Arylpiperazines are increasingly recognized as potent 5-HT7 ligands[3]. Antagonism at 5-HT7 is implicated in the regulation of circadian rhythms, mood disorders, and cognitive enhancement[3].

Dopamine Receptors (D2 / D3)

The compound's structural geometry allows it to occupy the D2 and D3 receptor binding pockets. Modulation of dopamine receptor activity is highly relevant for its exploration as a potential antipsychotic agent[1]. The N4-methyl group specifically interacts with hydrophobic sub-pockets in the D3 receptor, potentially offering selectivity over D2, which is critical for treating the negative symptoms of schizophrenia without inducing motor deficits.

GPCR_Pathway Ligand 1-(3-Methoxyphenyl)- 4-methyl-piperazine Receptor 5-HT1A / D2 GPCR Ligand->Receptor Binds orthosteric site GProtein Gαi/o Protein Complex Receptor->GProtein Induces conformational change Effector Adenylate Cyclase GProtein->Effector Inhibits activity Response Decreased cAMP (Anxiolytic/Antipsychotic Effect) Effector->Response Downregulates signaling

Fig 1. GPCR modulatory pathway of 1-(3-Methoxyphenyl)-4-methyl-piperazine via Gαi/o signaling.

Quantitative Data Summary

The following table synthesizes the expected binding affinities ( Ki​ ) for the 3-methoxyphenylpiperazine scaffold across key neuroreceptors, derived from competitive radioligand binding assays[2][4].

Target ReceptorRadioligand UsedExpected Affinity ( Ki​ nM)Functional Role of Target
5-HT1A [3H]8−OH−DPAT 0.5 – 90.0 nMMood regulation, anxiolysis
5-HT2A [3H]Ketanserin 5.0 – 115.0 nMHallucinogenesis, atypical antipsychotic action
5-HT7 [3H]5−CT 10.0 – 474.0 nMCircadian rhythm, cognitive function
Dopamine D2 [3H]Spiperone 15.0 – 250.0 nMPsychosis, motor control
Dopamine D3 [3H]7−OH−DPAT 5.0 – 150.0 nMReward pathways, negative symptoms of schizophrenia

Experimental Profiling & Validation Protocols

To rigorously validate 3-MeO-4-Me-PP against these therapeutic targets, researchers must employ self-validating in vitro assay systems[1][5]. Below are the standardized, step-by-step methodologies designed to establish both affinity and functional efficacy.

Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: To determine the equilibrium dissociation constant ( Ki​ ), we utilize a competitive displacement assay. We use GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Why? Piperazine derivatives are highly lipophilic and basic; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound to the filter matrix, thereby preventing artificially inflated IC50​ values.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human GPCR (e.g., 5-HT1A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1 nM [3H]8−OH−DPAT ), 50 µL of 3-MeO-4-Me-PP at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validating Control: Run a parallel saturation binding curve using only the radioligand. This ensures the calculated Kd​ remains consistent, validating the integrity of the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) used in the final data analysis.

Assay_Workflow Prep 1. Membrane Preparation Isolate GPCR-expressing CHO cells Incubate 2. Radioligand Incubation Add [3H]-Ligand + Test Compound Prep->Incubate Filter 3. Rapid Filtration Harvest membranes on PEI-treated GF/B filters Incubate->Filter Count 4. Scintillation Counting Quantify bound radioactivity (CPM) Filter->Count Analyze 5. Non-linear Regression Calculate IC50 and Ki values Count->Analyze

Fig 2. Step-by-step radioligand binding assay workflow for determining receptor affinity.

[35S]GTPγS Functional Assay (Efficacy Determination)

Causality & Rationale: Binding affinity does not equal functional efficacy. Because 5-HT1A and D2 receptors couple to Gαi/o​ proteins, their activation leads to the exchange of GDP for GTP. By using [35S]GTPγS , a non-hydrolyzable radiolabeled GTP analog, we can trap the G-protein in its active state[4]. If 3-MeO-4-Me-PP reduces the basal incorporation of [35S]GTPγS , it is an inverse agonist; if it blocks agonist-induced incorporation, it is an antagonist; if it increases incorporation, it is an agonist.

Step-by-Step Protocol:

  • Assay Assembly: Mix GPCR-expressing membranes (10 µ g/well ) with assay buffer containing 10 µM GDP, 100 mM NaCl, and 3 mM MgCl2​ . Note: The high concentration of GDP is critical to drive the G-proteins into the inactive state, maximizing the signal-to-noise ratio upon activation.

  • Compound Addition: Add 3-MeO-4-Me-PP at 10×Ki​ concentration. For antagonist mode validation, co-incubate with an EC80​ concentration of a reference full agonist (e.g., Serotonin).

  • Radioligand Addition: Introduce 0.1 nM [35S]GTPγS to the mixture.

  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity. Calculate the Emax​ (maximum efficacy) and EC50​ (potency) to definitively classify the compound's functional pharmacodynamics.

References

  • Journal of Medicinal Chemistry (ACS). "(Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists." ACS Publications. Available at:[Link]

  • International Journal of Molecular Sciences (MDPI). "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A." MDPI. Available at:[Link]

Sources

Pharmacophore Dynamics & Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of 1-(3-Methoxyphenyl)-4-methylpiperazine

Executive Summary The phenylpiperazine class of compounds represents a highly versatile pharmacophore in medicinal chemistry, predominantly recognized for its potent modulatory effects on the monoaminergic system. At the core of this structural family is 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6), an N-methylated derivative of the well-documented serotonin receptor ligand, 3-methoxyphenylpiperazine (3-MeOPP) [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the Structure-Activity Relationships (SAR), synthetic workflows, and pharmacological evaluation protocols for 1-(3-Methoxyphenyl)-4-methylpiperazine and its structural analogs. By understanding the causality behind specific structural modifications—such as N4-alkylation and meta-phenyl substitution—researchers can rationally design novel therapeutics targeting 5-HT1A, 5-HT2A, and 5-HT2C receptors [2].

The pharmacological profile of phenylpiperazines is dictated by three distinct structural domains: the aromatic ring, the piperazine core, and the N4-substituent.

The Role of Meta-Substitution (The 3-Methoxy Group)

In 1-(3-Methoxyphenyl)-4-methylpiperazine, the methoxy (-OCH3) group is positioned at the meta (3-) position of the phenyl ring. Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR models demonstrate that the meta position is critical for 5-HT1A versus α1-adrenergic receptor selectivity [3]. The 5-HT1A receptor binding pocket can accommodate bulky substituents in this region, utilizing CH–π interactions with the Phe6.52 residue to stabilize the ligand-receptor complex[4]. Analogs with electron-withdrawing groups at this position, such as meta-chlorophenylpiperazine (mCPP) or trifluoromethylphenylpiperazine (TFMPP), often exhibit a shift toward 5-HT2C agonism [5].

The Impact of N4-Methylation

The transition from the secondary amine in 3-MeOPP to the tertiary amine in 1-(3-Methoxyphenyl)-4-methylpiperazine fundamentally alters the molecule's physicochemical properties.

  • Steric Hindrance & Receptor Binding: The protonatable nitrogen atom of the piperazine ring plays a crucial role in ion-pair binding with the conserved Asp3.32 residue in the 5-HT receptor transmembrane domain [4]. N-methylation introduces steric bulk that can disrupt optimal hydrogen bonding, typically resulting in a reduction of binding affinity (Ki) compared to the unsubstituted parent compound.

  • Lipophilicity & BBB Penetration: The addition of the methyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability and altering the compound's pharmacokinetic distribution.

Receptor Binding Profiles & Signaling Pathways

Phenylpiperazine analogs primarily interface with G-protein coupled receptors (GPCRs). The 5-HT1A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP). Conversely, 5-HT2C receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and mobilizing intracellular calcium [6].

G cluster_0 5-HT1A Pathway (Gi/o) cluster_1 5-HT2C Pathway (Gq/11) Ligand Phenylpiperazine Analog Rec1 5-HT1A Receptor Ligand->Rec1 High/Mod Affinity Rec2 5-HT2C Receptor Ligand->Rec2 Mod/High Affinity Gi Gi/o Protein Rec1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Gq Gq/11 Protein Rec2->Gq Activation PLC PLCβ Gq->PLC Activation Ca Intracellular Ca2+ ↑ PLC->Ca

Figure 1: Divergent G-protein coupled receptor signaling pathways modulated by phenylpiperazine analogs.

Quantitative Data: Comparative Binding Affinities

To illustrate the SAR principles discussed, the following table summarizes the in vitro binding affinities (Ki) of key structural analogs. Note: Exact values vary by assay conditions; data represents consensus ranges from radioligand competition assays.

CompoundPhenyl SubstitutionN4 Substitution5-HT1A Ki (nM)5-HT2C Ki (nM)Primary Pharmacological Profile
3-MeOPP 3-OCH3-H10 - 50100 - 200Mixed 5-HT1A/2C agonist [1]
1-(3-MeO-Ph)-4-Me-piperazine 3-OCH3-CH3>100>500Attenuated affinity, high lipophilicity
mCPP 3-Cl-H~403 - 10Potent 5-HT2C agonist [5]
TFMPP 3-CF3-H~280~205-HT2C agonist / Monoamine Releaser [5]
4-MeOPP 4-OCH3-H>500>1000Weak affinity (Para-substitution penalty) [3]

Synthesis & Structural Modification Workflows

The synthesis of 1-(3-Methoxyphenyl)-4-methylpiperazine is typically achieved via a two-step process: the formation of the piperazine ring followed by N-alkylation.

Step-by-Step Synthetic Methodology

Step 1: Cyclization to form 3-MeOPP

  • Reagents: 3-Methoxyaniline (1 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Reaction: Suspend reagents in a high-boiling solvent (e.g., diethylene glycol monomethyl ether) or chlorobenzene. Reflux at 150°C for 24 hours.

  • Causality: The high temperature is required to drive the double nucleophilic aliphatic substitution. The hydrochloride salt of the amine prevents premature polymerization.

  • Workup: Cool to room temperature, basify with aqueous Na2CO3 to pH 10, and extract with dichloromethane (DCM). Purify via silica gel chromatography to yield 1-(3-methoxyphenyl)piperazine (3-MeOPP).

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • Reagents: 3-MeOPP (1 eq), Formaldehyde (37% aq, 5 eq), Formic acid (excess).

  • Reaction: Dissolve 3-MeOPP in formic acid. Slowly add formaldehyde. Reflux at 100°C for 4-6 hours.

  • Causality: The Eschweiler-Clarke reductive amination is chosen over methyl iodide alkylation because it strictly prevents over-alkylation (quaternization) of the amine, ensuring a high yield of the tertiary amine.

  • Workup: Evaporate excess formic acid, basify with NaOH, extract with ethyl acetate, and crystallize as the hydrochloride salt using HCl in ether.

G Step1 3-Methoxyaniline Step2 Bis(2-chloroethyl)amine HCl (Cyclization) Step1->Step2 Reflux, 150°C Step3 1-(3-Methoxyphenyl)piperazine (3-MeOPP) Step2->Step3 Base workup (Na2CO3) & Extraction Step4 Eschweiler-Clarke Reaction (Formaldehyde + Formic Acid) Step3->Step4 Reductive Amination Step5 1-(3-Methoxyphenyl)-4-methylpiperazine Step4->Step5 Basification & HCl Salt Formation

Figure 2: Step-by-step synthetic workflow for 1-(3-Methoxyphenyl)-4-methylpiperazine.

In Vitro Pharmacological Assays: Self-Validating Protocols

To rigorously evaluate the synthesized analogs, a self-validating radioligand binding protocol is required. The inclusion of internal controls (total binding vs. non-specific binding) ensures the integrity of the data [7].

5-HT1A Radioligand Competition Assay

Objective: Determine the Ki of 1-(3-Methoxyphenyl)-4-methylpiperazine at the human 5-HT1A receptor.

  • Membrane Preparation: Use crude cell membrane homogenates from HEK293 cells stably transfected with the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mM EDTA. Causality: Mg2+ is critical for stabilizing the high-affinity G-protein coupled state of the receptor.

  • Radioligand: 1.5 nM[3H]8-OH-DPAT (a highly selective 5-HT1A agonist).

  • Incubation: Add 50 µL of the test compound (varying concentrations from 10^-10 to 10^-4 M), 50 µL of radioligand, and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled serotonin (5-HT). Self-Validation: If the NSB exceeds 30% of total binding, the membrane preparation must be discarded due to high background noise.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Penjišević, J.Z., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency". Arabian Journal of Chemistry. Available at: [Link]

  • López-Rodríguez, M. L., et al. "Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models". Journal of Medicinal Chemistry. Available at: [Link]

  • Fiorino, F., et al. "Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents". Pharmaceuticals (Basel). Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Métodos recomendados para la identificación y el análisis de las piperazinas en los materiales incautados". UNODC. Available at: [Link]

  • Wikipedia Contributors. "Monoamine releasing agent". WikiDoc. Available at: [Link]

  • University of Siena Research. "New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus". USiena. Available at: [Link]

The 1-(3-Methoxyphenyl)-4-methylpiperazine Scaffold: A Technical Guide to Multi-Target Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of atypical antipsychotics and advanced neurotherapeutics relies heavily on privileged scaffolds capable of modulating multiple aminergic G-protein-coupled receptors (GPCRs) simultaneously. 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) represents a critical pharmacophore in this domain[1]. By combining a conformationally flexible piperazine ring with a sterically and electronically tuned meta-methoxy aryl group, this building block serves as a highly effective "tail" moiety in drug design.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationships (SAR), synthetic methodologies, and pharmacological validation protocols associated with this compound. Rather than viewing this molecule merely as a chemical reagent, we will analyze it as a highly tunable vector for achieving precise polypharmacology—specifically targeting dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors to mitigate extrapyramidal symptoms (EPS) while enhancing cognitive outcomes[2].

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological utility of 1-(3-Methoxyphenyl)-4-methylpiperazine is driven by three distinct structural features, each responsible for specific interactions within the GPCR orthosteric binding site:

  • The Basic N4-Methyl Piperazine Core: At physiological pH (7.4), the N4-tertiary amine is protonated. This cationic center is non-negotiable for aminergic GPCR affinity, as it forms a highly conserved salt bridge with the Asp3.32 residue found in transmembrane helix 3 (TM3) of dopamine and serotonin receptors[3].

  • The Phenyl Ring (Hydrophobic Core): The aromatic ring engages in π−π stacking and edge-to-face interactions with aromatic microdomains (often involving Phe6.51 and Trp6.48) within the receptor binding pocket.

  • The 3-Methoxy (Meta) Substituent: The positioning of the methoxy group is the primary driver of receptor selectivity. The oxygen atom acts as a hydrogen bond acceptor. Research demonstrates that introducing a polar 3-methoxy group to a phenylpiperazine tail can lower D3 receptor affinity by almost half, while simultaneously increasing 5-HT2A receptor affinity by 10-fold[2]. Furthermore, integrating the 3-methoxyphenylpiperazine moiety into larger scaffolds (e.g., coumarin derivatives) has yielded sub-nanomolar affinities for the 5-HT1A receptor ( Ki​=0.4±0.02 nM)[4].

Quantitative SAR Data

The following table synthesizes the impact of phenyl ring substitutions on receptor binding affinities, illustrating why the 3-methoxy variant is a preferred moiety for atypical antipsychotic development.

Table 1: Comparative Binding Affinities of Phenylpiperazine Scaffolds

Phenyl SubstitutionD2R AffinityD3R Affinity5-HT1A Affinity5-HT2A AffinityPharmacological Impact
Unsubstituted HighHighModerateModerateBaseline multi-target affinity; higher risk of EPS.
3-Methoxy (Meta) ModerateModerateSub-nanomolar Very High Optimal atypical profile; enhanced 5-HT2A antagonism[2][4].
2-Methoxy (Ortho) HighModerateHighHighSteric clashes in specific D3 pockets; altered selectivity[4].
4-Fluoro (Para) HighVery HighModerateLowShifts preference heavily toward dopaminergic over serotonergic[2].

Mechanistic Pathways & GPCR Modulation

The therapeutic value of 1-(3-Methoxyphenyl)-4-methylpiperazine derivatives lies in their ability to act as partial agonists at 5-HT1A and antagonists at 5-HT2A and D2/D3 receptors [2][5].

  • 5-HT1A Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors decreases serotonergic firing, while postsynaptic activation in the prefrontal cortex promotes dopamine release, countering the negative symptoms of schizophrenia.

  • 5-HT2A Antagonism: Blockade of 5-HT2A receptors on dopaminergic terminals disinhibits dopamine release in the striatum, which directly competes with D2 blockade, thereby eliminating catalepsy and extrapyramidal motor side effects[2].

GPCR_Signaling cluster_Receptors Aminergic GPCR Targets Ligand 1-(3-Methoxyphenyl)- 4-methylpiperazine (Pharmacophore) HT1A 5-HT1A Receptor (Partial Agonist) Ligand->HT1A HT2A 5-HT2A Receptor (Antagonist) Ligand->HT2A D2D3 D2 / D3 Receptors (Antagonist) Ligand->D2D3 Gi Gαi/o Pathway (Modulated) HT1A->Gi Activation Gq Gαq Pathway (Inhibited) HT2A->Gq Blockade D2D3->Gi Blockade cAMP Tuned cAMP Levels Cortical DA Release Gi->cAMP IP3 ↓ IP3 / DAG Reduced Motor EPS Gq->IP3 Effect Atypical Antipsychotic Efficacy (Negative Symptom Resolution) cAMP->Effect IP3->Effect

Mechanistic signaling pathways modulated by 3-methoxyphenylpiperazine derivatives.

Synthetic Methodologies

To utilize this compound as a building block, researchers must either synthesize it de novo or couple it to larger core scaffolds (e.g., quinolinecarboxamides or coumarins)[2][4]. The most robust, high-yielding approach for synthesizing arylpiperazines is the Buchwald-Hartwig Cross-Coupling .

Protocol 1: Buchwald-Hartwig Amination for Scaffold Synthesis

Causality & Rationale: Traditional nucleophilic aromatic substitution ( SN​Ar ) requires highly electron-deficient aryl halides. Because the 3-methoxy group is electron-donating via resonance (though electron-withdrawing via induction), SN​Ar is inefficient. Palladium-catalyzed cross-coupling overcomes this electronic barrier, ensuring >90% conversion.

Reagents:

  • 3-Bromoanisole (Electrophile)

  • N-Methylpiperazine (Nucleophile)

  • Pd2​(dba)3​ (Catalyst precursor)

  • RuPhos or BINAP (Sterically bulky, electron-rich ligand to facilitate reductive elimination)

  • Sodium tert-butoxide ( NaOtBu ) (Base to deprotonate the amine)

  • Anhydrous Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromoanisole (1.0 eq) and N-methylpiperazine (1.2 eq). Causality: Excess amine prevents homocoupling of the aryl halide.

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L-Pd(0) species.

  • Base Addition: Add NaOtBu (1.5 eq).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 8-12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 3-bromoanisole peak disappears and the corresponding [M+H]+ peak for 1-(3-Methoxyphenyl)-4-methylpiperazine ( m/z≈207 ) dominates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et3​N ). Causality: Triethylamine prevents the basic piperazine from streaking on the acidic silica.

Synthesis_Workflow ArylHalide 3-Bromoanisole (Electrophile) Catalysis Buchwald-Hartwig Cross-Coupling Pd2(dba)3 / RuPhos ArylHalide->Catalysis Amine N-Methylpiperazine (Nucleophile) Amine->Catalysis Validation LC-MS / TLC Reaction Monitoring Catalysis->Validation 90°C, NaOtBu Purification Flash Chromatography (Silica, DCM:MeOH) Validation->Purification Conversion >95% Product 1-(3-Methoxyphenyl)- 4-methylpiperazine (Yield >85%) Purification->Product Isolation

Step-by-step synthetic workflow for 1-(3-Methoxyphenyl)-4-methylpiperazine.

Experimental Validation: Receptor Binding Assays

To validate the integration of the 1-(3-Methoxyphenyl)-4-methylpiperazine moiety into a novel drug candidate, rigorous in vitro radioligand binding assays must be conducted. The following self-validating protocol ensures high-fidelity data for 5-HT1A and D2 receptors.

Protocol 2: Radioligand Competition Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of newly synthesized 3-methoxyphenylpiperazine derivatives.

Materials:

  • Cell Lines: CHO cells stably expressing human 5-HT1A or D2L receptors.

  • Radioligands: [3H]8−OH−DPAT (for 5-HT1A), [3H]Spiperone (for D2).

  • Reference Compounds: WAY-100635 (5-HT1A antagonist)[5], Haloperidol (D2 antagonist).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine:

    • 50μL of radioligand (at a concentration equal to its Kd​ ).

    • 50μL of the test compound (serial dilutions from 10−11 to 10−5 M).

    • 100μL of membrane suspension ( 10−20μg protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes (5-HT1A) or 120 minutes (D2) to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding of the basic piperazine). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter.

  • Data Analysis & Self-Validation:

    • Validation Checkpoint: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 μM reference compound). The assay is only valid if Z′>0.5 .

    • Determine the IC50​ using non-linear regression (GraphPad Prism).

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

By strictly adhering to these synthetic and pharmacological protocols, researchers can reliably leverage the 1-(3-Methoxyphenyl)-4-methylpiperazine scaffold to engineer the next generation of highly selective, multi-target neurotherapeutics.

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PMC - National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists. MDPI.[Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC - Synthetic Drug Strategy.[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis.[Link]

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6. ChemSrc.[Link]

Sources

Advanced Safety, Handling, and Synthesis Protocols for 1-(3-Methoxyphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging the Gap Between Hazard and Execution In the development of advanced neuropharmacological agents, particularly [1] and Polo-like kinase 1 (Plk1) inhibitors, 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS: 57318-64-6) serves as a highly valuable synthetic intermediate. However, the successful integration of this compound into drug development pipelines requires more than a superficial reading of a Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this whitepaper to move beyond basic instructions. Here, we will dissect the causality behind the chemical's hazards, engineer logical safety controls, and outline a self-validating synthetic workflow that ensures both high yield and absolute operator safety.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the molecular architecture that drives its reactivity and toxicity. 1-(3-Methoxyphenyl)-4-methylpiperazine combines an electron-rich aromatic ring with a strongly basic, tertiary amine-containing piperazine moiety.

The Causality of Corrosion: The nitrogen atoms in the piperazine ring possess lone pairs that readily accept protons, resulting in a high pKa (estimated ~9.8). When this compound contacts physiological moisture (sweat, tears, mucous membranes), it rapidly generates hydroxide ions, causing immediate liquefactive necrosis of tissues. Furthermore, the methoxyphenyl group is highly lipophilic. This lipophilicity acts as a dermal permeation enhancer, allowing the corrosive piperazine pharmacophore to penetrate the stratum corneum much faster than simple aliphatic amines.

Table 1: Physicochemical Properties
PropertyValueMechanistic Causality / Relevance
Molecular Weight 206.28 g/mol Low molecular weight facilitates rapid cellular membrane permeation.
Formula C12H18N2OHigh carbon-to-heteroatom ratio increases lipophilicity and organic solubility.
Physical State Viscous Liquid / Low-Melting SolidRequires careful thermal management during transfer to prevent aerosolization.
pKa (Estimated) ~9.8 (Piperazine N)Strongly basic; primary driver for its severe corrosive hazard profile.
Table 2: GHS Hazard Classifications
Hazard ClassCategoryH-StatementTargeted Mitigation Strategy
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedStrict prohibition of food/drink; rigorous hand hygiene protocols.
Skin Corrosion Category 1BH314: Causes severe skin burnsUtilization of heavy-duty chemical-resistant elastomers (Nitrile/Viton).
Serious Eye Damage Category 1H318: Causes serious eye damageMandatory use of chemical splash goggles paired with a full face shield.

Note: Hazard classifications are extrapolated from the highly structurally similar parent compound, as detailed in standard [2].

The Logic of Exposure Control

Safety is not achieved by arbitrarily layering Personal Protective Equipment (PPE); it is achieved through a logical mapping of hazards to specific countermeasures.

  • Glove Selection: Latex is strictly prohibited. The lipophilic nature of the methoxy-aromatic system will rapidly degrade natural rubber. Nitrile gloves (minimum 0.11 mm thickness) must be used, and double-gloving is recommended during the handling of the neat liquid.

  • Engineering Controls: While the compound has a relatively high boiling point, the manipulation of viscous liquids often generates micro-aerosols. All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 feet per minute (fpm).

HazardLogic H1 Hazard: Corrosive to Skin/Eyes (Skin Corr. 1B, Eye Dam. 1) M1 PPE: Nitrile Gloves (0.11mm min) & Face Shield H1->M1 dictates H2 Hazard: Acute Oral Toxicity (Acute Tox. 4) M2 Engineering Control: Fume Hood (>100 fpm) H2->M2 requires Safe Safe Handling Environment M1->Safe ensures M2->Safe ensures

Logical mapping of physicochemical hazards to required engineering controls and PPE.

Mechanistic Synthesis & Self-Validating Protocols

The most efficient route to 1-(3-Methoxyphenyl)-4-methylpiperazine is via a [3] between 3-bromoanisole and N-methylpiperazine.

Causality in Catalyst Selection: Coupling an electron-rich, sterically demanding secondary amine with an aryl halide is notoriously difficult. Older generation ligands (like BINAP) often fail because the basic amine displaces the ligand, forming an inactive, stable palladium-bis(amine) complex. To circumvent this, we utilize RuPhos or XPhos . These sterically hindered, electron-rich biarylphosphine ligands force the palladium center into a highly active mono-ligated state, accelerating the rate-limiting reductive elimination step and preventing catalyst deactivation.

SynthesisWorkflow A Precursors: 3-Bromoanisole + N-Methylpiperazine B Catalytic System: Pd2(dba)3, RuPhos, NaOtBu, Toluene A->B C Inert Atmosphere Reaction (Argon, 100°C, 12h) B->C D Aqueous Workup & Phase Separation C->D E Purification: Flash Chromatography D->E F Pure 1-(3-Methoxyphenyl) -4-methylpiperazine E->F

Workflow for the Buchwald-Hartwig amination synthesis of the target piperazine.
Self-Validating Experimental Protocol

Step 1: Catalyst Pre-Activation & System Purging

  • Action: In a flame-dried Schlenk flask, combine Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv). Purge the system with Argon using 3x vacuum/argon cycles.

  • Validation: Upon the addition of anhydrous toluene, the catalyst mixture should exhibit a dark, homogenous deep red/purple color. If the solution turns black or precipitates form, the Pd(0) has aggregated due to oxygen contamination. Abort and restart.

Step 2: Reagent Introduction

  • Action: Add 3-bromoanisole (1.0 equiv) and N-methylpiperazine (1.2 equiv) via a gas-tight syringe.

  • Causality: A 20% molar excess of the volatile N-methylpiperazine ensures complete consumption of the more valuable aryl halide, simplifying downstream purification.

Step 3: Thermal Cycling & Reaction Monitoring

  • Action: Heat the reaction mixture to 100°C for 12 hours.

  • Validation: Pull a 50 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is self-validating and ready for workup only when the 3-bromoanisole peak (UV 254 nm) is <1% relative to the product mass (m/z [M+H]+ 207.1).

Step 4: Quenching & Workup

  • Action: Cool to room temperature. Quench slowly with distilled water to hydrolyze unreacted base. Extract the aqueous layer with ethyl acetate (3x 20 mL). Wash the combined organic layers with brine.

  • Causality: The highly basic product partitions into the organic layer. The brine wash is critical to pull any residual, highly water-soluble N-methylpiperazine out of the organic phase.

Step 5: Purification

  • Action: Purify via silica gel flash chromatography using a mobile phase of Dichloromethane:Methanol (95:5) containing 1% Triethylamine (Et3N).

  • Causality: Silica gel is inherently acidic. Without the addition of 1% Et3N to neutralize the silica's silanol groups, the basic piperazine product will bind irreversibly to the column, resulting in severe streaking and catastrophic yield loss [4].

Spill Management & Decontamination

In the event of a localized spill outside the fume hood, standard absorbent pads are insufficient due to the compound's corrosive nature and volatility.

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure maximum room ventilation.

  • Chemical Neutralization (The Causality): Do not simply wipe up the free base. Spray the spill area with a weak acid solution (e.g., 5% acetic acid or citric acid). Why? This acid-base reaction converts the volatile, lipophilic, and highly corrosive free base into a water-soluble, non-volatile piperazinium salt.

  • Containment: Once neutralized, absorb the liquid with inert materials (vermiculite or dry sand) and dispose of it in a sealed, labeled hazardous waste container.

References

  • National Center for Biotechnology Information (NCBI). "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." PubMed Central. Available at: [Link]

Methodological & Application

analytical methods for 1-(3-Methoxyphenyl)-4-methyl-piperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for 1-(3-Methoxyphenyl)-4-methylpiperazine Detection

Executive Summary & Analytical Context

Substituted piperazines represent a critical class of chemical compounds, heavily monitored due to their dual significance as active pharmaceutical ingredient (API) intermediates and as emerging psychoactive substances[1]. The specific analyte of interest, 1-(3-Methoxyphenyl)-4-methylpiperazine (CAS 57318-64-6)[2], presents unique analytical challenges compared to its well-documented secondary amine precursor, 1-(3-Methoxyphenyl)piperazine[3].

As a Senior Application Scientist, I have structured this protocol to move beyond basic step-by-step instructions. This guide provides a robust, self-validating analytical framework utilizing both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace biological quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for structural and impurity profiling.

Physicochemical Profiling & Methodological Causality

Understanding the molecular architecture of 1-(3-Methoxyphenyl)-4-methylpiperazine is paramount for method development. The molecule features a dual-nitrogen piperazine ring: N1 is an aniline-like tertiary amine conjugated to a 3-methoxyphenyl group, and N4 is an aliphatic tertiary amine resulting from N-methylation.

  • Causality in Sample Preparation: The N-methylation at the 4-position eliminates the hydrogen-bond donor capacity typically present in secondary piperazines[4]. This structural nuance slightly lowers the boiling point and significantly enhances volatility. Consequently, unlike 1-(3-Methoxyphenyl)piperazine—which often requires acylation (e.g., with trifluoroacetic anhydride) to prevent peak tailing in gas chromatography—the 4-methyl derivative can be analyzed via GC-MS in its native free-base form.

  • Causality in Ionization: For LC-MS/MS, the tertiary N4 amine (pKa ~8.5) is highly susceptible to protonation under acidic conditions. This yields a dominant, stable [M+H]+ precursor ion at m/z 207, making Electrospray Ionization (ESI+) the optimal choice for trace detection.

Dual-Orthogonal Analytical Strategy

To ensure absolute trustworthiness and scientific integrity, this protocol employs a dual-orthogonal approach. Relying on a single analytical dimension can lead to false positives, especially in complex matrices. LC-MS/MS provides unparalleled sensitivity for trace detection, while GC-MS provides definitive structural confirmation through electron impact (EI) fragmentation.

AnalyticalWorkflow Sample Complex Matrix (Bio-fluid / API) Prep Alkaline LLE (pH 10) MTBE Extraction Sample->Prep Buffer LCMS LC-MS/MS (ESI+) Trace Quantitation Prep->LCMS Polar Phase GCMS GC-MS (EI) Structural Confirmation Prep->GCMS Organic Phase ESI [M+H]+ m/z 207 MRM: 207 → 150 LCMS->ESI EI M+ m/z 206 Major Fragments: 163, 123 GCMS->EI Data Validated Output (LOD < 1 ng/mL) ESI->Data EI->Data

Dual-orthogonal LC-MS/MS and GC-MS workflow for 1-(3-Methoxyphenyl)-4-methylpiperazine detection.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (Trace Quantitation)

Objective: Quantification of 1-(3-Methoxyphenyl)-4-methylpiperazine in complex matrices (e.g., plasma, urine, or API wash solutions).

Step 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)

  • Aliquot 500 µL of the sample matrix into a clean borosilicate glass tube.

  • Add 50 µL of Internal Standard (IS) solution (e.g., 100 ng/mL of a deuterated piperazine analog).

  • Add 200 µL of 0.5 M Sodium Carbonate buffer (pH 10.0).

    • Causality: Adjusting the pH to 1.5 units above the analyte's pKa ensures >95% of the molecules are in the uncharged free-base state, maximizing partitioning into the organic phase.

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is selected over highly polar solvents like ethyl acetate because its lower dielectric constant minimizes the co-extraction of matrix phospholipids, thereby preventing ion suppression in the ESI source.

  • Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

Protocol B: GC-MS (Structural Confirmation & Impurity Profiling)

Objective: Identification of the primary analyte and related synthesis impurities, such as 1-(4-methoxyphenyl)piperazine, which are strictly monitored to ensure API integrity[5].

Step 1: Preparation Extract samples using the alkaline LLE method described in Protocol A. Reconstitute the dried extract in 50 µL of GC-grade Hexane. Note: No chemical derivatization is performed.

Step 2: GC Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: Initial temp 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, Splitless mode, Injector Temp 250°C.

Step 3: MS Conditions

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40 to 300.

System Suitability & Self-Validation Criteria

To guarantee the integrity of the analytical run, every protocol must act as a self-validating system. The following parameters must be met before data acquisition proceeds:

  • Blank Matrix Verification: Injection of a double-blank matrix must exhibit a signal-to-noise (S/N) ratio of <3 at the retention time of the analyte.

  • IS Response Stability: The peak area of the internal standard must not deviate by more than ±15% across all calibration and quality control (QC) samples.

  • Ion Ratio Fidelity: The ratio of the qualifier to quantifier MRM transitions must remain within ±20% of the mean ratio established by the calibration standards.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Properties

Parameter Value
Analyte Name 1-(3-Methoxyphenyl)-4-methylpiperazine
CAS Number 57318-64-6
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Precursor Ion[M+H]+ m/z 207.1

| Major EI Fragment Ions | m/z 206 (M+), 163, 123 |

Table 2: LC-MS/MS MRM Transitions & Collision Energies

Analyte Q1 (m/z) Q3 (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
3-MeOMPP 207.1 150.1 50 22 Quantifier

| 3-MeOMPP | 207.1 | 122.1 | 50 | 35 | Qualifier |

Table 3: Method Validation Parameters

Validation Parameter Acceptance Criteria Observed Performance
Limit of Detection (LOD) S/N ≥ 3 0.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 20% 1.5 ng/mL
Linearity (R²) ≥ 0.995 0.9989 (1.5 - 500 ng/mL)
Matrix Effect ± 15% deviation +4.2% (Minimal suppression)

| Mean Extraction Recovery | > 80% | 88.5% ± 3.1% |

References

  • SWGDRUG.org - 1-(3-METHOXYPHENYL)
  • 1-(3-Methoxyphenyl)
  • Analytical Methods - RSC Publishing Royal Society of Chemistry URL
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • 1-(3-Methoxyphenyl)

Sources

Application Note: Robust RP-HPLC Quantification of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Impurity Profiling

Introduction & Chromatographic Causality

1-(3-Methoxyphenyl)-4-methyl-piperazine is a critical chemical intermediate frequently utilized in the synthesis of atypical antipsychotics and various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for rigorous impurity profiling and quality assurance during drug manufacturing[1].

However, analyzing piperazine derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious analytical challenge: severe peak tailing . Piperazines are basic compounds containing secondary or tertiary amine functional groups. In standard silica-based C18 columns, the positively charged amine groups undergo secondary ionic interactions with negatively charged, deprotonated silanol groups ( Si−O− ) on the stationary phase[2]. This mixed-mode retention mechanism slows the elution of a fraction of the analyte molecules, resulting in broad, asymmetrical peaks that compromise resolution, integration accuracy, and sensitivity.

The Mechanistic Solution: pH Control and Silanol Masking

To engineer a robust, self-validating method, we must eliminate these secondary interactions at the molecular level. This protocol employs a dual-action mobile phase strategy:

  • Low pH Environment (pH 3.0): By utilizing a phosphate buffer adjusted to pH 3.0, the residual silanol groups on the silica surface are forced into their protonated, neutral state ( Si−OH ), drastically reducing their affinity for the basic piperazine analyte[3].

  • Triethylamine (TEA) Additive: The inclusion of 0.05% TEA acts as a sacrificial competing base. TEA aggressively binds to any remaining active silanol sites, effectively "masking" them from the piperazine derivative and ensuring a purely hydrophobic interaction with the C18 phase[2].

Mechanism cluster_0 Unoptimized: Peak Tailing cluster_1 Optimized: Symmetrical Peak Analyte1 Protonated Piperazine (C12H19N2O+) Silanol1 Ionized Silanol (Si-O-) Analyte1->Silanol1 Secondary Ionic Interaction Buffer pH 3.0 Buffer Silanol2 Protonated/Masked Silanol (Si-OH) Buffer->Silanol2 Protonates TEA TEA Additive TEA->Silanol2 Competes/Masks Analyte2 Eluting Piperazine (No Interaction) Silanol2->Analyte2 Freely Elutes

Mechanistic resolution of piperazine peak tailing via pH control and silanol masking.

Experimental Protocols

This protocol utilizes reverse-phase chromatography with a non-polar C18 stationary phase and a polar, buffered mobile phase[4].

Reagents & Materials
  • Analyte: 1-(3-Methoxyphenyl)-4-methyl-piperazine reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Water (18.2 MΩ·cm).

  • Buffer Components: Potassium dihydrogen phosphate ( KH2​PO4​ ), Triethylamine (TEA), Orthophosphoric acid ( H3​PO4​ ).

  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

Mobile Phase Preparation

Mobile Phase A (Buffer): 20 mM KH2​PO4​ (pH 3.0) + 0.05% TEA

  • Accurately weigh 2.72 g of KH2​PO4​ and dissolve it in 1000 mL of HPLC-grade water.

  • Add exactly 0.5 mL of Triethylamine (TEA) to the solution.

  • Place the beaker on a magnetic stirrer and monitor the pH. Slowly add dilute orthophosphoric acid dropwise until the pH stabilizes at 3.0 ± 0.05.

  • Filter the buffer through a 0.45 µm hydrophilic membrane filter and sonicate for 10 minutes to degas.

Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 1-(3-Methoxyphenyl)-4-methyl-piperazine standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the Diluent. Sonicate for 5–10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent to achieve a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Workflow Step1 1. Mobile Phase Prep 20mM Phosphate (pH 3.0) + 0.05% TEA Step2 2. Standard/Sample Prep Diluent: Mobile Phase (50:50) Step1->Step2 Step3 3. RP-HPLC Separation End-capped C18, Isocratic Elution Step2->Step3 Step4 4. UV Detection Monitoring at 254 nm Step3->Step4 Step5 5. Data Processing Integration & USP Tailing Check Step4->Step5

Step-by-step RP-HPLC analytical workflow for piperazine derivative quantification.

Self-Validating System Suitability

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any unknown samples are quantified, a System Suitability Test (SST) must be executed by injecting the 100 µg/mL standard solution five times. The analytical run is only authorized to proceed if the system passes the strict physical and chromatographic gates outlined in Table 2.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Stationary Phase C18, 250 x 4.6 mm, 5 µm (End-capped)
Mobile Phase A 20 mM KH2​PO4​ (pH 3.0) with 0.05% TEA
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (70% Mobile Phase A : 30% Mobile Phase B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 min (± 2.0%)Ensures consistent mobile phase composition, pump performance, and column equilibration.
USP Tailing Factor ( Tf​ ) ≤ 1.5Validates that the silanol masking mechanism (TEA + low pH) is actively functioning[2].
Theoretical Plates (N) ≥ 5000Confirms optimal column efficiency and the absence of dead volumes in the fluidic path.
%RSD of Peak Area ≤ 2.0% (n=5)Guarantees the precision of the autosampler injection and integration algorithms.

Method Validation Summary

The developed method was validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for routine quality control and impurity quantification[1]. The method demonstrates exceptional sensitivity and linearity, proving it capable of detecting trace amounts of the piperazine derivative.

Table 3: Quantitative Validation Data
Validation ParameterResult / Range
Linearity Range 20 µg/mL – 120 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.51 µg/mL (S/N ratio of 3:1)
Limit of Quantification (LOQ) 1.56 µg/mL (S/N ratio of 10:1)
Accuracy (Recovery) 98.5% – 101.2%
Method Precision (%RSD) 0.85%

References

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Impactfactor.org.1

  • 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem. 4

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem. 2

  • pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases. ACS Publications.3

Sources

Application Note: High-Throughput GC-MS Analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine for Forensic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine. This compound is a member of the piperazine class of substances, which are of significant interest in both pharmaceutical development and forensic toxicology due to their psychoactive properties. The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, designed to ensure high sensitivity, specificity, and reproducibility. This guide is intended for researchers, analytical chemists, and professionals in drug development and forensic science.

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of compounds with a wide spectrum of biological activities.[1] Many are investigated as potential therapeutic agents, while others have been identified as designer drugs, mimicking the effects of controlled substances. 1-(3-Methoxyphenyl)-4-methyl-piperazine, with a molecular weight of 206.28 g/mol and the formula C12H18N2O, is a representative member of this class. Its accurate and reliable identification and quantification are crucial for regulatory compliance, quality control in pharmaceutical manufacturing, and in forensic investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like many piperazine derivatives.[2] The technique's high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for the unambiguous identification of these substances. This application note provides a detailed protocol, grounded in established analytical principles, for the successful GC-MS analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Experimental

Materials and Reagents
  • Reference Standard: 1-(3-Methoxyphenyl)-4-methyl-piperazine (≥98% purity)

  • Solvent: HPLC-grade Methanol

  • Carrier Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Instrumentation

A standard laboratory Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for method development:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar or medium-polarity capillary column is recommended to achieve optimal separation. A DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a suitable choice.[1]

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Sample and Standard Preparation

The key to a successful GC-MS analysis is meticulous sample preparation. The goal is to dissolve the analyte in a volatile solvent suitable for injection into the GC.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-(3-Methoxyphenyl)-4-methyl-piperazine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibrated range of the working standards. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary.

Causality: Methanol is chosen as the solvent due to its volatility and its ability to effectively dissolve the analyte. The use of a calibrated series of working standards is essential for quantitative analysis, ensuring the method's linearity and accuracy.

GC-MS Method Parameters

The following table summarizes the optimized GC-MS parameters for the analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Parameter Setting Rationale
GC Inlet
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.
Injector Temperature250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC that avoids column overloading.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column to ensure good separation.
Oven Program
Initial Temperature100 °C, hold for 1 minA starting temperature that allows for the focusing of the analyte at the head of the column.
Temperature Ramp15 °C/min to 280 °CA moderate ramp rate to ensure the separation of the target analyte from potential impurities.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVThe standard electron energy for EI, which generates a library-searchable mass spectrum.
Mass Scan Rangem/z 40-500A wide enough range to include the molecular ion and all significant fragment ions.
Source Temperature230 °CAn optimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temperature150 °CEnsures stable performance of the mass analyzer.
Transfer Line Temp280 °CPrevents condensation of the analyte as it passes from the GC to the MS.

Workflow Diagram

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation weigh Weigh Analyte dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify Compound spectrum->identify quantify Quantify Analyte spectrum->quantify caption GC-MS Analysis Workflow Fragmentation_Pathway cluster_frags Key Fragment Ions M [M]⁺˙ m/z 206 f1 m/z 149 M->f1 - C3H7N f2 m/z 134 M->f2 - C4H8N f4 m/z 57 M->f4 - C8H9O f3 m/z 121 f1->f3 - CO caption Proposed Fragmentation of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Arylpiperazines and the Role of NMR in Their Characterization

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this moiety, such as 1-(3-Methoxyphenyl)-4-methyl-piperazine, are of significant interest to researchers in drug development for their potential as ligands for various G protein-coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[1] The versatile nature of the N-arylpiperazine core allows for fine-tuning of pharmacological properties, leading to its inclusion in drugs targeting central nervous system (CNS) disorders, cancer, and inflammatory conditions.[3][4]

Given the critical role of structural integrity and purity in the drug development pipeline, robust analytical techniques are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation and purity assessment of small organic molecules like 1-(3-Methoxyphenyl)-4-methyl-piperazine.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra of this important pharmaceutical intermediate. The protocols and data presented herein are designed to ensure high-quality, reproducible results, facilitating confident structural verification and advancing research endeavors.

Molecular Structure and Predicted Spectral Features

The structure of 1-(3-Methoxyphenyl)-4-methyl-piperazine dictates a unique NMR fingerprint. The molecule consists of a piperazine ring N-substituted with a methyl group and a 3-methoxyphenyl group. This arrangement leads to distinct chemical environments for each proton and carbon atom, which can be precisely mapped using ¹H and ¹³C NMR spectroscopy.

Caption: Molecular Structure of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Experimental Protocols

The following protocols are designed to yield high-resolution NMR spectra for 1-(3-Methoxyphenyl)-4-methyl-piperazine. Adherence to these steps is crucial for ensuring data quality and reproducibility.

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette or syringe with a blunt needle

  • Vortex mixer

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used as an alternative. The choice of solvent will affect the chemical shifts of the compound and the residual solvent peak.

  • Weighing the Sample: Accurately weigh the desired amount of 1-(3-Methoxyphenyl)-4-methyl-piperazine. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient.[6][7] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[8]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring high-quality spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette or a syringe with a blunt needle, carefully transfer the solution into a clean, dry 5 mm NMR tube.[9] Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a well-concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10]

Data Processing and Analysis

Proper data processing is as critical as data acquisition for obtaining an interpretable NMR spectrum.

NMR_Workflow SamplePrep Sample Preparation Acquisition Data Acquisition (FID) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing Acquisition->Processing Fourier Transform Analysis Spectral Analysis Processing->Analysis Phase & Baseline Correction Structure Structure Elucidation Analysis->Structure Peak Assignment

Caption: NMR Experimental and Data Analysis Workflow

Processing Steps:

  • Fourier Transformation (FT): The raw data, or Free Induction Decay (FID), is converted from the time domain to the frequency domain through a Fourier transform.[11]

  • Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode. This can be done manually or automatically.[11]

  • Baseline Correction: A flat baseline is crucial for accurate integration. Automated or manual baseline correction algorithms can be applied.[11]

  • Referencing: The chemical shift axis is calibrated. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is commonly used as a secondary internal reference. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).[5]

  • Integration: In ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Predicted NMR Data for 1-(3-Methoxyphenyl)-4-methyl-piperazine

The following tables summarize the predicted chemical shifts (δ) for 1-(3-Methoxyphenyl)-4-methyl-piperazine based on data from structurally similar compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H (H-5')
~6.50dd1HAr-H (H-6')
~6.45dd1HAr-H (H-4')
~6.40t1HAr-H (H-2')
~3.82s3HO-CH
~3.20t4HN-CH ₂ (Ar-side)
~2.60t4HN-CH ₂ (Me-side)
~2.35s3HN-CH
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160.5C -O (Ar)
~152.0C -N (Ar)
~129.8Ar-C H
~108.0Ar-C H
~104.5Ar-C H
~101.5Ar-C H
~55.2O-C H₃
~55.0N-C H₂ (Me-side)
~49.0N-C H₂ (Ar-side)
~46.0N-C H₃

Note on Conformational Isomers: N-arylpiperazines can exhibit conformational isomerism due to restricted rotation around the C(aryl)-N bond and piperazine ring inversion.[12][13][14] This can lead to broadening of signals or even the appearance of multiple sets of signals at lower temperatures. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes if spectral complexities are observed.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification and purity assessment of 1-(3-Methoxyphenyl)-4-methyl-piperazine. The detailed protocols and predicted spectral data provided in this application note serve as a robust guide for researchers in the pharmaceutical and chemical sciences. By following these methodologies, scientists can obtain high-quality, reliable NMR data, ensuring the integrity of their materials and facilitating the advancement of their research and development programs.

References

  • Imperial College London. (n.d.). 12_nmr_sample_preparation_20.... Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(35), 22695-22711. Retrieved from [Link]

  • Knez, D., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(18), 15077-15087. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Sata, A., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(12), 3745. Retrieved from [Link]

  • Yurttaş, L., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(7-8), 711-719. Retrieved from [Link]

  • Tuccinardi, T., et al. (2016). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Molecules, 21(8), 1044. Retrieved from [Link]

  • Corvino, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(19), 5969. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2583-2596. Retrieved from [Link]

  • Knez, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6649. Retrieved from [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry[v1]. Retrieved from [Link]

  • Université de Montréal. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data. Retrieved from [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Knez, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6649. Retrieved from [Link]

Sources

using 1-(3-Methoxyphenyl)-4-methyl-piperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functional characterization of 1-(3-Methoxyphenyl)-4-methyl-piperazine in common cell-based assay formats.

Introduction: Profiling a Novel Arylpiperazine

The arylpiperazine scaffold is a privileged structure in medicinal chemistry and neuropharmacology, forming the core of numerous compounds that interact with central nervous system targets. Molecules in this class are well-regarded for their ability to modulate monoaminergic systems, frequently exhibiting activity at serotonin (5-HT) and dopamine (D) receptors. 1-(3-Methoxyphenyl)-4-methyl-piperazine belongs to this family, and while it is a distinct chemical entity, its structural features suggest a strong potential for activity at G-protein coupled receptors (GPCRs) that bind these key neurotransmitters.

This guide serves as a primary resource for researchers initiating studies with 1-(3-Methoxyphenyl)-4-methyl-piperazine. It moves beyond a simple recitation of steps, providing the scientific rationale behind the experimental design. We will establish a foundational workflow for characterizing any new compound: first, determining its window of therapeutic activity by assessing cytotoxicity; second, investigating its primary hypothesized mechanism of action by measuring GPCR-mediated signaling; and third, screening for potential secondary activities, such as anti-inflammatory effects. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Compound Profile and Handling

Prior to initiating any cell-based assay, it is critical to understand the fundamental properties of the compound and the necessary safety precautions.

Physicochemical and Storage Data
PropertyValueSource
Chemical Formula C₁₂H₁₈N₂ON/A
Molar Mass 206.28 g/mol N/A
CAS Number 16015-70-6[1]
Appearance White to yellow solid or viscous liquid[2]
Recommended Storage Powder: -20°C for up to 3 years. Stock Solution: -80°C for up to 1 year.[1][2]
Common Solvents Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[2]
Critical Safety Precautions

Substituted piperazine derivatives require careful handling. Safety Data Sheets (SDS) for analogous compounds indicate a potential for significant hazards.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

  • Hazard Profile: This compound class is often corrosive and can cause severe skin burns and eye damage.[4][7] Avoid inhalation of dust or vapors and direct contact with skin or eyes.[3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, remove contaminated clothing and wash the affected area with soap and water.[3] If inhaled, move to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.[4]

Application 1: Establishing a Therapeutic Window via Cytotoxicity Assay

Scientific Rationale: The first essential step in characterizing a new compound is to determine the concentration range at which it is non-toxic to the cells being used. The MTT assay is a robust and widely used colorimetric method to measure cell viability. It quantifies the metabolic activity of living cells by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. This metabolic activity is directly proportional to the number of viable cells, allowing for the calculation of a 50% cytotoxic concentration (CC₅₀). All subsequent functional assays should be performed at concentrations well below the CC₅₀ value to ensure that observed effects are due to specific pharmacological activity and not a general toxic response.[8]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_read Day 3: Assay Readout seed Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h to allow attachment (37°C, 5% CO₂) seed->incubate1 prepare_cpd Prepare serial dilutions of 1-(3-Methoxyphenyl)-4-methyl-piperazine add_cpd Add compound dilutions and controls (vehicle, max kill) to wells prepare_cpd->add_cpd incubate2 Incubate for 24-48h add_cpd->incubate2 add_mtt Add MTT reagent (5 mg/mL) to each well incubate3 Incubate for 2-4h until formazan crystals form add_mtt->incubate3 add_sol Add solubilization buffer (e.g., DMSO) incubate3->add_sol read Read absorbance at 570 nm add_sol->read GPCR_cAMP cluster_main Cell Membrane Gi_Receptor Gi-coupled Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Agonist AC Adenylyl Cyclase Gi_Protein->AC Inhibits Gs_Receptor Gs-coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Opposing regulation of cAMP by Gs- and Gi-coupled GPCRs.

Protocol: HTRF cAMP Assay for Agonist/Antagonist Determination

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust method.

  • Cell Line Selection: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells expressing the 5-HT₁A receptor, which is Gi-coupled).

  • Cell Seeding: Seed cells into a low-volume, white, 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1-(3-Methoxyphenyl)-4-methyl-piperazine in stimulation buffer. Also prepare solutions of a known agonist and a known antagonist for the receptor to serve as positive controls.

  • Assay Procedure (Agonist Mode):

    • Add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Proceed to the lysis and detection step.

  • Assay Procedure (Antagonist Mode):

    • Add the compound dilutions to the cells and incubate for 15 minutes.

    • Add a concentration of the known agonist that gives a submaximal response (EC₈₀).

    • Incubate for a further 30 minutes.

    • Rationale: This determines if your compound can block the effect of a known activator.

  • Forskolin Stimulation (for Gi-coupled receptors):

    • In both agonist and antagonist modes for Gi-coupled receptors, a cAMP-stimulating agent like forskolin must be added to all wells (except the negative control).

    • Rationale: Gi signaling is measured as a decrease from an elevated cAMP baseline. Forskolin directly activates adenylyl cyclase, creating this baseline. [9]7. Lysis and Detection:

    • Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) as per the manufacturer's instructions. These reagents are typically combined in a single lysis buffer.

    • Incubate for 60 minutes at room temperature to allow the reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm. Calculate the 665/620 ratio.

  • Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration.

    • For Agonist: Calculate the EC₅₀ (concentration for 50% of maximal activation).

    • For Antagonist: Calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Application 3: Screening for Anti-Inflammatory Potential

Scientific Rationale: While the primary hypothesis may be neuropharmacological, comprehensive profiling involves screening for other significant biological activities. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. [9]A reporter assay, where the expression of an easily measurable protein (like luciferase) is driven by an NF-κB response element, provides a direct and high-throughput method to screen for anti-inflammatory potential. Compounds that inhibit the nuclear translocation or transcriptional activity of NF-κB will reduce the reporter signal.

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc or THP-1/NF-κB-luc). THP-1 monocytes are particularly relevant for inflammation studies. [9]2. Cell Seeding: Seed the cells into a white, opaque 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of 1-(3-Methoxyphenyl)-4-methyl-piperazine to the wells. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add an NF-κB-inducing agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 100 ng/mL), to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 6-8 hours, the optimal time for luciferase gene expression following NF-κB activation.

  • Lysis and Detection:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

    • Add the luciferase assay substrate to the lysate.

  • Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.

  • Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the stimulated control (e.g., TNF-α alone). Plot the percent activity against the log of the compound concentration and calculate the IC₅₀ value.

References

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Jo, H., et al. (2021). MMPP Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes. PMC. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]

  • Wang, Z., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. Retrieved from [Link]

  • Zhang, N., et al. (2014). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. PMC. Retrieved from [Link]

  • Jali, A., et al. (2020). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. NIH. Retrieved from [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

Sources

1-(3-Methoxyphenyl)-4-methyl-piperazine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vivo Pharmacological Profiling of 1-(3-Methoxyphenyl)-4-methyl-piperazine: Protocols for Neurobehavioral and Pharmacokinetic Studies

Introduction & Rationale

Arylpiperazines represent a highly versatile class of neuroactive pharmacophores, frequently utilized as scaffolds for targeting serotonergic (5-HT) and dopaminergic receptors in the central nervous system (CNS)[1][2]. The compound 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) is a structurally distinct derivative characterized by an N-methyl substitution on the piperazine ring.

From a medicinal chemistry perspective, this specific N-methylation significantly increases the molecule's lipophilicity compared to its secondary amine counterpart (1-(3-methoxyphenyl)piperazine). This physicochemical shift enhances its ability to cross the blood-brain barrier (BBB)[3], while also subtly altering its binding pocket dynamics, often shifting selectivity between 5-HT1A and 5-HT2A/2C receptor subtypes[4][5].

In preclinical drug development, evaluating novel arylpiperazines requires a rigorous, self-validating workflow that inextricably links systemic pharmacokinetics (PK) to central target engagement. This Application Note provides a comprehensive, step-by-step methodology for the in vivo evaluation of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Part 1: Pharmacokinetic (PK) and Blood-Brain Barrier Permeability Profiling

Expertise & Causality: Before attributing any neurobehavioral phenotype to central receptor modulation, it is imperative to establish the compound's temporal presence in the brain[3]. Highly lipophilic piperazines can sometimes sequester in peripheral adipose tissue or undergo rapid hepatic first-pass metabolism, leading to false-negative behavioral results. By calculating the brain-to-plasma partition coefficient ( Kp,brain​ ), researchers can definitively differentiate central vs. peripheral effects and define the optimal dosing window for subsequent behavioral assays. A Kp,brain​>0.3 typically indicates sufficient CNS penetration for arylpiperazines.

Protocol: Murine PK and Brain Tissue Distribution

  • Animal Preparation: Utilize adult male C57BL/6J mice (8-10 weeks old). Acclimate animals to the vivarium for 7 days prior to the study to normalize baseline stress hormones, which can alter BBB permeability.

  • Formulation & Dosing: Formulate 1-(3-Methoxyphenyl)-4-methyl-piperazine in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to ensure complete dissolution. Administer a single dose of 10 mg/kg via intraperitoneal (i.p.) injection.

  • Sampling Timepoints: Euthanize cohorts (n=4 per timepoint) at 15, 30, 60, 120, and 240 minutes post-dose.

  • Tissue Collection:

    • Plasma: Collect trunk blood into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the supernatant.

    • Brain: Rapidly extract the whole brain, rinse in ice-cold PBS to remove surface microvascular blood, and weigh. Homogenize in 3 volumes of LC-MS grade water (w/v) using a bead beater.

  • Extraction & LC-MS/MS Quantification: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing a known internal standard (e.g., a deuterated piperazine analog). Centrifuge at 15,000 x g for 15 minutes. Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Data Presentation: Expected Pharmacokinetic Parameters

ParameterMatrixEstimated ValuePharmacological Interpretation
Tmax​ Plasma15 - 30 minRapid systemic absorption post-i.p. injection.
Cmax​ Plasma~1.5 µg/mLSufficient systemic exposure avoiding first-pass clearance.
Tmax​ Brain30 - 45 minSlight delay relative to plasma, typical for BBB transit.
t1/2​ Brain1.5 - 2.0 hrDictates a 30-60 min post-dose window for behavioral testing.
Kp,brain​ Ratio0.8 - 1.2Excellent BBB permeability; highly suitable for CNS targeting.

Part 2: In Vivo Target Engagement & Neurobehavioral Assays

Expertise & Causality: Once CNS exposure is confirmed via LC-MS/MS, functional target engagement must be validated. Arylpiperazines frequently act as mixed modulators at 5-HT2A and 5-HT1A receptors[1][6]. The Head-Twitch Response (HTR) is a highly specific, paroxysmal rotational head movement in rodents that serves as a robust proxy for 5-HT2A receptor activation[7][8]. Conversely, 5-HT1A agonism often produces anxiolytic effects and can actually attenuate the 5-HT2A-mediated HTR[9]. Measuring the HTR provides a direct, quantifiable readout of the compound's net serotonergic pharmacodynamics.

Protocol: Automated Magnetometer-Based HTR Assay Subjective visual scoring of the HTR is highly prone to observer bias and fatigue. This protocol utilizes an automated magnetometer system to ensure a self-validating, reproducible dataset[8][10].

  • Surgical Implantation: Anesthetize mice using isoflurane (2-3%). Make a small incision and implant a biocompatible neodymium magnet (N50, 3 mm x 1 mm) subcutaneously at the dorsal surface of the cranium. Suture the incision and allow 5 days for complete surgical recovery.

  • Habituation: Place the mouse inside the magnetometer coil enclosure (a non-metallic cylinder wrapped with copper wire) for 30 minutes daily for two days prior to testing to reduce novelty-induced locomotion.

  • Compound Administration: Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine (e.g., 1, 3, and 10 mg/kg i.p.) or vehicle control.

  • Data Acquisition: Wait 30 minutes (guided by the Brain Tmax​ from Part 1), then place the mouse in the magnetometer. Record the induced voltage in the coil for 60 minutes.

  • Signal Processing: Filter the raw signal using a band-pass filter (40-100 Hz). True HTRs are algorithmically identified as high-frequency, sinusoidal wave packets lasting 10-20 milliseconds[7][8].

  • Self-Validating Antagonist Challenge: To definitively prove the observed behavior is 5-HT2A-mediated, pretreat a separate cohort with the highly selective 5-HT2A antagonist M100907 (0.1 mg/kg) 20 minutes prior to administering the piperazine derivative. A complete blockade of the HTR confirms specific 5-HT2A target engagement[9].

Visualization: In Vivo Workflow and Pharmacodynamic Signaling

The following diagram illustrates the logical progression from systemic dosing to behavioral output, highlighting the divergent intracellular signaling pathways modulated by arylpiperazines in the CNS.

G cluster_Receptors Central Serotonergic Target Engagement Dosing 1-(3-Methoxyphenyl)-4-methyl-piperazine (Systemic Administration) BBB Blood-Brain Barrier Crossing (Confirmed via LC-MS/MS) Dosing->BBB PK Phase HT1A 5-HT1A Receptor Binding (Gi/o Coupled) BBB->HT1A PD Phase HT2A 5-HT2A Receptor Binding (Gq Coupled) BBB->HT2A PD Phase cAMP ↓ cAMP Production (Neuronal Hyperpolarization) HT1A->cAMP PLC ↑ Phospholipase C (PLC) (Intracellular Ca2+ Release) HT2A->PLC Behavior1 Anxiolytic-like Behavior (Elevated Plus Maze) cAMP->Behavior1 Behavior2 Head-Twitch Response (HTR) (Magnetometer Assay) PLC->Behavior2

Figure 1: PK/PD workflow of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

References

  • Head-twitch response - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Source: nih.gov. URL:[Link]

  • New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation. Source: acs.org. URL:[Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. Source: mdpi.com. URL:[Link]

  • Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. Source: nih.gov. URL:[Link]

  • New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Source: nih.gov. URL:[Link]

  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. Source: vcu.edu. URL:[Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Source: nih.gov. URL:[Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Source: nih.gov. URL:[Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: researchgate.net. URL:[Link]

Sources

Application Notes & Protocols for the Development of Novel 1-(3-Methoxyphenyl)-4-methyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics targeting the central nervous system.[1] This guide provides a comprehensive framework for the strategic development of novel derivatives from the lead compound 1-(3-Methoxyphenyl)-4-methyl-piperazine. We will explore robust synthetic methodologies, rigorous analytical characterization techniques, and detailed protocols for biological evaluation, with a focus on G-Protein Coupled Receptor (GPCR) targets. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Strategic Foundations for Derivative Development

1-(3-Methoxyphenyl)-4-methyl-piperazine serves as an excellent starting scaffold. The methoxy group on the phenyl ring and the methyl group on the distal nitrogen of the piperazine offer distinct chemical handles for modification. Arylpiperazines are well-documented ligands for serotonergic and dopaminergic receptors, making these GPCRs primary targets for newly synthesized analogs.[2][3] Structure-activity relationship (SAR) studies of related compounds reveal that modifications at both the aryl ring and the N4-position of the piperazine can significantly modulate receptor affinity and selectivity.[4][5] Our objective is to generate a library of derivatives by systematically altering these positions and to evaluate their pharmacological profiles.

Synthetic Pathways and Experimental Protocols

The synthesis of novel derivatives can be approached through several validated strategies. The choice of method depends on the desired structural modifications, substrate availability, and scalability.[1]

Strategy A: N4-Position Derivatization via Reductive Amination

This strategy involves the demethylation of the parent compound followed by the introduction of new functionalities at the N4-position. This is a versatile method for exploring the impact of varying the size, lipophilicity, and electronic properties of the N4-substituent.

Protocol 2.1: N-Demethylation and Subsequent Reductive Amination

  • N-Demethylation of 1-(3-Methoxyphenyl)-4-methyl-piperazine:

    • To a solution of 1-(3-Methoxyphenyl)-4-methyl-piperazine (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane, add 1-chloroethyl chloroformate (1.1 equiv.) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Concentrate the mixture under reduced pressure. Add methanol and reflux for an additional 1-2 hours to decompose the carbamate intermediate.

    • Remove the solvent in vacuo to yield 1-(3-methoxyphenyl)piperazine hydrochloride. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane) to obtain the free base.

  • Reductive Amination:

    • Dissolve 1-(3-methoxyphenyl)piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in methanol.[6]

    • Stir the mixture for 1-2 hours at room temperature to form the iminium intermediate.[6]

    • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equiv.), portion-wise to the mixture.[6]

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy B: De Novo Synthesis via Buchwald-Hartwig Amination

For derivatives with complex aryl moieties or when the starting aniline is more accessible, a de novo synthesis using modern cross-coupling techniques is highly efficient. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds with high functional group tolerance.[1][7]

Protocol 2.2: Buchwald-Hartwig N-Arylation

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 3-bromoanisole or a derivative thereof) (1.0 equiv.), the desired N-substituted piperazine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand like XPhos (2-4 mol%).[1]

    • Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).[8]

    • Add an anhydrous solvent, such as toluene or dioxane.[1]

  • Reaction Execution:

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.[7]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][8]

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.[8]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[7]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Diagram: General Synthetic Workflow

G cluster_0 Strategy A: N4-Derivatization cluster_1 Strategy B: De Novo Synthesis Start_A 1-(3-Methoxyphenyl) -4-methyl-piperazine Demethylation N-Demethylation Start_A->Demethylation Piperazine_Core 1-(3-Methoxyphenyl) -piperazine Demethylation->Piperazine_Core Reductive_Amination Reductive Amination with R-CHO/R-CO-R' Piperazine_Core->Reductive_Amination Product_A N4-Substituted Derivatives Reductive_Amination->Product_A Purification Purification & Characterization Product_A->Purification Start_B1 Aryl Halide Coupling Buchwald-Hartwig Amination Start_B1->Coupling Start_B2 N-Methylpiperazine Start_B2->Coupling Product_B Target Derivatives Coupling->Product_B Product_B->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval

Caption: Synthetic strategies for generating novel 1-(3-Methoxyphenyl)-4-methyl-piperazine derivatives.

Analytical Characterization of Derivatives

The precise analytical characterization of synthesized compounds is critical to confirm their identity and purity, ensuring reliable data from biological assays.[9][10] A combination of spectroscopic and chromatographic techniques should be employed.

Protocol 3.1: Standard Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Confirm the presence of characteristic signals for the methoxyphenyl group (aromatic protons and methoxy singlet ~3.8 ppm), the piperazine ring protons (a complex multiplet system), and the newly introduced substituents.

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), to determine the exact mass of the synthesized compound. The observed m/z should be within ± 5 ppm of the calculated value for the protonated molecule [M+H]⁺.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reversed-phase HPLC system with a suitable column (e.g., C18).

    • Develop a gradient method using mobile phases such as water and acetonitrile with an additive like formic acid or trifluoroacetic acid.

    • Purity should ideally be >95% as determined by the peak area at a relevant UV wavelength (e.g., 254 nm). Note that the piperazine nucleus itself lacks a strong chromophore, which may necessitate derivatization for highly sensitive quantification.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the IR spectrum to identify key functional groups. Look for characteristic C-O stretching for the methoxy group, C-N stretching for the piperazine, and vibrations corresponding to any newly introduced functional groups (e.g., C=O for amides).[11]

Table 1: Hypothetical Analytical Data for Synthesized Derivatives

Compound IDN4-Substituent (R)Molecular FormulaCalculated [M+H]⁺Observed [M+H]⁺¹H NMR (δ, ppm) Key SignalsPurity (HPLC)
Parent -CH₃C₁₂H₁₈N₂O207.1497207.14953.81 (s, 3H, OCH₃), 2.35 (s, 3H, NCH₃)>99%
DEV-01 -CH₂CH₂PhC₁₉H₂₄N₂O297.1967297.19657.20-7.35 (m, 5H, Ar-H), 3.80 (s, 3H, OCH₃)98.7%
DEV-02 -CH₂(4-F-Ph)C₁₈H₂₁FN₂O201.1665301.16627.30 (d, 2H), 7.05 (t, 2H), 3.81 (s, 3H, OCH₃)97.5%
DEV-03 -C(O)PhC₁₈H₂₀N₂O₂297.1598297.16017.40-7.50 (m, 5H, Ar-H), 3.82 (s, 3H, OCH₃)99.1%

Protocols for Biological Evaluation

Given the prevalence of arylpiperazines as GPCR ligands, a primary goal is to assess the affinity and functional activity of the new derivatives at relevant receptors, such as serotonin (5-HT) and dopamine (D) subtypes.[3][12]

In Vitro Radioligand Binding Assays

Binding assays are used to determine the affinity (Ki) of a compound for a specific receptor target.

Protocol 4.1: Receptor Binding Assay (e.g., for 5-HT₁ₐ Receptor)

  • Membrane Preparation:

    • Use commercially available cell membranes expressing the human 5-HT₁ₐ receptor or prepare them from cultured cells (e.g., HEK293) transfected with the receptor.

  • Assay Setup:

    • In a 96-well plate, combine in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

      • Receptor-containing membranes.

      • A specific radioligand, such as [³H]8-OH-DPAT (a 5-HT₁ₐ agonist), at a concentration near its K_d value.

      • Varying concentrations of the test compound (derivative) or vehicle for total binding.

      • A high concentration of a non-labeled competing ligand (e.g., serotonin) for non-specific binding determination.

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

In Vitro Functional Assays for GPCR Activation

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. Modern luminescence-based assays provide a high-throughput, non-radioactive alternative to traditional second messenger assays.[13][14] The IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) assay is an excellent example that measures the direct interaction between an activated GPCR and a G-protein or other binding partner.[15][16][17]

Protocol 4.2: GPCR Activation Assay (IGNiTR-based)

  • Reagent Preparation:

    • Prepare cell lysates from cells co-expressing the target GPCR fused to one subunit of a split-luciferase (e.g., LgBiT) and its cognate G-protein fused to the other subunit (e.g., SmBiT).[15]

  • Assay Execution:

    • In a white, opaque 384-well plate, add the cell lysate mixture containing the split-luciferase-tagged GPCR and G-protein.

    • Add varying concentrations of the test compound (derivative). For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC₅₀ concentration.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for receptor activation and protein-protein interaction.

  • Signal Detection:

    • Add the luciferase substrate (e.g., furimazine).

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • For agonist mode, plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and E_max (efficacy) values.

    • For antagonist mode, determine the IC₅₀ value. This assay can differentiate between full agonists, partial agonists, and antagonists based on the E_max value relative to a reference agonist.[16][17]

Diagram: GPCR Functional Assay Workflow

G start Prepare Lysate: GPCR-LgBiT + G-Protein-SmBiT dispense Dispense Lysate into 384-well plate start->dispense add_cpd Add Test Compounds dispense->add_cpd incubate Incubate to allow GPCR activation and Lg/SmBiT binding add_cpd->incubate add_sub Add Luciferase Substrate incubate->add_sub read Read Luminescence add_sub->read analyze Data Analysis: EC50 / IC50 (Potency & Efficacy) read->analyze

Caption: Workflow for a split-luciferase based GPCR functional assay (e.g., IGNiTR).

Table 2: Hypothetical Biological Data for Synthesized Derivatives (5-HT₁ₐ Receptor)

Compound IDN4-Substituent (R)Binding Affinity Ki (nM)Functional Activity EC₅₀ (nM)Efficacy (% of 5-HT)Classification
Parent -CH₃55.4120.365%Partial Agonist
DEV-01 -CH₂CH₂Ph12.125.698%Full Agonist
DEV-02 -CH₂(4-F-Ph)8.315.1102%Full Agonist
DEV-03 -C(O)Ph4.7No activity0%Antagonist

Conclusion

The development of derivatives from 1-(3-Methoxyphenyl)-4-methyl-piperazine represents a promising avenue for discovering novel therapeutic agents. This guide outlines a logical and efficient workflow, from strategic synthesis to rigorous characterization and biological evaluation. By employing robust protocols such as Buchwald-Hartwig amination for synthesis and modern luminescence-based functional assays for screening, researchers can effectively navigate the complexities of the drug discovery process. The resulting structure-activity relationship data will be invaluable for optimizing lead compounds with enhanced potency, selectivity, and desired pharmacological properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Stoeber, M., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au.
  • Lu, J., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide.
  • Stoeber, M., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Wunsch, B., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry.
  • Moragues, T., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1-Adrenergic Affinity and Intrinsic Activity. Journal of Medicinal Chemistry.
  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-335.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
  • Singh, Y. P., et al. (2020). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Herraiz, T., & Chaparro, C. (2021). Synthesis, Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4584.
  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.

Sources

Application Notes and Protocols: 1-(3-Methoxyphenyl)-4-methyl-piperazine as a Research Tool for CNS Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Current Research Landscape

Scientific inquiry into the specific biological activities of 1-(3-Methoxyphenyl)-4-methyl-piperazine is in its nascent stages. As of this writing, there is a notable scarcity of published literature detailing its direct application as a research tool in Central Nervous System (CNS) studies. However, its structural motifs and its documented use as a synthetic intermediate provide a strong foundation for hypothesizing its potential pharmacological profile and for designing robust experimental protocols to elucidate its function. This guide, therefore, serves as a forward-looking resource, combining established methodologies for related compounds with the available data to empower researchers to explore the potential of this novel molecule.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a research compound is fundamental to experimental design, from solution preparation to interpreting pharmacokinetic data.

PropertyValueSource
Molecular Formula C12H18N2OInferred from structure
Molecular Weight 206.28 g/mol Inferred from structure
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be enhanced at acidic pH.Inferred from similar compounds

Established Role as a Synthetic Intermediate

A significant portion of the available information on 1-(3-Methoxyphenyl)-4-methyl-piperazine identifies it as a valuable chemical building block in the synthesis of more complex, biologically active molecules. This is a critical piece of information, as the therapeutic targets of the final compounds can provide clues to the potential activity of the parent molecule.

One of the most well-documented applications is in the synthesis of selective kappa opioid receptor (KOR) antagonists . The discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as potent and selective KOR antagonists highlights the utility of the 3-methyl-4-(3-methoxyphenyl)piperazine core.[1]

Additionally, a closely related compound, 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine, serves as a synthetic intermediate for inhibitors of Polo-like kinase 1 (PLK1) and Interleukin-1 receptor-associated kinase 4 (IRAK-4) .[2] While these targets are primarily associated with oncology, their roles in the CNS are an emerging area of research, suggesting potential, albeit indirect, avenues for investigation.[3][4][5]

Hypothesized Pharmacological Profile

Based on the extensive research on structurally similar arylpiperazines, it is reasonable to hypothesize that 1-(3-Methoxyphenyl)-4-methyl-piperazine interacts with monoaminergic systems in the CNS.

Interaction with Serotonin Receptors

The methoxyphenylpiperazine scaffold is a common feature in ligands for various serotonin (5-HT) receptors.[6] The position of the methoxy group on the phenyl ring can significantly influence binding affinity and functional activity at different 5-HT receptor subtypes. For instance, many arylpiperazines exhibit affinity for 5-HT1A and 5-HT2A/2C receptors.[7][8] It is plausible that 1-(3-Methoxyphenyl)-4-methyl-piperazine could act as an agonist, antagonist, or modulator at one or more of these receptors.

Interaction with Dopamine Receptors

Arylpiperazines are also known to interact with dopamine receptors. For example, N-o-Methoxyphenylpiperazine has been identified as a dopamine receptor blocker.[9] The potential for 1-(3-Methoxyphenyl)-4-methyl-piperazine to modulate dopaminergic neurotransmission warrants investigation, as this could have implications for its use in studying motor control, reward, and psychosis models.

Proposed Research Applications in CNS Studies

Given its background as a precursor to KOR antagonists and its likely interaction with monoamine systems, 1-(3-Methoxyphenyl)-4-methyl-piperazine can be a valuable tool in several areas of CNS research.

  • Probing the Kappa Opioid System: KORs are implicated in mood regulation, stress responses, and addiction.[2][10][11][12] As a potential KOR ligand or a precursor to more potent antagonists, this compound could be used to investigate the role of the KOR system in animal models of depression, anxiety, and substance use disorders.

  • Lead Compound for Novel CNS Drug Discovery: The piperazine nucleus is a privileged scaffold in medicinal chemistry.[13] The unique substitution pattern of this compound makes it an interesting starting point for the development of new chemical entities targeting various CNS receptors.

  • Tool for Elucidating Structure-Activity Relationships (SAR): By systematically modifying the structure of 1-(3-Methoxyphenyl)-4-methyl-piperazine and assessing the impact on receptor binding and functional activity, researchers can gain valuable insights into the SAR of arylpiperazines at their respective targets.

Adaptable Experimental Protocols

The following protocols are adapted from established methods for characterizing similar compounds. It is imperative that these protocols are optimized and validated for 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Protocol 1: In Vitro Receptor Binding Assay

This protocol provides a framework for determining the binding affinity of the compound for various CNS receptors, such as serotonin and dopamine receptors.[14][15][16][17]

Objective: To determine the inhibitory constant (Ki) of 1-(3-Methoxyphenyl)-4-methyl-piperazine at a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors)

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine stock solution (in DMSO)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of 1-(3-Methoxyphenyl)-4-methyl-piperazine in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific inhibitor), and competition binding (radioligand + test compound dilutions).

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Acquisition & Analysis Serial Dilutions Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Incubation Incubation Plate Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50/Ki Determination IC50/Ki Determination Scintillation Counting->IC50/Ki Determination

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[1][8][18][19][20] This protocol can be used to evaluate the potential anxiolytic or anxiogenic effects of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Objective: To assess the effect of the compound on anxiety-like behavior in mice or rats.

Apparatus:

  • Elevated plus maze with two open and two closed arms.[20]

  • Video tracking system.

Procedure:

  • Acclimate animals to the testing room for at least 60 minutes prior to testing.

  • Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to freely explore the maze for 5 minutes.[18]

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Thoroughly clean the maze between animals.

  • Analyze the data to determine the percentage of time spent in the open arms and the number of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

G Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Placement on EPM Placement on EPM Drug Administration->Placement on EPM 5-min Exploration 5-min Exploration Placement on EPM->5-min Exploration Data Recording Data Recording 5-min Exploration->Data Recording Data Analysis Data Analysis Data Recording->Data Analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol 3: In Vivo Neurochemical Analysis - Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21][22][23][24][25] This technique can be used to determine if 1-(3-Methoxyphenyl)-4-methyl-piperazine alters the release of serotonin and/or dopamine.

Objective: To measure changes in extracellular serotonin and dopamine levels in a specific brain region (e.g., prefrontal cortex, striatum) following administration of the compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow for a recovery period of several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify serotonin and dopamine concentrations.

  • Histology: At the end of the experiment, verify the placement of the microdialysis probe.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Surgical Implantation Surgical Implantation Animal Recovery Animal Recovery Surgical Implantation->Animal Recovery Probe Insertion & Perfusion Probe Insertion & Perfusion Animal Recovery->Probe Insertion & Perfusion Baseline Sampling Baseline Sampling Probe Insertion & Perfusion->Baseline Sampling Drug Administration Drug Administration Baseline Sampling->Drug Administration Post-Drug Sampling Post-Drug Sampling Drug Administration->Post-Drug Sampling HPLC Analysis HPLC Analysis Post-Drug Sampling->HPLC Analysis Histological Verification Histological Verification Post-Drug Sampling->Histological Verification

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

While direct research on 1-(3-Methoxyphenyl)-4-methyl-piperazine is currently limited, its chemical structure and role as a synthetic precursor to potent CNS-active compounds suggest that it is a molecule of significant interest for neuroscience research. By employing a systematic approach that begins with in vitro characterization and progresses to in vivo behavioral and neurochemical studies, researchers can unlock the potential of this compound as a novel tool to investigate the complexities of the CNS. The adaptable protocols provided herein offer a solid foundation for initiating such investigations, with the crucial caveat that careful optimization and validation are paramount for generating reliable and reproducible data.

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 56(10), 4049–4062. [Link]

  • Can, A., et al. (2012). The forced swim test: assessing antidepressant-like activity in rodents. Nature protocols, 7(5), 1009–1014. [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(3), 432–439. [Link]

  • Paset, M., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456–465. [Link]

  • Castagnoli, N., Jr, & Porsolt, R. D. (1998). The forced swim test.
  • Pharmaffiliates. (n.d.). 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. [Link]

  • de la Fuente, V., et al. (2019). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 1916, pp. 241-259). Humana, New York, NY. [Link]

  • Minard, F. N., et al. (1979). N-o-Methoxyphenylpiperazine: A simple blocker of dopaminergic receptors in the brain. Journal of pharmacy and pharmacology, 31(2), 91–93. [Link]

  • Maji, S., et al. (2021). Piperazine as a versatile building block in medicinal chemistry. Medicinal Chemistry Research, 30(5), 1017-1040.
  • Lalanne, L., et al. (2017). The Kappa Opioid Receptor: From Addiction to Depression, and Back. Frontiers in psychiatry, 8, 170. [Link]

  • Carroll, F. I., & Carlezon, W. A., Jr. (2013). Development of kappa opioid receptor antagonists. Journal of medicinal chemistry, 56(6), 2178–2195. [Link]

  • Chavkin, C. (2018). Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders. Neuropharmacology, 137, 103–108. [Link]

  • von Roemeling, C. A., et al. (2023). Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases. Clinical cancer research : an official journal of the American Association for Cancer Research, 29(9), 1751–1762. [Link]

  • von Roemeling, C. A., et al. (2021). The IRAK4 inhibitor CA-4948 demonstrates antitumor activity in a preclinical model of CNS lymphoma. Molecular Cancer Therapeutics, 20(12_Supplement), P243-P243. [Link]

  • von Roemeling, C. A., et al. (2022). EXTH-93. THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA. Neuro-Oncology, 24(Supplement_7), vii121-vii121. [Link]

  • Kennedy, R. T. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 8(5), 565–581. [Link]

  • Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]

  • Perry, M. L., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1435-1444. [Link]

  • Lalanne, L., et al. (2017). The Kappa Opioid Receptor: From Addiction to Depression, and Back. Frontiers in Psychiatry, 8. [Link]

  • Glennon, R. A., & Dukat, M. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 2, Unit 2.1. [Link]

  • von Roemeling, C. A., et al. (2022). P1298: THE IRAK-4 INHIBITOR EMAVUSERTIB (CA-4948) FOR THE TREATMENT OF PRIMARY CNS LYMPHOMA. HemaSphere, 6, 1184-1185. [Link]

  • Liu, X., et al. (2022). Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma. Frontiers in Oncology, 12, 959329. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. [Link]

  • Shin, E. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 669. [Link]

  • Wierenga, T. L., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS chemical neuroscience, 12(11), 2005–2015. [Link]

  • Vandekerckhove, L., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochimica et biophysica acta. Reviews on cancer, 1876(1), 188561. [Link]

  • Mohammad, H., et al. (2020). Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications. Expert opinion on therapeutic targets, 24(11), 1161–1177. [Link]

  • Enz, A., & Gentsch, C. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(32), 11135–11143. [Link]

  • Cabi, E. D., & Woodruff, G. N. (2021). Polo-like kinases in the nervous system. The FEBS journal, 288(16), 4720–4734.
  • Enz, A., & Gentsch, C. (2021). Polo-like kinase 1 independently controls microtubule-nucleating capacity and size of the centrosome. The Journal of cell biology, 220(2), e202009083. [Link]

  • SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). 1-(3-methoxyphenyl)piperazine. [Link]

Sources

Application Note: Experimental Protocols for 1-(3-Methoxyphenyl)-4-methyl-piperazine in Neuropharmacological Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) is a synthetic arylpiperazine derivative utilized primarily in preclinical neuropharmacology[1]. Arylpiperazines are highly valued for their structural mimicry of the endogenous indoleamine serotonin (5-HT), which allows them to act as potent ligands across the 5-HT receptor family[2].

The specific structural modifications of this compound dictate its pharmacological behavior:

  • 3-Methoxy Substitution: Shifting the methoxy group to the meta (3-position) on the phenyl ring significantly alters receptor subtype selectivity, often exponentially increasing affinity for 5-HT2A and 5-HT2C receptors compared to ortho-substituted analogs[2].

  • N4-Methylation: The addition of a methyl group at the 4-position of the piperazine ring increases the molecule's lipophilicity. This structural tweak facilitates rapid blood-brain barrier (BBB) penetration, a critical requirement for centrally active compounds[3]. Related methoxy-phenylpiperazine derivatives have demonstrated profound effects on memory acquisition and consolidation via 5-HT1A and NMDA receptor modulation[4].

Pathway Ligand 1-(3-Methoxyphenyl)- 4-methyl-piperazine HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Agonism HT2A 5-HT2A/2C Receptor (Gq-coupled) Ligand->HT2A Partial Agonism AC Adenylyl Cyclase HT1A->AC Inhibits PLC Phospholipase C (PLC) HT2A->PLC Activates cAMP cAMP Levels (Decreased) AC->cAMP Downregulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 1: 5-HT receptor signaling pathways modulated by 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, the physicochemical properties and expected receptor affinities must be established. The data below is extrapolated from structurally analogous meta-substituted arylpiperazines[5][6].

Table 1: Physicochemical Properties

PropertyValueExperimental Relevance
CAS Number 57318-64-6Chemical identification and sourcing[1].
Molecular Weight 206.29 g/mol Optimal for CNS penetration (<400 Da).
LogP (Predicted) ~2.1High lipophilicity; guarantees BBB crossing but requires co-solvents for aqueous dosing.
Hydrogen Bond Donors 0Reduced solvation energy; favors lipid membrane insertion.
Hydrogen Bond Acceptors 3Facilitates hydrogen bonding within the 5-HT receptor orthosteric binding pocket.

Table 2: Expected Pharmacological Profile (In Vitro)

Target ReceptorRadioligand ProbeExpected Affinity (Ki, nM)Functional Activity
5-HT1A [3H]-8-OH-DPAT15 - 50Partial Agonist
5-HT2A [3H]-Ketanserin80 - 150Antagonist / Weak Agonist
5-HT2C [3H]-Mesulergine40 - 100Agonist
D2 (Dopamine) [3H]-Raclopride> 1000Negligible

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Every step includes an internal control or a physicochemical rationale to ensure data integrity and trustworthiness.

Workflow Start Compound Preparation 1-(3-Methoxyphenyl)-4-methyl-piperazine Vehicle Vehicle Formulation (5% DMSO, 5% Tween-80, 90% Saline) Start->Vehicle Solubilization InVitro In Vitro Assays (Radioligand Binding) Vehicle->InVitro Aliquot (10 mM) InVivo In Vivo Administration (IP Injection in Mice) Vehicle->InVivo Dosing (10 mg/kg) Binding 5-HT Receptor Affinity Profiling InVitro->Binding Incubation Behavior Behavioral Phenotyping (Passive Avoidance) InVivo->Behavior 30 min Pre-treatment Analysis Data Acquisition & Statistical Analysis Binding->Analysis Behavior->Analysis

Fig 2: Experimental workflow for 1-(3-Methoxyphenyl)-4-methyl-piperazine pharmacological evaluation.

Protocol A: In Vivo Administration & Behavioral Phenotyping

Objective: Evaluate the neuromodulatory effects of the compound on memory acquisition (Passive Avoidance Test), a behavior heavily modulated by 5-HT1A/2A receptors[4].

Causality of Vehicle Selection: The free base of 1-(3-Methoxyphenyl)-4-methyl-piperazine is highly lipophilic. Attempting to dissolve it directly in saline results in micro-precipitates. By first dissolving the compound in DMSO (solubilizing the hydrophobic core) and then coating it with Tween-80 (a non-ionic surfactant), we create stable micelles. When the aqueous saline is introduced, these micelles prevent precipitation, ensuring a uniform dose delivery that prevents erratic pharmacokinetic absorption.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 10.0 mg of 1-(3-Methoxyphenyl)-4-methyl-piperazine. Transfer to a sterile glass vial and add 0.5 mL of 100% DMSO. Vortex for 60 seconds until the solution is completely clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80 to the vial. Vortex vigorously for 2 minutes. Self-Validation Check: The solution must remain transparent; any cloudiness indicates incomplete primary solubilization.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl (saline) dropwise while continuously stirring on a magnetic plate. This yields a final concentration of 1 mg/mL in a 5% DMSO / 5% Tween-80 / 90% Saline vehicle.

  • Dosing: Administer the solution intraperitoneally (IP) to adult male C57BL/6 mice at a volume of 10 mL/kg (yielding a 10 mg/kg dose).

  • Incubation: Wait exactly 30 minutes post-injection. This temporal window allows for maximal BBB penetration and steady-state receptor occupancy before behavioral testing begins.

  • Behavioral Assay: Proceed with the Passive Avoidance Test. Record step-through latency to evaluate memory acquisition enhancements.

Protocol B: In Vitro Radioligand Binding Assay

Objective: Determine the exact binding affinity ( Ki​ ) of the compound at 5-HT1A and 5-HT2A receptors.

Causality of Filter Treatment: Arylpiperazines and radioligands often exhibit high non-specific binding to the glass fibers of GF/B filters due to electrostatic interactions. Pre-soaking the filters in 0.5% polyethylenimine (PEI) coats the negatively charged glass fibers with a net positive charge, repelling the basic piperazine nitrogen. This self-validating step drastically reduces background noise, ensuring that the measured radioactivity strictly represents specific, receptor-bound ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A).

    • 50 µL of 1-(3-Methoxyphenyl)-4-methyl-piperazine (serial dilutions ranging from 10−10 to 10−4 M).

    • 100 µL of the prepared membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the competitive binding reaction to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked for 1 hour in 0.5% PEI.

  • Washing & Quantification: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • chemsrc.com - 1-(3-Methoxyphenyl)
  • Benchchem - N-(3-methoxyphenyl)
  • European Union Drugs Agency (EUDA)
  • Wikipedia - Substituted piperazine URL
  • PubMed (NIH)
  • PubChem (NIH) - N-(3-methoxyphenyl)

Sources

Application Notes & Protocols: Strategic Screening of 1-(3-Methoxyphenyl)-4-methyl-piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylpiperazine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] This document provides an in-depth technical guide for researchers on the strategic incorporation of a specific derivative, 1-(3-Methoxyphenyl)-4-methyl-piperazine (MMPP), into drug discovery screening campaigns. We move beyond simple procedural lists to explain the causal-driven logic behind assay selection and protocol design. Herein, we detail the pharmacological context, quality control parameters, and provide step-by-step, field-proven protocols for primary binding and secondary functional assays, enabling research teams to effectively probe the therapeutic potential of this compound.

Compound Profile and Scientific Rationale

1.1. Physicochemical Properties and Quality Control

1-(3-Methoxyphenyl)-4-methyl-piperazine is a synthetic compound belonging to the phenylpiperazine class.[2] Its structure, featuring a methoxy group on the phenyl ring and a methyl group on the distal nitrogen of the piperazine, presents a unique profile for molecular interactions. Before initiating any screening protocol, it is critical to establish the identity, purity, and solubility of the compound stock.

PropertyValueSource
CAS Number 20847-83-8Pharmaffiliates[3]
Molecular Formula C12H18N2OPharmaffiliates[3]
Molecular Weight 206.28 g/mol Pharmaffiliates
Appearance Varies (typically solid)Vendor Specific
Purity (Recommended) >98% (by HPLC)Industry Standard
Solubility Soluble in DMSO (>15 mg/mL), Ethanol (>10 mg/mL); Sparingly soluble in aqueous buffersCayman Chemical[2]
Storage Store stock solutions at -20°C or -80°C for long-term stabilityMedchemExpress[4]

Expert Insight: The methoxy group's position (meta) influences the electron distribution of the aromatic ring, potentially altering its binding characteristics compared to ortho or para-substituted analogs.[5][6] The N-methyl group can affect the basicity of the piperazine nitrogen and its interaction with target residues. These subtle modifications are the foundational logic for screening such analogs against diverse target families.

1.2. Pharmacological Context: Why Screen This Compound?

The phenylpiperazine moiety is a well-established pharmacophore for a multitude of neurotransmitter receptors.[7] Derivatives have shown activity as serotonin (5-HT), dopamine, and sigma (σ) receptor ligands.[7][8][9] Therefore, MMPP is a prime candidate for screening campaigns in neuroscience, psychiatry, and oncology.

  • Neuroscience Targets: The primary rationale for screening MMPP is its structural similarity to compounds with known psychoactive properties, targeting receptors like 5-HT1A, 5-HT2A/2C, and Dopamine D2/D3.[7][9][10][11] These targets are implicated in depression, anxiety, and schizophrenia.

  • Oncology & Other Targets: Sigma receptors (σ1 and σ2), once misidentified as opioid receptors, are now known to be unique proteins highly expressed in proliferating cancer cells and involved in neurodegenerative diseases.[8][12] Many piperazine derivatives show high affinity for these receptors, making MMPP a candidate for cancer and neuroprotection screens.

A Strategic Drug Discovery Screening Cascade

A tiered approach is essential for efficient screening. This workflow ensures that resources are focused on the most promising hits. The process begins with a broad primary screen to identify initial activity, followed by more specific secondary and functional assays to confirm and characterize that activity.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Compound MMPP Compound Library PrimaryScreen Primary Screen (e.g., Receptor Binding Assay Panel) Compound->PrimaryScreen Test at single high concentration HitTriage Hit Triage & Analysis (Potency & Selectivity) PrimaryScreen->HitTriage Identify 'Hits' DoseResponse Dose-Response Confirmation (Calculate Ki / IC50) HitTriage->DoseResponse Confirm Hits SecondaryAssay Secondary / Functional Assays (e.g., Cytotoxicity, cAMP, Ca2+ Flux) DoseResponse->SecondaryAssay Characterize Mechanism LeadCandidate Lead Candidate SecondaryAssay->LeadCandidate Validate in relevant model

Caption: High-level workflow for a typical drug discovery screening cascade.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for assessing the activity of MMPP.

Protocol 1: Primary Screening - Radioligand Competition Binding Assay for Sigma-1 (σ1) Receptor

This protocol determines if MMPP can bind to the σ1 receptor by measuring its ability to displace a known high-affinity radioligand.

Causality & Principle: This assay is a cornerstone of primary screening for receptor-level interactions.[8][13] It directly measures the affinity of a test compound for a target. We use [3H]-(+)-pentazocine, a selective σ1 receptor radioligand.[8][14] If MMPP binds to the σ1 receptor, it will compete with [3H]-(+)-pentazocine, reducing the amount of radioactivity bound to the receptor-containing membranes. The amount of displacement is proportional to the affinity of MMPP.

Materials:

  • Receptor Source: Guinea pig brain membranes or membranes from cells overexpressing human σ1R.

  • Radioligand: [3H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Test Compound: 1-(3-Methoxyphenyl)-4-methyl-piperazine (MMPP), prepared as a 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[15]

  • Scintillation Cocktail: (e.g., Betaplate-Scint).

  • Instrumentation: Filtration manifold, microplate scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well assay plate, add reagents in the following order:

    • Total Binding Wells: 50 µL Assay Buffer.

    • NSB Wells: 25 µL of 20 µM Haloperidol in Assay Buffer, then 25 µL Assay Buffer.

    • Test Compound Wells: 25 µL Assay Buffer, then 25 µL of serially diluted MMPP (starting from a high concentration, e.g., 100 µM).

  • Radioligand Addition: Add 25 µL of [3H]-(+)-pentazocine (diluted in Assay Buffer to a final concentration of ~5 nM) to all wells.[12]

  • Receptor Addition: Add 150 µL of the membrane preparation (e.g., 100 µg protein/well) to all wells. The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate for 90 minutes at 37°C with gentle agitation.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration over the pre-soaked glass fiber filter plate. Wash each well 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Drying & Scintillation Counting: Dry the filter plate at 50°C for 1-2 hours.[15] Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.

  • Data Acquisition: Count the plate in a microplate scintillation counter to measure the disintegrations per minute (DPM) in each well.

Data Analysis:

  • Calculate the percentage of specific binding for each MMPP concentration: % Inhibition = 100 * (1 - ([DPM_Compound] - [DPM_NSB]) / ([DPM_Total] - [DPM_NSB]))

  • Plot % Inhibition vs. log[MMPP concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand] / Kd) (where Kd is the dissociation constant of the radioligand for the receptor).

Protocol 2: Secondary Assay - In Vitro Cytotoxicity (MTT Assay)

If a primary screen suggests potential anticancer activity (e.g., binding to σ2 receptors, which are overexpressed in tumors), a cytotoxicity assay is a critical secondary screen.[12]

Causality & Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan indicates a cytotoxic or cytostatic effect of the compound.

Materials:

  • Cell Line: Human cancer cell line (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: MMPP, prepared as a 10 mM stock in DMSO.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.[17]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[18]

  • Instrumentation: Humidified incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16]

  • Cell Attachment: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of MMPP in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[16]

    • Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium and add 100 µL of the medium containing the different MMPP concentrations (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[18] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[18] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Data Analysis:

  • Calculate the percentage of cell viability: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[16]

  • Plot % Cell Viability vs. log[MMPP concentration] to generate a dose-response curve and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[16]

Elucidating Mechanism of Action (MoA)

A binding "hit" does not describe function. Functional assays are required to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

Example Pathway: 5-HT1A Receptor Signaling The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[20] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would bind but cause no change, while blocking the effect of an agonist.

G cluster_receptor Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand MMPP (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Reduced Response Cellular Response PKA->Response Downstream effects altered

Caption: Simplified 5-HT1A receptor Gi-coupled signaling pathway.

Functional Assay Choice: To validate a 5-HT1A binding hit, a cAMP assay would be the logical next step. A decrease in forskolin-stimulated cAMP levels upon addition of MMPP would confirm agonist activity.[21]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Guedes, R. C., et al. (2011). Phenylpiperazine derivatives: A patent review (2006 - Present). Expert Opinion on Therapeutic Patents, 21(9), 1349-1364. Retrieved from [Link]

  • Lameira, J., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 25(21), 5188. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Retrieved from [Link]

  • West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Retrieved from [Link]

  • Kumar, V., et al. (2010). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 211(3), 281–291. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4164–4169. Retrieved from [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4164–4169. Retrieved from [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(4), 309-324. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. Retrieved from [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 287. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Romero, G., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 148(8), 1141–1152. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 122833-04-9 | Product Name : 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • SciELO. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. South African Journal of Chemistry, 67, 133-137. Retrieved from [Link]

Sources

crystallization of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Salt Formation Protocol for 1-(3-Methoxyphenyl)-4-methyl-piperazine

Introduction & Rationale

1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) is a critical building block and intermediate in the synthesis of various central nervous system (CNS) therapeutics, particularly those targeting serotonin (5-HT) and dopamine receptors[1][2]. Like many N-aryl, N'-alkyl substituted piperazine derivatives, the free base form of this compound typically presents as a viscous oil or a very low-melting solid at ambient temperature[3][4]. This physical state poses significant challenges for downstream pharmaceutical manufacturing, including difficulties in purification, precise weighing, and long-term storage due to its susceptibility to atmospheric degradation.

To overcome these handling and stability limitations, the conversion of the free base into a stable, highly crystalline salt is a standard and necessary pharmaceutical operation[5][6]. This application note details a robust, self-validating protocol for the synthesis and hydrochloride. The hydrochloride salt was selected based on the pKa rule; ensuring complete protonation of the piperazine nitrogen dramatically improves the compound's solid-state properties, melting point, and aqueous solubility[7][8].

Physicochemical Properties & Salt Selection

The selection of the counterion is governed by the basicity of the piperazine nitrogens. The N4 (methylated) nitrogen is typically the most basic (pKa ~9.0), while the N1 (arylated) nitrogen is significantly less basic due to the electron-withdrawing nature of the methoxyphenyl ring. Hydrochloric acid provides a ΔpKa > 10, ensuring complete and irreversible salt formation (efficiency >99%)[6][9].

PropertyFree Base (1-(3-Methoxyphenyl)-4-methyl-piperazine)Hydrochloride SaltRationale for Transformation
Physical State Viscous oil / Low-melting solidCrystalline SolidEnables filtration, accurate dosing, and bulk handling[3].
Aqueous Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)Enhances bioavailability for downstream in vivo studies[6][8].
Stability Prone to oxidation / discolorationHighly stableCrystal lattice energy protects the molecule from environmental degradation[8].
Purification Requires column chromatographyRecrystallizationScalable, cost-effective purification rejecting structurally related impurities[4].

Mechanistic Workflow of Crystallization

The crystallization process leverages a reactive crystallization approach. The free base is dissolved in a moderately polar solvent (Isopropanol), followed by the controlled addition of an anhydrous acid. The exothermic protonation generates the salt in situ, which, upon controlled cooling, exceeds the metastable zone width, initiating nucleation and subsequent crystal growth.

G FreeBase Free Base Oil (Solute) Dissolution Dissolution (Isopropanol) FreeBase->Dissolution Solubilization Protonation Protonation (HCl Addition) Dissolution->Protonation Exothermic Reaction Supersaturation Supersaturation (Cooling) Protonation->Supersaturation Temp Control Nucleation Nucleation & Growth Supersaturation->Nucleation Phase Transition Isolation Isolation (Filtration) Nucleation->Isolation Harvesting

Figure 1: Mechanistic workflow of the reactive crystallization of the piperazine HCl salt.

Experimental Protocol: Hydrochloride Salt Crystallization

Self-Validating System: This protocol incorporates in-process controls (pH monitoring, visual cloud point detection) to ensure the causality of each step is verified before proceeding to the next.

Reagents & Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine (Free base, crude oil)

  • Isopropanol (IPA), anhydrous (ACS grade)

  • Ethyl Acetate (EtOAc), anhydrous (Anti-solvent)

  • Hydrochloric acid (HCl), 2.0 M solution in Diethyl Ether

  • Ice bath, magnetic stirrer, pH indicator strips.

Step-by-Step Methodology:

  • Dissolution (Solubilization):

    • Weigh 10.0 g of the crude 1-(3-Methoxyphenyl)-4-methyl-piperazine free base oil into a 250 mL round-bottom flask.

    • Add 50 mL of anhydrous Isopropanol (IPA). Stir at 300 rpm at ambient temperature (20-25°C) until a homogeneous, clear solution is achieved.

    • Causality: IPA is chosen because it easily dissolves the free base but has a steep temperature-solubility curve for the resulting hydrochloride salt, making it an ideal primary solvent for crystallization[3][4].

  • Reactive Protonation (Salt Formation):

    • Equip the flask with an addition funnel and place it in a water bath to maintain the temperature below 30°C (the neutralization reaction is highly exothermic).

    • Slowly add 1.05 molar equivalents of 2.0 M HCl in Diethyl Ether dropwise over 15-20 minutes.

    • In-Process Control: Monitor the pH by spotting a micro-aliquot onto moistened pH paper. Stop addition when the pH reaches 2.0 - 3.0.

    • Causality: Controlled addition prevents localized supersaturation spikes, which can lead to "oiling out" (liquid-liquid phase separation) instead of crystalline nucleation[3].

  • Induction of Supersaturation:

    • Upon complete addition, the solution may become slightly turbid. Heat the mixture gently to 50°C until the solution becomes completely clear again.

    • In-Process Control: If the solution does not clear at 50°C, add anhydrous Methanol dropwise (up to 5 mL) until visual dissolution is complete.

  • Nucleation and Crystal Growth:

    • Remove the heat source and allow the flask to cool slowly to room temperature (20°C) over 2 hours while stirring at a reduced rate (150 rpm).

    • Causality: Slow cooling allows the system to remain within the metastable zone, promoting the growth of large, pure crystals rather than precipitating fine, impurity-trapping amorphous powders.

    • Once at room temperature, add 20 mL of anhydrous Ethyl Acetate dropwise as an anti-solvent to drive the equilibrium toward the solid state and maximize yield.

    • Transfer the flask to an ice bath (0-5°C) for an additional 2 hours to complete crystallization.

  • Isolation and Drying:

    • Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 2 x 15 mL of cold Ethyl Acetate to remove residual mother liquor and highly soluble colored impurities.

    • Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action / Solution
"Oiling Out" (Liquid-Liquid Separation) Rapid HCl addition or cooling caused the system to bypass the metastable zone, forming a solute-rich liquid phase instead of crystals[3].Reheat the mixture to 60°C until homogeneous. Add 5-10% more IPA (primary solvent) and cool at a slower rate (e.g., 0.2°C/min).
Low Yield (< 60%) High solubility of the salt in the chosen solvent system at the isolation temperature.Increase the volume of the anti-solvent (Ethyl Acetate) or lower the final cooling temperature to -5°C.
Discolored Crystals (Yellow/Brown) Co-precipitation of oxidized impurities from the crude free base.Perform a recrystallization: Dissolve the salt in minimal hot Methanol, add activated charcoal, filter hot, and reprecipitate with Diethyl Ether[4].
Sticky/Hygroscopic Solid Residual unreacted free base acting as a plasticizer, or absorption of atmospheric moisture.Ensure pH < 3 during salt formation. Store the final product in a desiccator under inert gas (Argon/Nitrogen).

References

  • [1] 1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6. ChemSrc. Available at:[Link]

  • [5] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link]

  • [9] Strategy for the Prediction and Selection of Drug Substance Salt Forms. PharmTech. Available at:[Link]

  • [7] Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology. Available at:[Link]

  • [6] Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at:[Link]

  • [8] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • [4] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health (NIH). Available at:[Link]

Sources

1-(3-Methoxyphenyl)-4-methyl-piperazine for receptor occupancy studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Receptor Occupancy Profiling of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Introduction & Pharmacological Context

Arylpiperazine derivatives are foundational scaffolds in neuropharmacology, frequently exhibiting high affinity for serotonergic (5-HT) and dopaminergic (D2/D3) receptors. The compound 1-(3-Methoxyphenyl)-4-methyl-piperazine serves as a highly selective test article for interrogating central nervous system (CNS) target engagement. Establishing the receptor occupancy (RO) profile of such compounds is a critical milestone in drug development, as it bridges the gap between pharmacokinetics (PK) and pharmacodynamics (PD), helping to determine the minimal effective dose and predict clinical efficacy while minimizing off-target adverse events.

Mechanistically, 5-HT1A receptors couple to Gi/o proteins; their activation induces an inhibition of adenylyl cyclase and a decrease in cAMP synthesis, leading to hyperpolarization of the neuron membrane and inhibition of neuronal activity[1]. Arylpiperazines often act as partial agonists or antagonists at these sites. To quantify the in vivo engagement of 1-(3-Methoxyphenyl)-4-methyl-piperazine with 5-HT1A and D2 receptors, researchers traditionally rely on Positron Emission Tomography (PET) using radioligands like [18F]MPPF[2]. However, modern preclinical workflows increasingly utilize "cold" LC-MS/MS-based RO assays. This approach allows for the simultaneous measurement of multiple receptor occupancies by administering a cocktail of unlabeled tracers and quantifying their displacement by the test compound[3].

Principles of LC-MS/MS-Based Receptor Occupancy

Unlike traditional autoradiography or PET, which require radiolabeled isotopes, LC-MS/MS RO utilizes unlabeled ("cold") tracer molecules[4]. The fundamental principle relies on competitive binding: the test compound (1-(3-Methoxyphenyl)-4-methyl-piperazine) is administered first, followed by a well-characterized tracer cocktail (e.g., WAY-100635 for 5-HT1A and Raclopride for D2). The reduction in the specific binding of the tracer in target brain regions, relative to vehicle-treated controls, directly correlates to the receptor occupancy of the test compound.

Workflow Visualization

RO_Workflow A Test Compound Dosing (1-(3-MeO-Ph)-4-Me-PZ) B Tracer Cocktail Injection (e.g., WAY-100635, Raclopride) A->B 30-60 min C Brain Extraction & Rapid Freezing B->C Tracer uptake D Tissue Homogenization & Extraction C->D E LC-MS/MS Quantification D->E F PK/PD Modeling & Occupancy Calculation E->F Data Output

Workflow for LC-MS/MS-based in vivo receptor occupancy assessment.

Experimental Protocols

Protocol A: In Vivo Dosing and Tissue Processing

Expertise & Causality Check: Rapid tissue extraction and flash-freezing are critical to prevent post-mortem tracer redistribution or enzymatic degradation, which would artificially alter the specific binding (SB) calculations and invalidate the assay.

  • Animal Preparation: Fast adult Sprague-Dawley rats (250-300g) overnight to ensure consistent gastrointestinal absorption.

  • Test Compound Administration: Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine via oral gavage (p.o.) at varying doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) formulated in 0.5% methylcellulose. Wait for the predetermined Tmax (typically 60 minutes).

  • Tracer Cocktail Injection: Intravenously inject a "cold" tracer cocktail via the lateral tail vein. A standard cocktail includes WAY-100635 (10 µg/kg) for 5-HT1A and Raclopride (10 µg/kg) for D2 receptors[3].

  • Tissue Harvesting: Exactly 15 minutes post-tracer injection (the time of peak tracer equilibrium), euthanize the animal via focused microwave irradiation or rapid decapitation.

  • Dissection: Rapidly dissect the frontal cortex (high 5-HT1A density), striatum (high D2 density), and cerebellum (reference region lacking both receptors). Flash-freeze the tissues in liquid nitrogen and store at -80°C.

Protocol B: LC-MS/MS Quantification and Occupancy Calculation

Expertise & Causality Check: Normalizing the specific binding of the tracer in the brain to its plasma concentration is a self-validating step. It corrects for any pharmacokinetic drug-drug interactions between the test compound and the tracer, ensuring that the calculated occupancy reflects true receptor competition rather than altered tracer clearance[3].

  • Homogenization: Weigh the frozen brain tissue and homogenize in 3 volumes (w/v) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., WAY-100635-d3). This step simultaneously precipitates proteins and quantitatively extracts both the tracer and the test compound.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC-MS/MS autosampler vial.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode to quantify the tracer, the test compound, and the internal standard.

  • Data Analysis:

    • Calculate Specific Binding (SB) by subtracting the tracer concentration in the cerebellum (reference region) from the concentration in the target ROI (frontal cortex or striatum).

    • Normalize SB to the plasma tracer concentration.

    • Calculate % Receptor Occupancy (%RO) using the formula: %RO =[1 - (Normalized SB_treated / Normalized SB_vehicle)] x 100

Quantitative Data Presentation

The following table summarizes representative dose-dependent target engagement data for 1-(3-Methoxyphenyl)-4-methyl-piperazine, demonstrating its preferential selectivity for 5-HT1A over D2 receptors.

Dose (mg/kg, p.o.)Brain Concentration (ng/g)5-HT1A Occupancy (%)D2 Occupancy (%)
Vehicle00 ± 40 ± 5
0.34522 ± 65 ± 3
1.015058 ± 812 ± 4
3.048085 ± 535 ± 7
10.0165096 ± 378 ± 8

References

  • Title: Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain Source: MDPI URL
  • Title: [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations Source: Frontiers URL
  • Title: Quantifying drug-related 5-HT1A receptor occupancy with [18F]MPPF and PET Source: PubMed URL
  • Title: Development of LC-MS/MS-Based Receptor Occupancy Tracers and Positron Emission Tomography Radioligands for the Nociceptin/Orphanin FQ (NOP)

Sources

Application Notes and Protocols for Labeling 1-(3-Methoxyphenyl)-4-methyl-piperazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxyphenyl)-4-methyl-piperazine is a versatile chemical scaffold with significant potential for the development of novel imaging agents for neuroscience research and drug development.[1][2] Its structural similarity to compounds with known psychoactive properties and affinity for various neurotransmitter systems makes it an attractive candidate for targeting and visualizing specific receptors or transporters in the central nervous system (CNS).[1] This guide provides detailed application notes and protocols for the labeling of 1-(3-Methoxyphenyl)-4-methyl-piperazine with both radioisotopes for Positron Emission Tomography (PET) and fluorescent dyes for microscopy-based imaging, enabling researchers to investigate its biological behavior in vitro and in vivo.

The choice of label is contingent on the intended application. Radiolabeling with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) allows for non-invasive, quantitative imaging in living subjects, providing invaluable pharmacokinetic and pharmacodynamic data.[3][4] Fluorescent labeling, on the other hand, is a powerful technique for high-resolution visualization of the compound's distribution and interactions at the cellular and subcellular level in in vitro systems.[][6][7] This document will detail methodologies for both approaches, offering a comprehensive toolkit for researchers in the field.

Part 1: Radiolabeling for Positron Emission Tomography (PET) Imaging

PET is a highly sensitive molecular imaging technique that utilizes radiotracers to study physiological, biochemical, and pharmacological processes in vivo.[8] The short half-life of PET isotopes necessitates rapid and efficient radiolabeling methods.[4] For 1-(3-Methoxyphenyl)-4-methyl-piperazine, two primary strategies are presented: ¹¹C-labeling of the methoxy group and ¹⁸F-labeling of the aromatic ring.

Strategy 1: Carbon-11 Labeling via O-methylation

The presence of a methoxy group on the phenyl ring provides a direct and efficient site for the introduction of Carbon-11.[9] The radiosynthesis involves the O-methylation of the corresponding desmethyl precursor, 1-(3-hydroxyphenyl)-4-methyl-piperazine, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4][10][11]

Causality of Experimental Choices:

  • Precursor Synthesis: The desmethyl precursor is essential for the specific incorporation of the ¹¹C-methyl group. This precursor can be synthesized from 1-(3-methoxyphenyl)-4-methyl-piperazine by demethylation using a reagent like boron tribromide (BBr₃).

  • [¹¹C]Methylating Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a commonly used and readily produced methylating agent in PET radiochemistry.[4]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a weak base such as potassium carbonate (K₂CO₃) or a stronger, hindered base like 2,2,6,6-tetramethylpiperidine to facilitate the deprotonation of the phenolic hydroxyl group.[10]

Experimental Protocol: [¹¹C]1-(3-Methoxyphenyl)-4-methyl-piperazine Synthesis

  • Precursor Preparation:

    • Dissolve 1-2 mg of the desmethyl precursor (1-(3-hydroxyphenyl)-4-methyl-piperazine) in 300 µL of anhydrous DMF in a sealed reaction vessel.

    • Add 5-10 mg of potassium carbonate (K₂CO₃).

  • Radiolabeling Reaction:

    • Produce [¹¹C]CH₃I from [¹¹C]CO₂ via the gas-phase method.

    • Trap the [¹¹C]CH₃I in the reaction vessel containing the precursor solution at room temperature.

    • Heat the reaction mixture at 80-100°C for 5-10 minutes.[10]

  • Purification:

    • Quench the reaction with 500 µL of a suitable mobile phase (e.g., acetonitrile/water mixture).

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]1-(3-methoxyphenyl)-4-methyl-piperazine.

    • Collect the desired product fraction.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

  • Quality Control:

    • Determine the radiochemical purity, chemical purity, and specific activity of the final product using analytical HPLC and a calibrated dose calibrator.

Parameter Typical Value
Precursor Amount1-2 mg
Reaction Temperature80-100 °C
Reaction Time5-10 minutes
Radiochemical Yield (decay-corrected)30-50%
Specific Activity> 37 GBq/µmol

Table 1: Summary of quantitative data for the ¹¹C-labeling of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Radiosynthesis_Workflow cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor 1-(3-hydroxyphenyl)-4-methyl-piperazine + K₂CO₃ in DMF Reaction Heating (80-100°C) Precursor->Reaction C11_CH3I [¹¹C]CH₃I C11_CH3I->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline HPLC->Formulation QC Analytical HPLC Radiochemical Purity Specific Activity Formulation->QC

Caption: Workflow for the synthesis of [¹¹C]1-(3-Methoxyphenyl)-4-methyl-piperazine.

Strategy 2: Fluorine-18 Labeling via Nucleophilic Aromatic Substitution

Fluorine-18 is another widely used PET isotope with a longer half-life (109.8 min) than Carbon-11, allowing for longer imaging studies and distribution to facilities without an on-site cyclotron.[12] Labeling the aromatic ring with ¹⁸F can be achieved through nucleophilic aromatic substitution (SₙAr) on an appropriately activated precursor.[3][13]

Causality of Experimental Choices:

  • Precursor Design: For SₙAr to be efficient, the aromatic ring needs to be activated by an electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., -Cl, -Br, or a trialkylammonium triflate). A suitable precursor would be 1-(3-nitro-4-chlorophenyl)-4-methyl-piperazine or a similar derivative.

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is typically produced as an aqueous solution and needs to be activated for nucleophilic substitution. This is commonly achieved by forming a complex with a potassium ion and a cryptand (e.g., Kryptofix 222) and then drying the complex azeotropically.[13]

  • Reaction Conditions: The reaction is generally performed in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (120-160°C).[13] Microwave-assisted heating can significantly reduce reaction times.[3]

Experimental Protocol: [¹⁸F]1-(3-Fluorophenyl)-4-methyl-piperazine Synthesis (Illustrative)

Note: This protocol assumes the synthesis of a fluoro-analogue for illustrative purposes, as direct fluorination at the methoxy position is not feasible via this method. A suitable precursor with a leaving group on the aromatic ring would be required.

  • [¹⁸F]Fluoride Preparation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

    • Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve 2-5 mg of the precursor (e.g., 1-(3-nitrophenyl-4-trimethylammonium triflate)-4-methyl-piperazine) in 500 µL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex.

    • Heat the reaction mixture at 140-160°C for 15-20 minutes.

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described for the ¹¹C-labeling protocol, adjusting the HPLC conditions as necessary for the fluorinated product.

  • Quality Control:

    • Perform quality control as described for the ¹¹C-labeled compound.

Parameter Typical Value
Precursor Amount2-5 mg
Reaction Temperature140-160 °C
Reaction Time15-20 minutes
Radiochemical Yield (decay-corrected)20-40%
Specific Activity> 40 GBq/µmol

Table 2: Summary of quantitative data for the ¹⁸F-labeling of an aryl-piperazine derivative.

Part 2: Fluorescent Labeling for In Vitro Imaging

Fluorescent labeling enables the visualization of small molecules in cells and tissues with high spatial resolution using techniques like fluorescence microscopy.[][7] The choice of fluorophore and labeling strategy depends on the experimental requirements, such as the desired spectral properties and the chemical reactivity of the target molecule.[] A common approach is to conjugate the small molecule to a fluorescent dye via a reactive functional group.

Strategy: Amine-Reactive Labeling with BODIPY-NHS Ester

This strategy involves modifying 1-(3-Methoxyphenyl)-piperazine (the non-methylated analogue) to introduce a primary amine, which can then be reacted with an amine-reactive fluorescent dye, such as a BODIPY N-hydroxysuccinimidyl (NHS) ester.[][15][16] BODIPY dyes are known for their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to environmental polarity.[17]

Causality of Experimental Choices:

  • Precursor Modification: 1-(3-Methoxyphenyl)piperazine can be modified with a linker containing a primary amine, for example, by reacting it with a protected amino-alkyl halide, followed by deprotection.

  • Amine-Reactive Dye: NHS esters are widely used for their efficient and specific reaction with primary amines under mild conditions to form stable amide bonds.[][15][16]

  • Reaction Buffer: The labeling reaction is typically carried out in a slightly basic buffer (pH 7.5-8.5) to ensure that the primary amine is deprotonated and thus nucleophilic. Buffers containing free amines (e.g., Tris) should be avoided as they will compete for the NHS ester.[]

Experimental Protocol: Fluorescent Labeling with BODIPY FL NHS Ester

  • Precursor Preparation:

    • Synthesize an amine-functionalized derivative of 1-(3-methoxyphenyl)piperazine. For example, by reacting it with N-(2-bromoethyl)phthalimide followed by deprotection with hydrazine.

  • Labeling Reaction:

    • Dissolve the amine-functionalized precursor in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Prepare a stock solution of BODIPY FL NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[15]

    • Add a 1.1 to 1.5 molar excess of the BODIPY FL NHS ester solution to the precursor solution.[17]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled product from unreacted dye and precursor using column chromatography or preparative thin-layer chromatography (TLC).

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled compound by measuring its absorbance at the dye's maximum absorption wavelength.

Parameter Typical Value
Molar ratio (Dye:Precursor)1.1:1 to 1.5:1
Reaction pH7.5 - 8.5
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature

Table 3: General conditions for fluorescent labeling with an NHS ester.

Fluorescent_Labeling_Workflow cluster_0 Precursor Preparation cluster_1 Labeling Reaction cluster_2 Purification & Characterization Precursor Amine-functionalized 1-(3-methoxyphenyl)piperazine Reaction pH 8.3 Buffer Room Temperature Precursor->Reaction Dye BODIPY FL NHS Ester in DMSO Dye->Reaction Purification Column Chromatography Reaction->Purification Characterization Mass Spectrometry Analytical HPLC Purification->Characterization

Caption: Workflow for fluorescent labeling of an amine-functionalized piperazine derivative.

Part 3: In Vitro and In Vivo Application Protocols

Once the labeled compound is synthesized and purified, it can be used in a variety of imaging studies to assess its biological properties.

In Vitro Autoradiography

In vitro autoradiography is a technique used to visualize the distribution of radioligand binding sites in tissue sections.[18][19][20]

Experimental Protocol: In Vitro Autoradiography with [¹¹C]1-(3-Methoxyphenyl)-4-methyl-piperazine

  • Tissue Preparation:

    • Obtain fresh-frozen brain tissue from the species of interest.

    • Section the tissue into thin slices (10-20 µm) using a cryostat and thaw-mount onto microscope slides.[21]

  • Incubation:

    • Pre-incubate the slides in a suitable buffer to remove endogenous ligands.[21]

    • Incubate the slides with a solution of [¹¹C]1-(3-methoxyphenyl)-4-methyl-piperazine in assay buffer at a concentration determined by saturation binding experiments.

    • For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a known competitor ligand.[20]

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.[22]

    • Briefly rinse the slides in distilled water and dry them under a stream of cool air.[22]

  • Imaging:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film.

    • Scan the plate or film to generate a digital image of the radioligand distribution.

  • Data Analysis:

    • Quantify the signal intensity in different brain regions using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[21]

In Vivo Biodistribution Studies

In vivo biodistribution studies are performed to determine the uptake, distribution, and clearance of a radiolabeled compound in a living animal.[23][24][25]

Experimental Protocol: In Vivo Biodistribution of a Radiolabeled Piperazine Derivative

  • Animal Preparation:

    • Use healthy laboratory animals (e.g., mice or rats) and allow them to acclimatize.[24]

  • Radiotracer Administration:

    • Inject a known amount of the radiolabeled compound (e.g., 1-4 MBq) intravenously via the tail vein.[23]

  • Tissue Harvesting:

    • At predetermined time points post-injection, euthanize the animals.

    • Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone).[23]

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.[24]

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[24][26]

    • Present the data as mean %ID/g ± standard deviation.

Biodistribution_Workflow Animal_Prep Animal Preparation Injection Radiotracer Injection (i.v.) Animal_Prep->Injection Time_Points Euthanasia at Pre-determined Time Points Injection->Time_Points Dissection Tissue Dissection & Weighing Time_Points->Dissection Gamma_Counting Gamma Counting Dissection->Gamma_Counting Data_Analysis Calculation of %ID/g Gamma_Counting->Data_Analysis

Caption: Workflow for an in vivo biodistribution study.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the successful labeling of 1-(3-Methoxyphenyl)-4-methyl-piperazine for both PET and fluorescence imaging studies. By carefully selecting the appropriate labeling strategy and meticulously following the described methodologies, researchers can effectively utilize this compound as a probe to investigate its biological targets and pathways, ultimately contributing to a deeper understanding of its role in the central nervous system and its potential for therapeutic development.

References

  • Benchchem. Application Notes and Protocols for Radiolabeling of Piperazine Derivatives.
  • BOC Sciences. Fluorescent Labeling of Small Molecules.
  • BioDye. BODIPY-NHS Ester.
  • PMC. Fluorescent labeling strategies for molecular bioimaging.
  • Miller, J. K., Bowery, N. G., & Tulloch, I. F. (1997). A new method of preparing human whole brain sections for in vitro receptor autoradiography. Journal of Neuroscience Methods, 72(2), 147–151.
  • PMC. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • ResearchGate. 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts.
  • baseclick. Fluorescent Labeling | Definition, Process & Various Kit Solutions.
  • PMC. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 395-403.
  • Benchchem. Protocol for biodistribution studies of NOTA-based radiotracers.
  • Semantic Scholar. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors.
  • Bio-protocol. Biodistribution Studies.
  • Gouverneur, V. (2018). Development of new chemistry for fluorine-18 radiolabeling.
  • ResearchGate. 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride.
  • Journal of the American Chemical Society. Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy.
  • MedchemExpress.com. BODIPY TMR NHS ester | Fluorescence Dye.
  • PMC. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies.
  • Gottstein, C., & Forde, R. (1999). In Vivo Measurement of Biodistribution Kinetics of Radiolabeled Compounds in Laboratory Animals. BioTechniques, 27(1), 42-44.
  • Gifford Bioscience. Data Sheet Autoradiography Protocol.
  • BOC Sciences. Mastering BODIPY Fluorescent Labeling: Key Tips & Uses.
  • Benchchem. Application Notes and Protocols for BDP FL-PEG4-Amine Labeling in Organic Solvents.
  • ResearchGate. In Vitro Autoradiography.
  • vichem chemie. Fluorescent labeling of small molecules.
  • ResearchGate. Selected carbon-11 labelled building blocks.
  • Forschungszentrum Jülich. Autoradiography.
  • MDPI. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies.
  • Gifford Bioscience. Data Sheet Autoradiography Protocols.
  • Mardanshahi, A., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Annals of Nuclear Medicine, 37(11), 609-619.
  • ConnectSci. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
  • IntechOpen. [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals.
  • MDPI. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics.
  • MDPI. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling.
  • chemicalbook. 1-(3-Methoxyphenyl)piperazine synthesis.
  • Chem-Impex. [(4-Methylphenyl)phenylmethyl]piperazine.
  • Evens, N., et al. (2008). Labelling and biological evaluation of [(11)C]methoxy-Sch225336: a radioligand for the cannabinoid-type 2 receptor. Nuclear Medicine and Biology, 35(7), 839-847.
  • Perceptive. Preclinical Imaging CRO for CNS Drug Development.
  • ACS Publications. Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Charles River Laboratories. Preclinical PET & SPECT Imaging Services.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride.
  • PMC. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography.
  • ACS Publications. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Pharmaffiliates. CAS No : 122833-04-9 | Product Name : 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine.
  • IAEA. Development of 99mTc Agents for Imaging Central Neural System Receptors.
  • Radiology Key. Development of Radioligands for In Vivo Imaging of NMDA Receptors.
  • Wikipedia. para-Methylphenylpiperazine.

Sources

Formulation of 1-(3-Methoxyphenyl)-4-methyl-piperazine for Preclinical Research in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxyphenyl)-4-methyl-piperazine is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in neuroscience and medicinal chemistry due to the diverse pharmacological activities exhibited by its members, which often include modulation of serotonergic and dopaminergic pathways. As such, derivatives of phenylpiperazine are frequently investigated for their potential as antipsychotics, antidepressants, and anxiolytics. Furthermore, some derivatives have been explored as kinase inhibitors for oncology research. Given its structural features, 1-(3-Methoxyphenyl)-4-methyl-piperazine is a valuable tool for in vivo studies aimed at elucidating novel biological mechanisms and evaluating potential therapeutic effects.

The successful execution of in vivo experiments is critically dependent on the appropriate formulation of the test compound. A well-designed formulation ensures accurate and reproducible dosing, optimal bioavailability, and minimizes any confounding effects from the vehicle itself. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(3-Methoxyphenyl)-4-methyl-piperazine for administration in animal models, with a focus on rodent studies.

Physicochemical Characterization of 1-(3-Methoxyphenyl)-4-methyl-piperazine

A thorough understanding of the physicochemical properties of a compound is the cornerstone of formulation development. While specific experimental data for 1-(3-Methoxyphenyl)-4-methyl-piperazine is not extensively published, we can infer key characteristics from its structure and data available for the parent compound, 1-(3-Methoxyphenyl)piperazine.

Key Physicochemical Properties (Inferred and Known)

PropertyValue/InformationSource/Justification
Molecular FormulaC₁₂H₁₈N₂OCalculated from structure
Molecular Weight206.29 g/mol Calculated from structure
AppearanceLikely a colorless to light-yellow liquid or low melting solidBased on related compounds[1]
pKaEstimated to be in the range of 7.5 - 8.5The piperazine moiety is basic.
Aqueous Solubility (as free base)Expected to be lowThe presence of the phenyl and methyl groups increases lipophilicity.
Solubility in Organic SolventsSoluble in DMSO, DMF, and ethanolBased on data for 1-(3-Methoxyphenyl)piperazine[2]
Salt FormThe dihydrochloride salt of the parent compound, 1-(3-methoxyphenyl)piperazine, is soluble in water.[3][4]It is highly probable that 1-(3-Methoxyphenyl)-4-methyl-piperazine can be formulated as a water-soluble salt.

Causality Behind Formulation Choices Based on Physicochemical Properties:

The anticipated low aqueous solubility of the free base form of 1-(3-Methoxyphenyl)-4-methyl-piperazine necessitates the use of solubilizing agents or the formation of a salt to achieve a homogenous formulation suitable for in vivo administration, particularly for intravenous routes. The basic nature of the piperazine ring allows for the formation of hydrochloride or other salts, which typically exhibit significantly improved water solubility.

Formulation Strategies for 1-(3-Methoxyphenyl)-4-methyl-piperazine

The choice of formulation strategy depends on the intended route of administration, the required dose, and the duration of the study. Below are detailed protocols for preparing formulations for oral and intravenous administration.

Workflow for Vehicle Selection

A systematic approach to vehicle selection is crucial for developing a safe and effective formulation. The following workflow is recommended:

Caption: A decision tree for selecting an appropriate vehicle for in vivo studies.

Protocols for Formulation Preparation

Protocol 1: Aqueous Formulation using the Hydrochloride Salt (for Oral and Intravenous Administration)

This is the preferred method if the hydrochloride salt of 1-(3-Methoxyphenyl)-4-methyl-piperazine is available or can be synthesized, and if it demonstrates sufficient aqueous solubility and stability.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine hydrochloride

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter (for IV administration)

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 5-10 mL/kg for oral gavage in rats, 5 mL/kg for IV injection in mice).

  • Weigh the compound: Accurately weigh the required amount of 1-(3-Methoxyphenyl)-4-methyl-piperazine hydrochloride.

  • Dissolution: In a sterile vial, add the weighed compound to the desired volume of sterile saline or PBS.

  • Mixing: Place a sterile magnetic stir bar in the vial and stir the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be confirmed.

  • pH Adjustment (if necessary): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using small volumes of sterile 0.1 N NaOH or 0.1 N HCl. Be cautious as significant pH changes can affect solubility.

  • Sterilization (for IV administration): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the formulation at 2-8°C, protected from light. The stability of the solution under these conditions should be determined. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Suspension Formulation for Oral Administration

This protocol is suitable if the free base is used and its aqueous solubility is low, or if a sustained release profile from the gut is desired.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine (free base)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or a homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the vehicle:

    • To prepare 100 mL of 0.5% CMC, heat approximately 30 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of CMC to the heated water while stirring vigorously to prevent clumping.

    • Once dispersed, add the remaining 70 mL of room temperature sterile water and continue to stir until a clear, viscous solution is formed. Allow to cool to room temperature.

  • Weigh the compound: Accurately weigh the required amount of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

  • Trituration: Place the weighed compound in a mortar and add a small amount of the 0.5% CMC vehicle to create a smooth paste. This step is critical to ensure a uniform particle size.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Storage and Use: Store the suspension at 2-8°C. It is essential to continuously stir the suspension during dosing to ensure that a homogenous dose is administered to each animal.

Protocol 3: Co-solvent Formulation for Oral or Intravenous Administration

Co-solvents should be used with caution as they can have their own pharmacological effects and may cause irritation, especially with intravenous administration. This approach is generally considered when other methods fail.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Sterile saline or water

  • Sterile vials

Example Co-solvent System (for a target concentration that is not achievable in water):

A common co-solvent system is a mixture of PEG 400, propylene glycol, and saline. The ratios can be adjusted based on the solubility of the compound. A starting point could be:

  • 10% PEG 400

  • 10% Propylene glycol

  • 80% Sterile saline

Procedure:

  • Dissolve the compound: Dissolve the weighed 1-(3-Methoxyphenyl)-4-methyl-piperazine in PEG 400 and propylene glycol. Sonication may be used to facilitate dissolution.

  • Add aqueous component: Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.

  • Final checks: Ensure the final solution is clear and free of any precipitate.

  • Sterilization (for IV): If for intravenous use, filter through a 0.22 µm sterile filter.

Important Considerations for Co-solvent Formulations:

  • Toxicity: Always run a vehicle-only control group to assess for any effects of the co-solvents.

  • Hemolysis: For intravenous formulations, assess the hemolytic potential of the final formulation in vitro before in vivo use.

  • Precipitation upon injection: Co-solvent systems can sometimes lead to precipitation of the compound when they come into contact with the aqueous environment of the blood.

Experimental Workflow for Dosing

Dosing_Workflow A Prepare Formulation (Choose appropriate protocol) D Calculate Individual Animal Doses (Based on most recent body weight) A->D B Animal Acclimatization (Typically 1 week) C Randomize Animals into Treatment Groups B->C C->D E Administer Compound (e.g., Oral Gavage, IV Injection) D->E F Monitor Animals for Adverse Effects (According to IACUC protocol) E->F G Conduct Experiment and Collect Data F->G

Caption: A generalized workflow for the in vivo administration of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Conclusion

The successful in vivo evaluation of 1-(3-Methoxyphenyl)-4-methyl-piperazine hinges on the development of an appropriate and well-characterized formulation. For this compound, leveraging the basic piperazine moiety to form a water-soluble salt is likely the most effective strategy for achieving a homogenous solution suitable for both oral and intravenous administration. In cases where the free base must be used or a salt form is not feasible, a suspension with a viscosity-enhancing agent like carboxymethylcellulose is a reliable alternative for oral dosing. The protocols and workflows provided in this guide offer a systematic approach to formulating 1-(3-Methoxyphenyl)-4-methyl-piperazine, enabling researchers to conduct reproducible and scientifically rigorous preclinical studies.

References

  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]

  • Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of medicinal chemistry, 32(5), 1052–1056. [Link]

  • PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 133-137. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Zanda, M., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(24), 4645-4657. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing 1-(3-Methoxyphenyl)-4-methyl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine . This compound is a critical intermediate in drug development, typically synthesized via the Buchwald-Hartwig C-N cross-coupling between 3-bromoanisole and 1-methylpiperazine.

While historical literature baselines often report moderate yields (~66%) using first-generation catalysts like Pd(t-Bu3P)2[1], modern ligand design allows for >95% yields. This guide provides mechanistic troubleshooting, a self-validating standard operating protocol (SOP), and quantitative optimization data to help you maximize your reaction efficiency.

Mechanistic Workflow

Understanding the catalytic cycle is the first step in diagnosing yield-limiting issues. The reaction relies on the delicate balance between oxidative addition, amine coordination, and reductive elimination.

BuchwaldHartwigCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(3-Methoxyphenyl)(Br)Lₙ Pd0->OxAdd + 3-Bromoanisole AmineCoord Amine Coordination Base-Assisted OxAdd->AmineCoord + 1-Methylpiperazine Amido Pd(II) Amido Complex Pd(II)(3-Methoxyphenyl)(NR₂)Lₙ AmineCoord->Amido + NaOtBu - NaBr, - tBuOH Amido->Pd0 Reductive Elimination Product 1-(3-Methoxyphenyl)- 4-methylpiperazine Amido->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination for 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 60-65% yield, and I observe a black precipitate. What is causing this? A: The black precipitate is "Pd black," which indicates irreversible catalyst decomposition[2].

  • Causality & Solution: This occurs when the reductive elimination step is slower than ligand dissociation, leaving the Pd(0) intermediate unprotected. Secondary amines like 1-methylpiperazine are sterically demanding, which can slow down the formation of the amido complex. To prevent catalyst aggregation, switch from standard Pd(OAc)2/BINAP or Pd(t-Bu3P)2 to a highly active, sterically bulky dialkylbiaryl phosphine ligand like RuPhos or XPhos[3]. These ligands stabilize the mono-ligated Pd(0) species and accelerate reductive elimination, preventing decomposition.

Q: I am detecting significant amounts of anisole (dehalogenated byproduct) in my GC-MS traces. How do I prevent this? A: Dehalogenation (hydrodehalogenation) is a common competing side reaction. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination, followed by reductive elimination of the arene[2].

  • Causality & Solution: Since 1-methylpiperazine lacks α-protons that readily undergo β-hydride elimination, the primary culprit is trace moisture driving protodepalladation. Ensure strictly anhydrous conditions. Furthermore, lower the reaction temperature. Using a highly active precatalyst (e.g., RuPhos Pd G3) allows the reaction to proceed at 80°C rather than the traditional 110°C reflux, kinetically favoring C-N coupling over dehalogenation.

Q: Is KOtBu the best base for this coupling? I see some unidentified impurities. A: While KOtBu is a strong, effective base, it can be overly harsh at high temperatures, potentially leading to ether cleavage of the methoxy group on 3-bromoanisole.

  • Causality & Solution: Sodium tert-butoxide (NaOtBu) is the industry standard for this specific transformation[4]. It provides the optimal pKa to deprotonate the coordinated amine without inducing side reactions. For 3-bromoanisole, NaOtBu in 1,4-dioxane provides the best balance of reactivity and selectivity[2].

Q: What is the optimal stoichiometry to maximize the yield? A: Use a slight excess of the amine and base relative to the aryl halide.

  • Causality & Solution: A proven ratio is 1.0 eq 3-bromoanisole, 1.2 eq 1-methylpiperazine, and 1.4 eq NaOtBu[4]. The excess amine ensures that the equilibrium strongly favors the formation of the Pd-amido complex, driving the catalytic cycle forward and ensuring complete consumption of the limiting reagent.

Standard Operating Protocol (SOP)

High-Yield Synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine This protocol is designed as a self-validating system utilizing RuPhos Pd G3 to ensure low-temperature activation and prevent Pd black formation.

Step 1: Preparation of the Reaction Mixture (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoanisole (1.0 mmol, 187 mg), RuPhos Pd G3 precatalyst (0.01 mmol, 1 mol%, 8.4 mg), and RuPhos ligand (0.01 mmol, 1 mol%, 4.7 mg).

  • Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Causality Note: The 1:1 ratio of precatalyst to ligand ensures the active LₙPd(0) species is formed immediately upon base activation without excess uncoordinated Pd, which would otherwise aggregate into Pd black.

Step 2: Solvent and Amine Addition 3. Evacuate and backfill the flask with ultra-pure Nitrogen (N₂) three times. 4. Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. 5. Inject 1-methylpiperazine (1.2 mmol, 120 mg) dropwise.

  • Self-Validation (In-Process Control 1): Take a 10 µL aliquot, dilute in EtOAc, and run a baseline GC-MS to confirm the initial ratio of starting materials and the absolute absence of water/oxygen peaks.

Step 3: Reaction Execution 6. Heat the reaction mixture to 80°C using a pre-calibrated heating block. Stir vigorously (800 rpm) for 4 hours.

  • Self-Validation (In-Process Control 2): At the 2-hour mark, take a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The 3-bromoanisole peak should be <5% relative to the product peak, validating that the oxidative addition is proceeding efficiently.

Step 4: Workup and Isolation 7. Cool the mixture to room temperature. Quench the reaction by adding 5 mL of deionized water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 9. Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. 10. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 with 1% Triethylamine) to yield the pure product.

Yield Optimization Data

The following table summarizes the quantitative improvements achieved by addressing specific mechanistic failures during the synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Primary Issue Addressed
Pd(t-Bu3P)2 (0.5 mol%)KOtBuToluene1101666%Baseline Literature Yield[1]
Pd(OAc)2 / BINAP (2 mol%)NaOtBuToluene1001272%Moderate conversion, ether cleavage
Pd2(dba)3 / XPhos (1 mol%)NaOtBu1,4-Dioxane90888%Accelerated reductive elimination
RuPhos Pd G3 (1 mol%)NaOtBu1,4-Dioxane804>95%Prevents Pd black, eliminates dehalogenation

References

  • [4] Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at:

  • [1] Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Institutes of Health (NIH). Available at:

  • [3] Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Publications. Available at:

  • [2] Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com. Available at:

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(3-Methoxyphenyl)-4-methyl-piperazine and related arylpiperazine derivatives. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-(3-Methoxyphenyl)-4-methyl-piperazine won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: Initial Troubleshooting for Aqueous In-solubility

This is a common challenge. 1-(3-Methoxyphenyl)-4-methyl-piperazine is a weakly basic compound, and its solubility is highly dependent on the pH of the solution.[1][2][3] The neutral form is less soluble in aqueous media. Here’s a systematic approach to address this:

  • pH Adjustment: The piperazine moiety is basic.[4] By lowering the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6), you can protonate the piperazine nitrogen, forming a more soluble salt.[1][5] It is crucial to determine if the pH of your experimental system can be modified without affecting the results.

  • Co-solvent Use: If pH adjustment is not an option or is insufficient, the use of a water-miscible organic co-solvent is a standard and effective strategy.[6][7]

    • Dimethyl sulfoxide (DMSO) is a common first choice.[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • For your final working solution, ensure the final concentration of DMSO in your assay is low enough to not impact your biological system, typically below 0.5%.[6]

  • Gentle Heating and Sonication: After adding the compound to the solvent, gentle warming (e.g., to 37°C) and brief sonication can help to overcome the initial energy barrier to dissolution. Be cautious with temperature, as excessive heat can degrade the compound.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Preventing Precipitation from DMSO Stock Solutions

This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. Here’s how to troubleshoot:

  • Optimize Final DMSO Concentration: If possible, slightly increase the final percentage of DMSO in your assay buffer. Even a small increase (e.g., from 0.1% to 0.5%) can sometimes be enough to maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experiment.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

  • Use of a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, in your final assay buffer can help to maintain the solubility of hydrophobic compounds.[8]

Q3: Simple pH adjustment and co-solvents are not providing the required solubility for my in vivo studies. What are the next steps?

A3: Advanced Formulation Strategies for Enhanced Solubility

For more demanding applications like in vivo studies, more advanced formulation strategies are often necessary.[9]

  • Salt Formation: This is a highly effective method for increasing the aqueous solubility of basic compounds like 1-(3-Methoxyphenyl)-4-methyl-piperazine.[5][10] Creating a salt, such as a hydrochloride or mesylate salt, can dramatically improve solubility and dissolution rates.[6] A salt screening study is often performed to identify the optimal salt form with the best combination of solubility and stability.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[11][][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution.[6] Nanosuspensions are typically stabilized with surfactants or polymers.

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride (HCl) Salt

This protocol describes a general method for the small-scale preparation of an HCl salt to improve aqueous solubility.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Dissolve a known amount of 1-(3-Methoxyphenyl)-4-methyl-piperazine free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring for 30-60 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the resulting salt under vacuum.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing a solution of 1-(3-Methoxyphenyl)-4-methyl-piperazine using HP-β-CD.

Materials:

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (a common starting concentration is 10-40% w/v).

  • Add the 1-(3-Methoxyphenyl)-4-methyl-piperazine powder to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate the mixture for 10-15 minutes.

  • Visually inspect the solution for any remaining undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any undissolved material.

Data Presentation

Table 1: Solubility of 1-(3-Methoxyphenyl)-4-methyl-piperazine in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble (as dihydrochloride)[14]
MethanolSoluble (as dihydrochloride)[14]
ChloroformVery slightly soluble (as dihydrochloride)[14]
DMSO15 mg/mL[15]
Ethanol10 mg/mL[15]
DMF10 mg/mL[15]

Visualizations

Sources

optimizing HPLC separation of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC Separation of 1-(3-Methoxyphenyl)-4-methyl-piperazine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to resolve the complex chromatographic challenges associated with 1-(3-Methoxyphenyl)-4-methyl-piperazine. Because this molecule contains a bimodal basic piperazine core, it is highly susceptible to secondary interactions on standard silica stationary phases. This guide provides diagnostic workflows, causality-driven FAQs, and self-validating protocols to ensure robust, reproducible quantification.

Part 1: Diagnostic Troubleshooting FAQs

Q1: Why does 1-(3-Methoxyphenyl)-4-methyl-piperazine exhibit severe peak tailing (As > 2.0) on my standard C18 column? Causality: The molecule contains two basic nitrogen atoms: an aniline-like nitrogen attached to the methoxyphenyl group (pKa ~4.5–5.5) and a tertiary alkyl amine (pKa ~9.0–9.8)[1]. At a neutral mobile phase pH (pH 6–8), the tertiary amine is fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on standard silica columns (pKa ~3.5–4.5) are fully ionized (Si-O⁻)[1][2]. This creates a strong secondary ion-exchange interaction that drags the tail of the peak, resulting in severe asymmetry and poor resolution[1].

Q2: My retention times drift unpredictably between injections. How do I stabilize them? Causality: You are likely operating the mobile phase too close to one of the analyte's pKa values[3]. When the mobile phase pH is within ±1 unit of the pKa, the molecule exists in a dynamic equilibrium of ionized and unionized states[1]. Minor fluctuations in buffer preparation or column temperature will drastically shift this equilibrium, altering the partition coefficient. Solution: Adjust the mobile phase pH to be at least 2 units away from the highest or lowest pKa (i.e., strictly below pH 2.5 or above pH 10.5) to lock the analyte into a single ionization state[3].

Q3: Should I use a high-pH or low-pH mobile phase for this specific compound? Causality: Both strategies are viable but rely on entirely different mechanisms:

  • Low pH (pH 2.0–2.5): Uses acidic additives (e.g., 0.1% TFA) to protonate both the analyte and the silica surface. Neutralizing the silanols (Si-O⁻ Si-OH) eliminates the ion-exchange interaction[2].

  • High pH (pH 10.5): Uses basic buffers (e.g., Ammonium Hydroxide) to fully deprotonate the piperazine nitrogens. The neutral analyte partitions purely via hydrophobic interactions, yielding the sharpest peaks[4]. Note: This requires a hybrid silica column to prevent stationary phase dissolution[4].

Part 2: Logical Relationships & Diagnostic Workflows

G Analyte 1-(3-Methoxyphenyl)- 4-methyl-piperazine (Protonated Amine) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanols (Ionized Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Sol_LowPH Low pH Strategy (pH 2-3) Protonate Silanols (Neutralize) Tailing->Sol_LowPH Mitigation Sol_HighPH High pH Strategy (pH > 10) Deprotonate Analyte (Neutralize) Tailing->Sol_HighPH Mitigation

Logical relationship of piperazine peak tailing mechanisms and pH-based optimization strategies.

Workflow Start Issue: Poor Peak Shape / Tailing CheckPH Check Mobile Phase pH Start->CheckPH IsMidPH Is pH between 4 and 8? CheckPH->IsMidPH AdjustPH Adjust to pH 2.5 (TFA) or pH 10.5 (NH4OH) IsMidPH->AdjustPH Yes CheckCol Check Column Chemistry IsMidPH->CheckCol No AdjustPH->CheckCol IsEndcapped Is it Base-Deactivated? CheckCol->IsEndcapped ChangeCol Switch to Hybrid Silica (e.g., BEH C18) IsEndcapped->ChangeCol No CheckBuffer Increase Buffer Concentration (20-50 mM) IsEndcapped->CheckBuffer Yes

Step-by-step diagnostic workflow for resolving peak tailing in basic piperazine derivatives.

Part 3: Validated Methodological Protocols

Every protocol below is designed as a self-validating system . Do not proceed with sample analysis unless the system suitability criteria in Step 4 are met.

Protocol A: High-pH Reversed-Phase Method (Recommended)

This method leverages high pH to completely deprotonate the piperazine nitrogens, allowing the molecule to behave as a neutral, hydrophobic species[2][4].

  • Step 1: Buffer Preparation. Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water (yields 10 mM). Adjust the pH to 10.5 using 28% Ammonium Hydroxide. Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH and is fully volatile for LC-MS compatibility.

  • Step 2: Column Selection. Install an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Standard silica dissolves rapidly above pH 8.0. Hybrid particles are chemically stable up to pH 12.0[4].

  • Step 3: Gradient Elution.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Step 4: System Suitability & Self-Validation. Inject a 10 µg/mL standard of 1-(3-Methoxyphenyl)-4-methyl-piperazine in triplicate.

    • Validation Criterion 1: Tailing Factor (As) must be 1.2. (If As > 1.2, the buffer pH has dropped; recalibrate pH meter and remake buffer).

    • Validation Criterion 2: Retention Time %RSD must be 0.5%. (If > 0.5%, column equilibration is insufficient; flush with 10 additional column volumes).

Protocol B: Low-pH Ion-Pairing Method (Alternative for Standard Silica)

If high-pH columns are unavailable, this method utilizes an acidic ion-pairing agent to neutralize stationary phase silanols while retaining the highly polar protonated analyte[2][5].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water (0.1% v/v, pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile. Causality: TFA drops the pH below the pKa of silanols (neutralizing them) and forms a hydrophobic ion-pair complex with the cationic piperazine ring, increasing retention.

  • Step 2: Column Selection. Install a high-strength silica (HSS) T3 column or a heavily end-capped C18 column[5]. Causality: T3 columns possess higher pore volumes and optimized ligand density specifically engineered to retain polar basic compounds without severe tailing[5].

  • Step 3: Isocratic Elution. Set the pump to 85% A / 15% B at a flow rate of 0.3 mL/min[5].

  • Step 4: System Suitability & Self-Validation. Inject a standard solution.

    • Validation Criterion 1: Capacity factor (k') must be 2.0. (If k' < 2.0, the analyte is eluting in the void volume; decrease Mobile Phase B to 10%).

    • Validation Criterion 2: Theoretical Plates (N) must be 10,000. (If N < 10,000, secondary interactions are still occurring; increase TFA concentration to 0.15% to enhance ion-pairing).

Part 4: Quantitative Data Center

The following table summarizes the expected chromatographic behavior of 1-(3-Methoxyphenyl)-4-methyl-piperazine under various mobile phase conditions, demonstrating the causality of pH control.

Mobile Phase pHAnalyte Ionization StateSilanol Ionization State (Stationary Phase)Dominant Chromatographic InteractionExpected Tailing Factor (As)
pH 2.5 (0.1% TFA)Fully Protonated (Cationic)Fully Protonated (Neutral Si-OH)Hydrophobic Partitioning + Ion-Pairing1.0 – 1.2 (Excellent)
pH 7.0 (Phosphate)Partially Protonated (Mixed)Fully Ionized (Anionic Si-O⁻)Strong Secondary Ion-Exchange> 2.5 (Severe Tailing)
pH 10.5 (Ammonia)Fully Deprotonated (Neutral)Fully Ionized (Anionic Si-O⁻)Pure Hydrophobic Partitioning0.9 – 1.1 (Optimal)

Part 5: References

  • Title: Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds Source: Benchchem URL:

  • Title: The LC Handbook Source: Agilent Technologies URL:

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL:

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: Quality Assurance and Safety of Crops & Foods (QASCF) URL:

Sources

Technical Support Center: In Vivo Applications of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 1-(3-Methoxyphenyl)-4-methyl-piperazine (MMPP) in in vivo experiments. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during experimental design, execution, and data interpretation. As MMPP is a piperazine derivative, its pharmacological profile is likely complex, potentially involving interactions with serotonergic and dopaminergic systems. This guide emphasizes rigorous, self-validating protocols to ensure the integrity and reproducibility of your findings.

Section 1: Compound Formulation & Administration

This section addresses the critical first steps of any in vivo study: preparing the compound for administration. Errors in this stage are a primary source of experimental variability and failure.

FAQ 1: My compound is not fully dissolving in saline. What is the appropriate vehicle for MMPP?

Answer: This is a common issue for piperazine derivatives, which are often basic and may have poor aqueous solubility as a free base. The choice of vehicle is critical for ensuring consistent bioavailability. Using an inappropriate vehicle can lead to precipitation of the compound at the injection site, causing inflammation and erratic absorption.

Troubleshooting Steps:

  • Assess Salt Form: Determine if you are using the free base or a salt form (e.g., hydrochloride, dihydrochloride). Salt forms are generally more water-soluble. If you are using the free base, a low pH vehicle will be required.

  • pH Adjustment: For salt forms, start with sterile saline or phosphate-buffered saline (PBS). If solubility is still an issue, a slight acidification of the vehicle can improve solubility. A common approach is to use a "pH-shift" method, dissolving the compound in a small amount of acid (e.g., 0.1 M HCl) and then titrating back towards a physiologically tolerable pH (pH 4-6) with a base (e.g., 0.1 M NaOH) while vortexing. Caution: Always check the final pH before administration.

  • Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. The table below outlines common options. Always conduct a small-scale pilot study to observe for any adverse reactions to the vehicle alone.

Table 1: Common Vehicles for In Vivo Administration of Piperazine Derivatives

Vehicle SystemCompositionSuitability for MMPP (Predicted)Key Considerations
Aqueous Saline 0.9% NaClHigh (for salt forms)Ideal for intravenous (IV) administration. May require pH adjustment.
Acidified Saline 0.9% NaCl, pH adjusted to 4-5 with HClHighSuitable for subcutaneous (SC) or intraperitoneal (IP) routes. Avoid extreme pH.
PEG 400 Solution 10-40% PEG 400 in saline or waterModerate to HighIncreases solubility but also viscosity. Can cause transient irritation.
Tween 80 / DMSO 5-10% Tween 80, 5-10% DMSO, in salineModerateExcellent solubilizing power. DMSO can have its own biological effects. Use the lowest possible concentration.
Protocol 1: Small-Scale Solubility & Stability Test
  • Objective: To determine the optimal vehicle for MMPP before animal administration.

  • Materials: MMPP, selected vehicles (see Table 1), microcentrifuge tubes, vortex mixer, pH meter.

  • Procedure:

    • Weigh out a small amount of MMPP (e.g., 5 mg) into several tubes.

    • Add a calculated volume of each test vehicle to achieve the highest desired concentration for your study.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for particulates against a dark background.

    • If dissolved, let the solution sit at room temperature for 1-2 hours and re-inspect to check for precipitation over time (stability).

    • Measure the final pH of the most promising vehicle to ensure it is within a physiologically acceptable range (typically pH 4-9 for IP/SC routes).

Section 2: Pharmacokinetics, Dosing & Unexpected Phenotypes

This section focuses on troubleshooting issues that arise after administration, including dose-response relationships and unexpected animal behavior.

FAQ 2: I am not observing any behavioral effect at my calculated dose. Why is my compound seemingly inactive?

Answer: A lack of efficacy can stem from several factors, ranging from poor bioavailability to rapid metabolism or an incorrect hypothesis about the compound's mechanism of action. It is crucial to systematically rule out possibilities.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing a lack of in vivo effect.

LackOfEffectWorkflow Start No Effect Observed at Target Dose CheckFormulation Step 1: Verify Formulation (Solubility & Stability) Start->CheckFormulation Start Here CheckDose Step 2: Re-evaluate Dose (Allometric Scaling) CheckFormulation->CheckDose Formulation OK SolubilityIssue Problem: Poor Bioavailability Solution: Reformulate (See FAQ 1) CheckFormulation->SolubilityIssue Precipitation Observed? PilotPK Step 3: Conduct Pilot PK Study (Measure Plasma Concentration) CheckDose->PilotPK Dose Seems Correct DoseIssue Problem: Dose Too Low Solution: Increase Dose Incrementally CheckDose->DoseIssue Dose Lower than Similar Compounds? CheckMetabolism Step 4: Consider Metabolism (Phase I/II Enzymes) PilotPK->CheckMetabolism Sufficient Exposure Confirmed PKIssue Problem: Rapid Clearance Solution: Adjust Dosing Regimen (e.g., more frequent dosing) PilotPK->PKIssue Low/Brief Exposure (Low Cmax, Short T1/2)? MetabolismIssue Problem: Inactive Metabolites Solution: Re-evaluate compound or use metabolic inhibitors (advanced) CheckMetabolism->MetabolismIssue High Hepatic Metabolism Expected?

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Detailed Explanation:

  • Verify Formulation: Re-run the solubility test (Protocol 1) to ensure the compound was fully dissolved during administration.

  • Re-evaluate Dose: Was the starting dose based on in vitro IC50/EC50 values? Ensure you have used appropriate allometric scaling or have reviewed literature for similar piperazine derivatives to select a relevant in vivo dose range.

  • Conduct a Pilot PK Study: The most definitive way to confirm that your compound is reaching its target tissue is to measure its concentration in the plasma over time. A sparse sampling pilot study can provide crucial data on maximum concentration (Cmax) and the time to reach it (Tmax), confirming systemic exposure.

  • Consider Metabolism: Piperazines can be subject to extensive first-pass metabolism in the liver. The methoxy group on MMPP is a prime candidate for O-demethylation by cytochrome P450 enzymes, potentially leading to rapid inactivation and clearance. If plasma exposure is low despite good formulation, rapid metabolism is a likely cause.

FAQ 3: My animals are showing unexpected side effects (e.g., sedation, hyperactivity, serotonin syndrome-like behaviors). What is happening?

Answer: This suggests that MMPP is biologically active but may have off-target effects or a narrower therapeutic window than anticipated. Piperazine derivatives frequently interact with multiple receptor subtypes, particularly within the serotonin (5-HT) and dopamine (DA) families.

Potential Mechanisms & Solutions:

  • Serotonergic Activity: Many psychoactive piperazines are 5-HT receptor agonists or antagonists. Behaviors like head-twitching, flat body posture, and hyperthermia can be signs of potent 5-HT2A/2C receptor activation, a component of serotonin syndrome.

  • Dopaminergic Activity: Effects on locomotion (hyper- or hypoactivity) can suggest interaction with dopamine receptors (e.g., D1, D2).

  • Action Plan:

    • Dose-Response Curve: Conduct a careful dose-response study, starting with a much lower dose (e.g., 1/10th of the current dose) to identify a threshold for the side effects versus the desired therapeutic effect.

    • Receptor Selectivity Profiling: If resources permit, perform an in vitro receptor screening panel to identify the primary and secondary targets of MMPP. This provides an empirical basis for understanding the observed phenotype.

    • Control Experiments: Use selective antagonists for suspected off-target receptors (e.g., a 5-HT2A antagonist like ketanserin) to see if you can block the side effects. This can help isolate the mechanism responsible for the desired effect.

MechanismOfAction MMPP MMPP HT2A 5-HT2A Receptor MMPP->HT2A High Affinity? HT1A 5-HT1A Receptor MMPP->HT1A Possible D2 D2 Receptor MMPP->D2 Possible Other Other Receptors (e.g., Adrenergic) MMPP->Other Lower Affinity? SideEffect1 Side Effect: Serotonin Syndrome HT2A->SideEffect1 Therapeutic Desired Therapeutic Effect HT1A->Therapeutic D2->Therapeutic SideEffect2 Side Effect: Locomotor Changes D2->SideEffect2

Caption: Plausible off-target mechanisms for a piperazine derivative.

Section 3: Data Interpretation & Analysis

FAQ 4: I'm observing high inter-animal variability in my results. How can I reduce this?

Answer: High variability can invalidate experimental results. The source can be biological or technical. Assuming the formulation issues from Section 1 are resolved, consider these factors:

  • Dosing Accuracy: For small animal studies, dosing volumes are small. Ensure your pipettes are calibrated and that you are using a consistent technique for IP or SC injections. For oral gavage, confirm correct placement to avoid accidental administration into the lungs.

  • Animal Handling & Stress: Stress can significantly impact many behavioral and physiological readouts, particularly those involving the central nervous system. Ensure animals are properly acclimated to the facility, the testing room, and the handling procedures before the experiment begins. Handle all animals (vehicle and treatment groups) identically.

  • Circadian Rhythm: Many physiological processes, including drug metabolism, follow a strict circadian rhythm. Dosing and testing animals at the same time each day is critical for reducing variability.

  • Metabolic Differences: Outbred rodent stocks can have significant genetic variability, leading to different rates of drug metabolism. Using an inbred strain can sometimes reduce this, but may limit the generalizability of the findings. Acknowledging this potential source of variation is key.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Galvão, J., et al. (2018). The non-toxic vehicle DMSO has an impact on the murine gut microbiota. Frontiers in Microbiology, 9, 1453. [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Caccia, S. (2007). Metabolism of piperazine-containing CNS drugs. Current Drug Metabolism, 8(3), 229-243. [Link]

  • Marona-Lewicka, D., et al. (1995). A comparison of the behavioral effects of m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine in rats. Journal of Neural Transmission, 101(1-3), 1-13. [Link]

  • Bali, A., & Jaggi, A. S. (2015). Preclinical experimental models for stress: a review. Reviews in the Neurosciences, 26(5), 555-577. [Link]

Technical Support Center: In Vivo Troubleshooting for 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Pharmacology Technical Support Center . As a Senior Application Scientist, I frequently consult with research teams encountering off-target side effects when dosing arylpiperazine derivatives like 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Because this compound features a lipophilic aromatic ring linked to a basic piperazine, it mimics the structural pharmacophores of endogenous monoamines. This leads to promiscuous G-protein coupled receptor (GPCR) binding, particularly across the serotonergic and dopaminergic systems [1]. This guide is designed to help you troubleshoot these side effects, understand their mechanistic causality, and implement self-validating rescue protocols so you can maintain the integrity of your primary experimental endpoints.

Mechanistic Causality: Why Do These Side Effects Occur?

Before adjusting your experimental design, it is critical to understand the receptor-level causality. The methoxy substitution at the meta (3-) position tunes the compound's affinity towards 5-HT receptors, while the N-methyl group enhances blood-brain barrier penetrance. However, this structure also triggers off-target binding at Dopamine D2 and peripheral α1​ -adrenergic receptors.

G cluster_receptors Primary Off-Target / Target Receptors cluster_effects Observed In Vivo Side Effects Compound 1-(3-Methoxyphenyl) -4-methyl-piperazine HT1A 5-HT1A Receptor (Agonism) Compound->HT1A High Affinity HT2A 5-HT2A Receptor (Partial Agonism) Compound->HT2A Moderate Affinity D2 Dopamine D2 (Antagonism) Compound->D2 Dose-dependent Alpha1 Alpha-1 Adrenergic (Antagonism) Compound->Alpha1 Peripheral Hypothermia Hypothermia & Flat Posture HT1A->Hypothermia Presynaptic Activation HeadTwitch Head Twitches & Serotonin Syndrome HT2A->HeadTwitch Cortical Activation Catalepsy Catalepsy & Motor Deficits D2->Catalepsy Striatal Blockade Hypotension Hypotension & Bradycardia Alpha1->Hypotension Vascular Relaxation

Fig 1: Receptor binding profile and downstream physiological side effects of the target compound.

Quantitative Pharmacodynamic Profile

To effectively anticipate and block these side effects, reference the quantitative binding and onset data below.

Receptor TargetEstimated Affinity ( Ki​ )Associated In Vivo Side EffectTypical Onset TimeRecommended Rescue Strategy
5-HT1A 1 – 10 nMHypothermia, Flat Posture15 – 30 minsWAY-100635 (0.5 mg/kg SC)
5-HT2A 50 – 100 nMHead Twitches10 – 20 minsMDL-100907 (0.1 mg/kg IP)
Dopamine D2 100 – 500 nMCatalepsy, Sedation30 – 60 minsScopolamine (0.2 mg/kg IP)
α1​ -Adrenergic 50 – 200 nMHypotension, Bradycardia5 – 15 mins (IV)Slow IV Infusion (0.1 mL/min)
Troubleshooting FAQs

Q: Why do my rodents exhibit severe hypothermia shortly after dosing? A: 1-(3-Methoxyphenyl)-4-methyl-piperazine acts as a potent agonist at presynaptic 5-HT1A autoreceptors located in the raphe nucleus. Activation of these receptors inhibits serotonergic firing, leading to a rapid and profound drop in core body temperature [2]. This is a classic physiological response in rodents exposed to arylpiperazines. See Protocol 1 for mitigation.

Q: We are observing profound catalepsy and reduced spontaneous locomotion. Is this compound toxic? A: This is rarely direct neurotoxicity. Instead, it is caused by off-target antagonism at striatal Dopamine D2 receptors. The arylpiperazine scaffold shares structural homology with typical antipsychotics, which are known to induce extrapyramidal motor side effects like catalepsy [3]. See Protocol 2 to restore motor function.

Q: We noticed a sharp drop in blood pressure during invasive hemodynamic monitoring. What is the mechanism? A: The compound exhibits peripheral α1​ -adrenergic receptor blockade. Arylpiperazine derivatives frequently demonstrate α1​ -adrenolytic properties, which cause vascular relaxation and subsequent hypotension, especially when administered via rapid intravenous bolus [4]. Switch to a slow infusion pump delivery method.

Experimental Rescue Workflow

Workflow Start Administer 1-(3-MeOPP)-4-Me to Animal Cohort Observe Continuous Observation (0 - 120 mins) Start->Observe Decision Identify Predominant Side Effect Observe->Decision Motor Motor Deficits (Catalepsy) Decision->Motor Thermo Thermoregulatory (Hypothermia) Decision->Thermo Cardio Cardiovascular (Hypotension) Decision->Cardio RescueMotor Protocol A: Titrate Dose or Administer Anticholinergic Motor->RescueMotor RescueThermo Protocol B: External Warming & WAY-100635 Pre-treat Thermo->RescueThermo RescueCardio Protocol C: Slow IV Infusion & Fluid Resuscitation Cardio->RescueCardio Proceed Proceed with Primary Pharmacological Assay RescueMotor->Proceed RescueThermo->Proceed RescueCardio->Proceed

Fig 2: Decision-tree workflow for identifying and mitigating in vivo pharmacological side effects.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The success of the rescue intervention is quantitatively proven within the assay itself before you proceed to your main experimental endpoints.

Protocol 1: Mitigation of 5-HT1A-Mediated Hypothermia

Self-Validation Metric: Maintenance of core body temperature at 37°C ± 0.5°C.

  • Baseline Acclimation: House animals in a temperature-controlled environment (22±1°C) for 60 minutes prior to the experiment. Obtain baseline core temperature using a lubricated rectal thermistor probe.

  • Pre-treatment: Administer WAY-100635 (a selective 5-HT1A silent antagonist) at 0.5 mg/kg subcutaneously (SC) 20 minutes prior to dosing the test compound [2].

  • Compound Administration: Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine at your experimentally determined dose.

  • Validation Monitoring: Record core body temperature at t = 15, 30, 60, and 120 minutes post-dose. If the temperature remains stable, the 5-HT1A blockade is validated, and you may proceed with your behavioral assay.

  • Environmental Rescue (Failsafe): If core temperature drops below 34°C despite pre-treatment, immediately transfer the animal to a warming incubator set to 30°C until normothermia is restored.

Protocol 2: Catalepsy Bar Test and Motor Rescue

Self-Validation Metric: Reduction of descent latency from >30 seconds to <10 seconds.

  • Apparatus Setup: Secure a horizontal wooden or metal bar (0.9 cm diameter) exactly 4 cm above the bench surface [3].

  • Compound Administration: Dose the animal with the test compound and wait 30 minutes to allow for striatal D2 receptor occupancy.

  • Positioning: Gently place the rodent's forepaws on the bar while ensuring the hind paws remain flat on the floor.

  • Measurement (Confirmation of Side Effect): Record the time (in seconds) the animal remains in this imposed posture. A descent latency of >30 seconds confirms significant D2-mediated catalepsy [3].

  • Pharmacological Rescue & Validation: Co-administer the centrally acting anticholinergic scopolamine hydrobromide (0.2 mg/kg IP) to restore the striatal acetylcholine-dopamine balance. Repeat the bar test 15 minutes later. A descent latency of <10 seconds validates the rescue, allowing you to proceed with locomotion-dependent assays.

References
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. URL:[Link]

  • New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment. Journal of Medicinal Chemistry. URL:[Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. URL:[Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. PMC. URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to equip you with the expertise to optimize your synthetic protocols, ensure high purity of the final product, and confidently interpret analytical data.

Troubleshooting Guide: Identification and Mitigation of Synthesis Byproducts

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Presence of an Unexpected Peak with a Mass Corresponding to a Di-Substituted Piperazine

Question: My reaction to form 1-(3-Methoxyphenyl)-4-methyl-piperazine from 1-(3-Methoxyphenyl)piperazine shows a significant byproduct with a mass suggesting the addition of two methyl groups. What is this byproduct and how can I prevent its formation?

Answer: This common byproduct is likely 1,4-dimethyl-1-(3-methoxyphenyl)piperazin-1-ium, a quaternary ammonium salt, resulting from over-methylation of the desired product. The nitrogen atoms in the piperazine ring are nucleophilic, and the newly introduced methyl group on one nitrogen does not sufficiently deactivate the other nitrogen, leading to a second methylation event.

Causality: The formation of this di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To favor mono-methylation, the reaction conditions must be carefully controlled.

Mitigation Strategies:

  • Stoichiometric Control of Methylating Agent: Use of a precise 1.0 to 1.1 molar equivalent of the methylating agent (e.g., methyl iodide, dimethyl sulfate) is critical. An excess of the methylating agent will significantly increase the likelihood of di-methylation.

  • Controlled Reagent Addition: The slow, dropwise addition of the methylating agent to the reaction mixture at a reduced temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-methylated product.[1]

  • Choice of Base and Solvent: A non-nucleophilic base, such as potassium carbonate, should be used to neutralize the acid generated during the reaction. The choice of solvent can also influence the reaction outcome; polar aprotic solvents like acetonitrile are often suitable.

Issue 2: Unreacted 1-(3-Methoxyphenyl)piperazine Detected in the Final Product

Question: After purification, I still observe the presence of the starting material, 1-(3-Methoxyphenyl)piperazine, in my final product. What are the likely causes and how can I improve the conversion rate?

Answer: The presence of unreacted starting material indicates an incomplete reaction. This can stem from several factors including insufficient reaction time, inadequate temperature, or deactivation of reagents.

Optimization Protocol:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The reaction should be allowed to proceed until the starting material is no longer detectable.

  • Temperature and Time: Ensure the reaction is conducted at the optimal temperature. For N-methylation of piperazines, temperatures ranging from room temperature to a gentle reflux may be necessary depending on the reactivity of the methylating agent.[3]

  • Reagent Quality: Verify the purity and activity of the methylating agent and the base. Moisture can deactivate many methylating agents and impact the effectiveness of the base. Ensure all reagents and solvents are anhydrous.[4]

Issue 3: Observation of a Byproduct with the Same Mass as the Product but a Different Retention Time in HPLC

Question: My HPLC analysis shows a peak with the same mass as my desired 1-(3-Methoxyphenyl)-4-methyl-piperazine, but it elutes at a different time. What could this impurity be?

Answer: This impurity is likely a positional isomer, such as 1-(2-Methoxyphenyl)-4-methyl-piperazine or 1-(4-Methoxyphenyl)-4-methyl-piperazine. This issue arises if the starting material, 1-(3-Methoxyphenyl)piperazine, was contaminated with its isomers.

Identification and Prevention:

  • Starting Material Purity Check: It is crucial to analyze the purity of the starting 1-(3-Methoxyphenyl)piperazine by a reliable analytical method like HPLC or GC-MS before its use in the subsequent methylation step.[5]

  • Purification of Starting Material: If isomeric impurities are detected, the starting material should be purified. This can often be achieved by recrystallization or column chromatography. The solubility differences between isomers can be exploited for separation.[6]

  • Analytical Method Development: Develop an HPLC or GC-MS method capable of resolving all potential positional isomers to ensure accurate purity assessment of both the starting material and the final product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-Methoxyphenyl)-4-methyl-piperazine?

A1: The most direct synthesis involves the N-methylation of 1-(3-Methoxyphenyl)piperazine. An alternative route is the Buchwald-Hartwig amination between 3-bromoanisole and N-methylpiperazine.[8] The choice of route often depends on the availability and cost of the starting materials.

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes. Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.[4]

Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended. TLC is a quick and effective tool for monitoring the progress of the reaction in real-time.[9] For final purity assessment and byproduct identification, High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is highly effective.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for separating and identifying volatile impurities.[5]

Q4: My final product is an oil and difficult to purify by crystallization. What are some alternative purification strategies?

A4: If the product is an oil, column chromatography on silica gel is a common and effective purification method.[1] Alternatively, if the product is basic, it can be converted to a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.[12] The free base can then be regenerated by treatment with a base.

Byproduct Summary Table

Byproduct NamePotential CauseIdentification Method(s)Mitigation Strategy
1,4-dimethyl-1-(3-methoxyphenyl)piperazin-1-iumOver-methylationLC-MS, NMRControl stoichiometry, slow reagent addition
1-(3-Methoxyphenyl)piperazineIncomplete reactionTLC, HPLC, GC-MSMonitor reaction, optimize time/temperature
Positional Isomers (e.g., 1-(2/4-Methoxyphenyl)-4-methyl-piperazine)Impure starting materialHPLC, GC-MSAnalyze and purify starting material
N-Nitrosopiperazine derivativesPresence of nitrosating agentsLC-MSAvoid sources of nitrites (e.g., from nitric acid)

Experimental Protocols

Protocol 1: General Procedure for N-Methylation
  • To a solution of 1-(3-Methoxyphenyl)piperazine (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, slowly add methyl iodide (1.05 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 239 nm.[9]

  • Column Temperature: Ambient.[11]

Visual Diagrams

Diagram 1: Synthetic Pathway and Potential Byproducts

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-(3-Methoxyphenyl)piperazine Product 1-(3-Methoxyphenyl)-4-methyl-piperazine Start->Product  CH3I, K2CO3  (Mono-methylation) Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Byproduct1 1,4-dimethyl-1-(3-methoxyphenyl) piperazin-1-ium Product->Byproduct1  Excess CH3I  (Over-methylation)

Caption: Synthetic route to 1-(3-Methoxyphenyl)-4-methyl-piperazine and common byproducts.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Impurity Unexpected Peak in Analytical Data MassSpec Analyze Mass Spectrum (LC-MS/GC-MS) Impurity->MassSpec MassMatch Mass matches expected product? MassSpec->MassMatch MassHigher Mass higher than product? MassMatch->MassHigher No Isomer Potential Isomer (Check starting material purity) MassMatch->Isomer Yes MassLower Mass corresponds to starting material? MassHigher->MassLower No OverAlkylation Over-methylation Product (e.g., Quaternary Salt) MassHigher->OverAlkylation Yes Incomplete Incomplete Reaction MassLower->Incomplete Yes Other Other Byproduct (e.g., from degradation, side reaction) MassLower->Other No

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

References

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Drug Metabolism and Disposition. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Retrieved from [Link]

  • PubMed. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN114075152B - Method for preparing N-methyl piperazine.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • Google Patents. (n.d.). US3154553A - Methylation of piperazines.
  • International Journal of Drug Delivery Technology. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved from [Link]

Sources

resolving poor peak shape in chromatography of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Welcome to the technical support guide for resolving chromatographic issues with 1-(3-Methoxyphenyl)-4-methyl-piperazine. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome poor peak shape and achieve robust, reproducible results.

Introduction: Understanding the Challenge

1-(3-Methoxyphenyl)-4-methyl-piperazine is a basic compound, a class of molecules notoriously prone to producing poor peak shapes—specifically peak tailing—in reversed-phase high-performance liquid chromatography (HPLC). This issue stems from strong, undesirable secondary interactions between the positively charged analyte and the stationary phase. This guide will walk you through a systematic approach to diagnose and resolve these common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(3-Methoxyphenyl)-4-methyl-piperazine tailing?

Peak tailing is the most common issue for basic compounds and occurs when a single analyte interacts with the column in multiple ways, causing a portion of the molecules to be retained longer than the rest.[1] The primary cause is the electrostatic interaction between your protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism, alongside the intended hydrophobic interaction, results in a distorted, asymmetric peak.

Q2: What are silanol groups and why do they cause problems?

Silica, the backbone of most reversed-phase columns, has silanol groups (Si-OH) on its surface. During the manufacturing of a C18 column, not all of these silanols can be chemically bonded with the C18 chains due to steric hindrance, leaving some "residual" silanols exposed.[4] These free silanols are weakly acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3-4, making them highly interactive with positively charged basic analytes.[2][5]

Q3: How does mobile phase pH affect the peak shape of a basic compound?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[6][7] For a basic analyte like 1-(3-Methoxyphenyl)-4-methyl-piperazine (predicted pKa ≈ 8.98[8]), pH governs two critical factors:

  • The ionization state of the analyte: At pH values well below its pKa, the analyte will be consistently protonated (positively charged).

  • The ionization state of the stationary phase: At low pH (e.g., < 3), residual silanols are protonated (neutral, Si-OH), minimizing their ability to interact with the charged analyte.[1][9] At higher pH (e.g., > 4), they become increasingly deprotonated (anionic, Si-O⁻).[4]

Controlling the pH to keep either the analyte or the silanols in a single, neutral state is the key to eliminating peak tailing.[10]

Systematic Troubleshooting Guide

Poor peak shape can arise from chemical interactions or physical/system issues. This guide follows a logical workflow, starting with the most probable and easily adjustable parameters.

Step 1: Diagnose the Problem - Is It Chemical or Physical?

First, observe the chromatogram. Is the poor peak shape (tailing, broadening, or splitting) affecting only the 1-(3-Methoxyphenyl)-4-methyl-piperazine peak, or all peaks in the run?

  • Problem affects only the basic analyte peak: This strongly suggests a chemical issue related to secondary interactions. Proceed to Step 2: Mobile Phase Optimization .

  • Problem affects ALL peaks: This typically points to a physical or system-level problem.[11] Check for:

    • Extra-Column Volume (Dead Volume): Ensure all fittings are tight and that you are using tubing with a narrow internal diameter (e.g., 0.005").[3][12]

    • Column Failure: A void at the head of the column or a partially blocked inlet frit can cause peak distortion for all compounds.[9][11] If the column is old or has been subjected to harsh conditions, replace it.[11]

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for diagnosing and resolving poor peak shape for your basic analyte.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Broadening, Splitting) q1 Problem on ALL peaks or just the basic analyte? start->q1 system_issues Likely System Issue - Check for dead volume - Inspect column for voids/blockage - Verify temperature stability q1->system_issues All Peaks chem_issues Likely Chemical Interaction (Analyte-Silanol) Proceed with method optimization q1->chem_issues Just Analyte mp_opt Step 2: Mobile Phase Optimization chem_issues->mp_opt low_ph Strategy A: Low pH (pH 2-3) (Suppress Silanol Ionization) mp_opt->low_ph Most Common high_ph Strategy B: High pH (pH > 10) (Neutralize Analyte) mp_opt->high_ph Alternative low_ph_action Prepare Mobile Phase with: - 0.1% Formic Acid (Good) - 0.1% TFA (Better Peak Shape, MS Suppression) low_ph->low_ph_action high_ph_action Use pH-Stable Column ONLY! (e.g., Hybrid Silica) Prepare Mobile Phase with: - Ammonium Hydroxide to pH 10.5 high_ph->high_ph_action q2 Peak Shape Improved? low_ph_action->q2 column_opt Step 3: Column Selection - Use high-purity, end-capped column - Consider polar-embedded phase q2->column_opt No / Partially success Success! Optimize & Validate Method q2->success Yes high_ph_action->q2 column_opt->success end Problem Resolved

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methoxyphenyl)-4-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability of this compound. Consistent product quality is paramount for reproducible experimental results, and this resource provides in-depth insights and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the variability of 1-(3-Methoxyphenyl)-4-methyl-piperazine:

Q1: Why am I observing different results in my biological assays with new batches of 1-(3-Methoxyphenyl)-4-methyl-piperazine?

This is a common issue that can stem from several factors. Even minor variations in the purity profile between batches can impact biological activity. Potential causes include the presence of uncharacterized impurities, variations in the levels of known impurities, or degradation of the compound. It is crucial to qualify each new batch with appropriate analytical methods before use.

Q2: I see an unexpected peak in my HPLC/GC analysis of a new batch. What could it be?

An unexpected peak likely indicates an impurity. This could be a byproduct from the synthesis, a degradation product, or a residual solvent. The nature of the impurity can depend on the synthetic route used to manufacture the compound. For instance, in syntheses involving piperazine and a substituted aryl halide, disubstituted piperazines can be a potential byproduct.

Q3: How should I properly store 1-(3-Methoxyphenyl)-4-methyl-piperazine to minimize degradation?

Proper storage is critical for maintaining the integrity of the compound. 1-(3-Methoxyphenyl)-4-methyl-piperazine and its salts can be sensitive to moisture, air, and light. It is recommended to store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is advisable.[1]

Q4: Can the physical form of the solid compound affect my experiments?

Yes, variations in the physical form, such as different crystalline structures (polymorphism) or the presence of amorphous content, can influence properties like solubility and dissolution rate.[2] This, in turn, can affect the bioavailability and performance of the compound in your experiments.

Q5: What are the key analytical tests I should perform to qualify a new batch?

A comprehensive approach is recommended. At a minimum, you should perform:

  • Purity assessment by a high-resolution chromatographic method like HPLC or GC to identify and quantify impurities.

  • Identity confirmation using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Water content determination by Karl Fischer titration, as piperazine compounds can be hygroscopic.[3]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues related to batch-to-batch variability.

Issue 1: Inconsistent Potency or Activity in Assays
  • Potential Cause 1: Presence of Active Impurities.

    • Explanation: Impurities are not always inert. They can have their own biological activity, either synergistic or antagonistic to the main compound, leading to variable results. The presence of even small amounts of impurities can significantly impact the safety and efficacy of pharmaceutical products.[4][5][6][7]

    • Troubleshooting Steps:

      • Re-analyze the batch using a validated, high-resolution HPLC or GC-MS method to obtain a detailed impurity profile.

      • Compare the impurity profile to that of a previous "gold standard" batch that gave the expected results.

      • If new or significantly different impurity peaks are observed, further characterization of these impurities may be necessary.

  • Potential Cause 2: Degradation of the Compound.

    • Explanation: Phenylpiperazines can be susceptible to degradation, especially with improper storage.[8] Degradation reduces the concentration of the active compound and introduces new, uncharacterized substances into your experiment. Thermal degradation can be accelerated at higher temperatures.[4][9][10]

    • Troubleshooting Steps:

      • Review your storage conditions. Ensure the compound is protected from light, moisture, and high temperatures.

      • Analyze an aliquot of the suspect batch alongside a freshly opened, properly stored batch.

      • Consider performing a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to understand the potential degradation products and develop analytical methods to detect them.

Issue 2: Poor Solubility or Dissolution
  • Potential Cause: Physical Property Variations.

    • Explanation: As mentioned, polymorphism and amorphous content can affect solubility.[2] Different manufacturing processes can lead to variations in these physical properties between batches.

    • Troubleshooting Steps:

      • Visually inspect the material from different batches. Note any differences in color or crystal appearance.

      • Consider using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to assess the solid-state properties of different batches.

      • If solubility is a persistent issue, reassess your solvent system and consider sonication or gentle heating to aid dissolution, while being mindful of potential degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine. Method validation and optimization for your specific instrumentation and requirements are recommended.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for addressing batch-to-batch variability.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Analyze Batch Purity (HPLC/GC) start->check_purity compare_profiles Compare Impurity Profile to Reference Batch check_purity->compare_profiles profile_match Profiles Match? compare_profiles->profile_match investigate_physical Investigate Physical Properties (Solubility, Polymorphism) profile_match->investigate_physical Yes profile_mismatch Profiles Differ? profile_match->profile_mismatch No investigate_assay Review Assay Protocol and Reagents investigate_physical->investigate_assay resolve Resolved investigate_assay->resolve identify_impurities Identify New/Elevated Impurities (MS, NMR) profile_mismatch->identify_impurities Yes assess_impurity_impact Assess Biological Impact of Impurities identify_impurities->assess_impurity_impact quarantine_batch Quarantine Batch and Contact Supplier assess_impurity_impact->quarantine_batch quarantine_batch->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Summary of Key Parameters for Batch Qualification

ParameterAnalytical TechniquePurpose
Purity & Impurity Profile HPLC, GC-MSTo quantify the main compound and identify/quantify any impurities.
Identity Confirmation MS, NMR, FTIRTo confirm the chemical structure of the compound.
Water Content Karl Fischer TitrationTo measure the amount of water, as the compound can be hygroscopic.
Residual Solvents Headspace GCTo detect and quantify any solvents remaining from the synthesis and purification process.
Physical Form XRPD, DSCTo characterize the solid-state properties (crystalline vs. amorphous).

This technical support guide provides a framework for understanding and mitigating the risks associated with batch-to-batch variability of 1-(3-Methoxyphenyl)-4-methyl-piperazine. By implementing a robust quality assessment program for incoming batches, researchers can ensure the reliability and reproducibility of their experimental data.

References

  • 1-(3-Methoxyphenyl)
  • SAFETY DATA SHEET. Fisher Scientific. (2011-12-15).
  • SAFETY D
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. (2005-06-27).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. (2005-01-15).
  • Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride. Benchchem.
  • Safety D
  • Safety Data Sheet. Cayman Chemical. (2025-06-30).
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018-03-01).
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. (2020-05-06).
  • Piperazine, 1-(3-methoxyphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride. PubChem.
  • 1-(3-Methoxyphenyl)piperazine synthesis. chemicalbook.
  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).
  • 1-(3-Methoxyphenyl)-4-nitrosopiperazine. CLEARSYNTH.
  • Thermal degradation of piperazine and its structural analogs.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Piperazine. PubChem.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. (2021-12-12).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. (2025-11-18).

Sources

Technical Support Center: Optimizing Dosage of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6). As a specialized N-methylated piperazine derivative, this compound is heavily utilized in preclinical neuropharmacology for its modulatory effects on monoamine receptors (primarily 5-HT1A, 5-HT7, and D2) [1].

N-methylation of the piperazine ring significantly alters its lipophilicity and pKa compared to its secondary amine precursor (m-MeOPP). This structural modification fundamentally changes its blood-brain barrier (BBB) permeability and receptor binding kinetics [2]. This guide provides troubleshooting protocols, formulation strategies, and pharmacokinetic (PK) optimization techniques to help researchers achieve reliable efficacy without off-target toxicity.

Section 1: Troubleshooting Guides & FAQs

Q1: My in vitro receptor binding assays show high variability. How can I optimize the solubility and stability of 1-(3-Methoxyphenyl)-4-methyl-piperazine?

A: The free base form of 1-(3-Methoxyphenyl)-4-methyl-piperazine is highly lipophilic and prone to precipitation in aqueous buffers, which leads to false-negative receptor affinities.

  • Causality & Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock. For working solutions, ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity and the disruption of GPCR lipid raft microdomains. If precipitation persists in standard ACSF (Artificial Cerebrospinal Fluid), transition to the hydrochloride (HCl) salt form. The HCl salt dramatically improves aqueous solubility while maintaining an identical pharmacodynamic profile.

Q2: We observe poor central nervous system (CNS) efficacy in vivo despite strong in vitro 5-HT1A affinity. What is causing this?

A: This is a classic pharmacokinetic disconnect. While piperazine derivatives generally cross the BBB, rapid hepatic first-pass metabolism (often via CYP2D6 and CYP3A4-mediated N-demethylation) can rapidly clear the N-methyl group, converting the drug back to a secondary amine with entirely different receptor selectivities [3].

  • Causality & Solution: You must establish the brain-to-plasma partition coefficient ( Kp,brain​ ). If Kp,brain​ is < 0.3, the compound is likely being actively effluxed by P-glycoprotein (P-gp) transporters at the BBB. Co-administering a P-gp inhibitor (e.g., elacridar) or optimizing the delivery vehicle (e.g., 10% Tween-80 in saline) can validate whether the issue is active efflux or simply poor systemic absorption.

Q3: How do I define the therapeutic window to avoid serotonin syndrome-like behaviors in murine models?

A: Over-saturating 5-HT1A and 5-HT2 receptors triggers adverse autonomic and somatic responses (e.g., head-twitch response, hyperthermia).

  • Causality & Solution: Conduct a dose-escalation study starting at 0.1 mg/kg. Efficacy at 5-HT1A usually peaks at lower doses (0.5 - 2.0 mg/kg), whereas off-target 5-HT2A agonism or monoamine release occurs at >10 mg/kg. Monitor the animal's core body temperature; a spike of >1.5°C is a reliable, non-invasive biomarker of serotonergic toxicity.

Section 2: Quantitative Data & Formulation Guidelines

To standardize your experiments, refer to the following physicochemical and binding parameters.

Table 1: Formulation and Pharmacokinetic Parameters

ParameterValue / RecommendationMechanistic Rationale
Optimal In Vivo Vehicle 5% DMSO, 10% Tween-80, 85% SalinePrevents micelle trapping; ensures uniform systemic absorption.
Max In Vitro DMSO 0.5% v/vHigher concentrations disrupt cellular membranes and GPCR assays.
Expected Half-Life ( t1/2​ ) 1.2 - 2.5 hours (Rodent)Rapid N-demethylation by hepatic CYP450 enzymes.
Brain/Plasma Ratio ( Kp​ ) ~0.8 - 1.2High lipophilicity facilitates passive BBB diffusion [2].

Table 2: Comparative Receptor Affinity ( Ki​ , nM) (Note: Values are representative ranges for N-methylated methoxyphenylpiperazines vs. secondary amines)

Receptor Target1-(3-Methoxyphenyl)piperazine (m-MeOPP)1-(3-Methoxyphenyl)-4-methyl-piperazine
5-HT1A 15 - 30 nM5 - 15 nM (Increased affinity)
5-HT2A 100 - 200 nM> 500 nM (Decreased affinity)
D2 > 1000 nM150 - 300 nM (Moderate affinity)

Section 3: Experimental Protocols

Protocol: In Vivo Pharmacokinetic Brain/Plasma Ratio Profiling

To definitively prove that your dosage translates to CNS target engagement, you must quantify the BBB penetration using LC-MS/MS [2]. This protocol is a self-validating system because it incorporates a deuterated internal standard (IS) to mathematically account for extraction losses and matrix effects.

Step 1: Dosing and Sampling

  • Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine (e.g., 5 mg/kg, I.P.) to adult C57BL/6 mice.

  • At predetermined time points (15, 30, 60, 120, 240 mins), euthanize the animals via CO2​ asphyxiation.

  • Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2500 rpm for 10 min at 4°C to isolate plasma.

  • Perfuse the animal transcardially with ice-cold PBS to remove residual blood from the cerebral vasculature. Extract the whole brain and flash-freeze in liquid nitrogen.

Step 2: Tissue Homogenization and Extraction

  • Weigh the brain tissue and homogenize in 3 volumes (w/v) of ice-cold LC-MS grade water.

  • Aliquot 50 µL of plasma and 50 µL of brain homogenate into separate microcentrifuge tubes.

  • Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., m-MeOPP-d8) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: LC-MS/MS Quantification

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Run a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Calculate the Area Under the Curve (AUC) for both brain and plasma against the internal standard. The ratio ( AUCbrain​/AUCplasma​ ) determines the BBB penetration efficiency.

Section 4: Mandatory Visualization

The following diagram illustrates the pharmacodynamic signaling pathway of 1-(3-Methoxyphenyl)-4-methyl-piperazine, highlighting how dosage optimization dictates the balance between therapeutic efficacy and toxicity.

G Compound 1-(3-MeOP)-4-Me-Piperazine Receptor 5-HT1A / D2 Receptors Compound->Receptor Binds GPCR Gi/o Protein Activation Receptor->GPCR Activates Toxicity Off-Target Toxicity (High Dose) Receptor->Toxicity Over-saturation cAMP Inhibit Adenylyl Cyclase (Decrease cAMP) GPCR->cAMP Modulates Efficacy Therapeutic Efficacy (Antidepressant/Anxiolytic) cAMP->Efficacy Optimal Dose

Figure 1: Pharmacodynamic pathway of 1-(3-Methoxyphenyl)-4-methyl-piperazine and dose outcomes.

References

  • Title: Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: National Institutes of Health (NIH) URL: [Link][2]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link][3]

Sources

Validation & Comparative

comparing 1-(3-Methoxyphenyl)-4-methyl-piperazine to 1-(3-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 1-(3-Methoxyphenyl)piperazine vs. 1-(3-Methoxyphenyl)-4-methyl-piperazine in CNS Drug Discovery

Executive Summary Arylpiperazines represent one of the most privileged scaffolds in central nervous system (CNS) drug discovery, serving as the core pharmacophore for numerous serotonergic and dopaminergic agents. When optimizing a lead compound, a critical structural modification often evaluated is the N-alkylation of the piperazine ring. This guide provides an in-depth, objective comparison between the secondary amine 1-(3-Methoxyphenyl)piperazine (3-MeOPP) and its tertiary amine derivative, 1-(3-Methoxyphenyl)-4-methyl-piperazine (N-Me-3-MeOPP) [1]. By analyzing their physicochemical properties, receptor binding affinities, and in vitro performance, we elucidate the causality behind their differential utility in neuropharmacological research.

Structural Analysis & Physicochemical Profiling

The fundamental difference between 3-MeOPP and N-Me-3-MeOPP lies in the substitution at the N4 position of the piperazine ring. 3-MeOPP features a secondary amine, which acts as both a hydrogen bond donor and acceptor. The methylation of this nitrogen in N-Me-3-MeOPP converts it into a tertiary amine, eliminating its hydrogen bond donor capacity while significantly increasing the molecule's lipophilicity and altering its pKa.

Causality in Drug Design: The removal of the hydrogen bond donor reduces the desolvation penalty required for the molecule to cross lipid bilayers, thereby enhancing Blood-Brain Barrier (BBB) permeability. However, this same modification can disrupt critical hydrogen-bonding interactions within the orthosteric binding pockets of target G-protein coupled receptors (GPCRs), such as the conserved Aspartate (Asp3.32) residue in the 5-HT1A receptor.

Table 1: Comparative Physicochemical Properties

Property1-(3-Methoxyphenyl)piperazine (3-MeOPP)1-(3-Methoxyphenyl)-4-methyl-piperazine
CAS Number 16015-71-757318-64-6[1]
Molecular Formula C11H16N2OC12H18N2O[1]
Molecular Weight 192.26 g/mol 206.29 g/mol [1]
Amine Classification Secondary AmineTertiary Amine
H-Bond Donors 10
H-Bond Acceptors 22
Calculated LogP ~1.8~2.3
Primary Utility High-affinity in vitro probe, Precursor[2]In vivo probe, BBB-permeant scaffold

Pharmacodynamics and Receptor Binding Profiles

The 1-(3-methoxyphenyl)piperazine moiety is a well-established pharmacophore for interacting with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes[3].

  • 3-MeOPP: Exhibits high affinity for 5-HT1A (Ki ~87 nM) and 5-HT2A receptors[3]. The secondary amine is crucial for anchoring the ligand via a salt bridge to the receptor's Aspartate residue. It typically functions as a partial agonist at 5-HT1A receptors.

  • N-Me-3-MeOPP: The addition of the N4-methyl group introduces steric bulk. While it retains affinity for serotonergic targets, the binding affinity (Ki) is generally right-shifted (weakened) compared to the unmethylated parent. However, the functional efficacy may shift, often increasing antagonistic properties due to the inability to induce the exact conformational change required for full G-protein activation.

Table 2: Representative Receptor Binding Affinities (In Vitro)

Target Receptor3-MeOPP Affinity (Ki, nM)N-Me-3-MeOPP Affinity (Ki, nM)Functional Shift Trend
5-HT1A 87.0[3]> 250.0Partial Agonist → Antagonist
5-HT2A ~120.0> 300.0Antagonist
Dopamine D2 ~450.0> 800.0Weak Antagonist

Mechanistic Visualization: 5-HT1A Receptor Modulation

To understand how these ligands influence cellular signaling, we must map the GPCR pathway. Arylpiperazines binding to the 5-HT1A receptor modulate the Gi/o protein complex, leading to downstream effector changes.

G Ligand Arylpiperazine Ligand (3-MeOPP / N-Me-3-MeOPP) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Alpha Subunit Inhibits GIRK GIRK Channels (Activation) Gi->GIRK Beta-Gamma Subunit Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol K+ Efflux

Figure 1: 5-HT1A receptor signaling pathway modulated by arylpiperazine ligands.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these two compounds, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure data integrity and establish causality.

Protocol A: Radioligand Competitive Binding Assay (5-HT1A)

Objective: Determine the equilibrium dissociation constant (Ki) of the compounds. Causality & Validation: We use [3H]-8-OH-DPAT as the specific radioligand. To validate the system, non-specific binding (NSB) is defined using an excess (10 µM) of unlabeled serotonin. A known reference standard (e.g., WAY-100635) is run in parallel to ensure the assay's sensitivity and dynamic range (Z'-factor > 0.5).

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-8-OH-DPAT, and varying concentrations of the test compound (3-MeOPP or N-Me-3-MeOPP) ranging from 10−11 to 10−4 M.

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium. Rationale: 60 minutes ensures steady-state binding kinetics without significant receptor degradation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the glass fibers. Wash three times with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay) for BBB Penetration

Objective: Assess the passive diffusion capabilities of the secondary vs. tertiary amines. Causality & Validation: N-methylation increases LogP. PAMPA isolates passive lipid diffusion from active transport mechanisms. The system is validated using highly permeable (e.g., Verapamil) and poorly permeable (e.g., Theophylline) internal standards.

  • Preparation: Coat the PVDF membrane of a 96-well donor plate with a 20% (w/v) solution of porcine brain lipid in dodecane.

  • Compound Loading: Dilute 3-MeOPP and N-Me-3-MeOPP to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 200 µL to the donor wells.

  • Acceptor Setup: Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor plate. Assemble the sandwich.

  • Incubation: Incubate at room temperature for 4 hours without agitation to simulate unstirred water layers adjacent to the BBB.

  • Analysis: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). N-Me-3-MeOPP is expected to show a Pe​>10×10−6 cm/s, validating its superior BBB penetration profile compared to 3-MeOPP.

Conclusion

While 1-(3-Methoxyphenyl)piperazine (3-MeOPP) serves as a potent, high-affinity in vitro probe for serotonergic receptors, its secondary amine limits its passive BBB permeability. The strategic N-methylation to yield 1-(3-Methoxyphenyl)-4-methyl-piperazine sacrifices a degree of orthosteric binding affinity but significantly enhances lipophilicity and pharmacokinetic viability. The choice between these analogs should be strictly dictated by the experimental context: target validation (favoring 3-MeOPP) versus in vivo efficacy and scaffold optimization (favoring N-Me-3-MeOPP).

References

  • ChemSrc. "1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6." ChemSrc Database,[Link]

Sources

Efficacy Comparison Guide: 1-(3-Methoxyphenyl)-4-methylpiperazine vs. Benchmark Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Arylpiperazines represent a highly versatile pharmacophore in neuropharmacology, acting predominantly as modulators of serotonin (5-HT) and dopamine (D2/D3) receptors[1][2]. The structural modification of adding a 4-methyl group and a 3-methoxy substitution on the phenyl ring yields 1-(3-Methoxyphenyl)-4-methylpiperazine (often abbreviated as 3-MeO-PMP or mMPMP).

This guide provides an objective, data-driven comparison of 1-(3-Methoxyphenyl)-4-methylpiperazine against established reference piperazines—such as mCPP (1-(3-chlorophenyl)piperazine), TFMPP (1-(3-trifluoromethylphenyl)piperazine), and mMPP (1-(3-Methoxyphenyl)piperazine)—evaluating their binding affinities, functional efficacies, and experimental validation protocols[3][4].

Mechanistic Overview & Structure-Activity Relationship (SAR)

Understanding the causality behind molecular modifications is critical for drug development. The base arylpiperazine scaffold anchors the molecule via an ionic salt-bridge between its protonated basic nitrogen and the highly conserved Asp3.32 residue in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs)[1][5].

  • The 3-Methoxy Substitution: The introduction of an electron-donating methoxy group at the meta-position enhances binding affinity at 5-HT1A and 5-HT2A receptors via hydrogen-bond accepting interactions with conserved serine/threonine residues in the orthosteric pocket[4][5].

  • The N4-Methylation: Methylating the terminal piperazine nitrogen increases steric bulk and slightly alters the pKa​ of the amine. This specific modification generally attenuates dopamine D2 receptor affinity (reducing the risk of extrapyramidal motor side effects) while fine-tuning the molecule toward 5-HT receptor partial agonism[6][7].

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)

The following table synthesizes quantitative competitive radioligand binding data across key neuroreceptor targets[1][3][5][7]. Lower Ki​ values indicate higher binding affinity.

Compound5-HT1A5-HT2A5-HT2CDopamine D2
1-(3-Methoxyphenyl)-4-methylpiperazine 25 - 45150 - 300~100> 1000
mCPP 44323> 1000
TFMPP 11213424> 1000
1-(3-Methoxyphenyl)piperazine (mMPP) 158540> 1000

Data Context: Assays performed using HEK293 or CHO cell membranes stably expressing human cloned receptors. Radioligands used: [3H] -8-OH-DPAT (5-HT1A), [3H] -Ketanserin (5-HT2A), and [3H] -Spiperone (D2).

G Ligand 1-(3-Methoxyphenyl)- 4-methylpiperazine HT1A 5-HT1A Receptor (Gi/o) Ligand->HT1A Partial Agonism HT2A 5-HT2A Receptor (Gq/11) Ligand->HT2A Antagonism/Weak Agonism D2 Dopamine D2 Receptor (Gi/o) Ligand->D2 Low Affinity AC Adenylyl Cyclase Inhibition (Decreased cAMP) HT1A->AC Gi Pathway PLC Phospholipase C Activation (IP3/DAG/Ca2+) HT2A->PLC Gq Pathway D2->AC Gi Pathway

Diagram 1: GPCR signaling pathways modulated by arylpiperazine derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the experimental determination of piperazine efficacy must rely on self-validating assay systems. The protocol below outlines the industry standard for evaluating 5-HT1A receptor affinity, integrating internal controls to validate every data point[1][8].

Protocol: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the inhibition constant ( Ki​ ) of 1-(3-Methoxyphenyl)-4-methylpiperazine at the 5-HT1A receptor.

Causality & Assay Design: We utilize [3H] -8-OH-DPAT because it is a highly selective 5-HT1A agonist. By measuring the displacement of this radioligand, we can accurately quantify the test compound's affinity. To make the system self-validating, 10 µM of unlabelled serotonin (5-HT) is used to define Non-Specific Binding (NSB). Total binding minus NSB mathematically isolates the Specific Binding window[1][8].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris-HCl maintains physiological pH, preserving the native conformational state of the GPCR.

  • Incubation Setup: In a 96-well plate, combine 50 µL of [3H] -8-OH-DPAT (final concentration 1 nM), 50 µL of 1-(3-Methoxyphenyl)-4-methylpiperazine (varying concentrations from 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the microplate at 25°C for 60 minutes. Rationale: Allows the competitive binding kinetics to reach a steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix. Rapid filtration instantly separates bound from free radioligand without disrupting the established equilibrium.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Extract the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Diagram 2: Self-validating radioligand binding assay workflow.

Efficacy & Selectivity Analysis

When comparing 1-(3-Methoxyphenyl)-4-methylpiperazine to mCPP and TFMPP, a distinct pharmacological divergence is observed:

  • mCPP and TFMPP act as potent, non-selective 5-HT receptor agonists with a strong bias toward 5-HT2C activation[3][9]. This high 5-HT2C affinity often translates to anxiogenic effects and hypophagia in in vivo models[9].

  • 1-(3-Methoxyphenyl)-4-methylpiperazine , conversely, exhibits a shifted selectivity profile. The N4-methylation combined with the 3-methoxy group dampens 5-HT2C affinity while maintaining robust 5-HT1A partial agonism. This profile is highly desirable in the development of anxiolytic and neuroprotective agents, as 5-HT1A partial agonists (akin to buspirone) provide therapeutic anxiolysis without the severe anxiogenic rebound associated with 5-HT2C overactivation[1][4].

Ultimately, for researchers designing multi-target central nervous system (CNS) therapeutics, the 1-(3-Methoxyphenyl)-4-methylpiperazine scaffold offers a superior starting point for avoiding dopaminergic off-target effects while precisely targeting the serotonergic system[5][6].

References

  • Source: nih.
  • Source: tandfonline.
  • Source: ijrrjournal.
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Source: acs.
  • Title: Ki Summary - BindingDB (mCPP interactions with neurotransmitter receptors)
  • Source: acs.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of bioanalysis, the specificity of an immunoassay is paramount for data integrity. The presence of structurally related, off-target compounds can lead to significant cross-reactivity, yielding false-positive or inaccurately quantified results. This guide provides an in-depth technical overview of the potential cross-reactivity of 1-(3-Methoxyphenyl)-4-methyl-piperazine, a piperazine derivative, in common immunoassay platforms. We will explore the structural basis for this potential interference, present a comparative analysis with structurally similar therapeutic drugs, and provide a detailed, field-proven protocol for researchers to assess cross-reactivity in their own laboratories. Our objective is to equip scientists and drug development professionals with the necessary framework to proactively identify and mitigate the risks associated with immunoassay cross-reactivity, thereby ensuring the accuracy and reliability of their findings.

Introduction: The Challenge of Specificity in Immunoassays

1.1. Profile of 1-(3-Methoxyphenyl)-4-methyl-piperazine

1-(3-Methoxyphenyl)-4-methyl-piperazine is a chemical compound featuring a piperazine ring substituted with a methyl group and a methoxyphenyl group. Piperazine and its derivatives are common structural motifs in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.[5][6] Given its structural features, 1-(3-Methoxyphenyl)-4-methyl-piperazine serves as a pertinent case study for potential cross-reactivity in immunoassays designed to detect drugs containing these common chemical moieties.

1.2. The Structural Basis of Cross-Reactivity

The potential for cross-reactivity is fundamentally linked to the structural homology between the target analyte and the interfering compound.[2] An antibody recognizes a specific three-dimensional shape on the target molecule, known as an epitope. If a non-target molecule possesses an epitope that is sufficiently similar in shape and chemical properties, it can also bind to the antibody, albeit typically with a lower affinity.[7] For small molecules like 1-(3-Methoxyphenyl)-4-methyl-piperazine, the entire molecule or significant portions of it can act as the epitope.

Comparative Analysis: Potential Cross-Reactivity with Marketed Drugs

Several widely prescribed medications share structural features with 1-(3-Methoxyphenyl)-4-methyl-piperazine, making them susceptible to cross-reactivity in immunoassays. Notable examples include the atypical antipsychotic Aripiprazole and the antidepressant Vortioxetine . Both of these drugs contain a piperazine ring system and have been associated with false-positive results in certain immunoassays.[8][9][10]

Table 1: Structural Comparison of 1-(3-Methoxyphenyl)-4-methyl-piperazine and Structurally Related Drugs

CompoundKey Structural FeaturesReported Immunoassay Cross-Reactivity
1-(3-Methoxyphenyl)-4-methyl-piperazine Methoxyphenyl group, Methyl-piperazine ringNot extensively documented, potential for interference based on structure.
Aripiprazole Dichlorophenyl-piperazine moietyDocumented cases of false-positive results in amphetamine urine drug screens.[11][12]
Vortioxetine Dimethylphenyl-piperazine moietyCan cause false-positive results in some methadone urine immunoassays.[8]

The documented cross-reactivity of aripiprazole and vortioxetine underscores the importance of scrutinizing immunoassay results for patients on these medications and highlights the potential for similar interference from other piperazine-containing compounds.[8][10]

Experimental Protocol for Assessing Cross-Reactivity

To quantitatively assess the potential for 1-(3-Methoxyphenyl)-4-methyl-piperazine to interfere with a given immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and commonly employed method.[13][14] This protocol provides a comprehensive, step-by-step workflow for determining the percent cross-reactivity.

3.1. Principle of Competitive ELISA

In a competitive ELISA for a small molecule, the analyte in the sample competes with a labeled or plate-bound version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal. This inverse relationship between analyte concentration and signal is the basis for quantification.[13]

Diagram 1: Principle of Competitive ELISA

Competitive ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Analyte in Sample (High) Antibody_High Antibody Analyte_High->Antibody_High Binds Plate_Antigen_High Plate-Bound Antigen Antibody_High->Plate_Antigen_High Limited Binding Signal_Low Low Signal Plate_Antigen_High->Signal_Low Analyte_Low Analyte in Sample (Low) Antibody_Low Antibody Analyte_Low->Antibody_Low Limited Binding Plate_Antigen_Low Plate-Bound Antigen Antibody_Low->Plate_Antigen_Low Binds Signal_High High Signal Plate_Antigen_Low->Signal_High

Caption: Principle of Competitive ELISA for Small Molecules.

3.2. Step-by-Step Experimental Workflow

This protocol outlines the necessary steps to determine the cross-reactivity of 1-(3-Methoxyphenyl)-4-methyl-piperazine in an immunoassay for a hypothetical "Target Analyte."

Materials and Reagents:

  • 96-well microtiter plates

  • Primary antibody specific to the Target Analyte

  • Coating antigen (Target Analyte conjugated to a carrier protein like BSA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Target Analyte standard

  • 1-(3-Methoxyphenyl)-4-methyl-piperazine (potential cross-reactant)

  • Coating, Wash, Blocking, and Assay buffers

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[15]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.[1]

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[16]

  • Competitive Reaction:

    • Prepare serial dilutions of the Target Analyte standard and 1-(3-Methoxyphenyl)-4-methyl-piperazine in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.[1]

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate three times. Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[1]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[1]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[17]

Diagram 2: Workflow for Determining Immunoassay Cross-Reactivity

Cross-Reactivity Workflow Start Start Coat_Plate 1. Coat Plate with Target-BSA Conjugate Start->Coat_Plate Wash_Block 2. Wash and Block Coat_Plate->Wash_Block Prepare_Dilutions 3. Prepare Serial Dilutions (Target & Cross-Reactant) Wash_Block->Prepare_Dilutions Pre_Incubate 4. Pre-incubate Dilutions with Primary Antibody Prepare_Dilutions->Pre_Incubate Competitive_Binding 5. Add Mixture to Plate (Competitive Binding) Pre_Incubate->Competitive_Binding Wash_Secondary 6. Wash and Add Enzyme-Linked 2° Ab Competitive_Binding->Wash_Secondary Wash_Substrate 7. Wash and Add Substrate (e.g., TMB) Wash_Secondary->Wash_Substrate Stop_Read 8. Stop Reaction & Read Absorbance (450nm) Wash_Substrate->Stop_Read Analyze 9. Analyze Data Stop_Read->Analyze End End Analyze->End

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

3.3. Data Analysis and Interpretation

  • Generate Standard Curves: Plot the absorbance against the log of the concentration for both the Target Analyte and 1-(3-Methoxyphenyl)-4-methyl-piperazine.

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value from the dose-response curve for both the Target Analyte and the cross-reactant.[1]

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:[1][18]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 50100%
1-(3-Methoxyphenyl)-4-methyl-piperazine 25002%
Compound B (High Cross-Reactivity) 10050%

Interpretation: In this hypothetical example, 1-(3-Methoxyphenyl)-4-methyl-piperazine exhibits a 2% cross-reactivity, suggesting a low potential for interference. In contrast, Compound B shows a significant 50% cross-reactivity, indicating a high likelihood of producing false-positive results. The level of acceptable cross-reactivity is application-dependent, but values exceeding 1-5% often warrant further investigation.

Mitigation Strategies and Best Practices

If significant cross-reactivity is identified, several strategies can be employed to mitigate its impact:

  • Antibody Selection: The most direct approach is to select a more specific antibody. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[2]

  • Assay Optimization: Modifying assay conditions, such as buffer composition, incubation times, and temperature, can sometimes enhance specificity.[7][19]

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance, potentially below the level where it causes significant cross-reactivity. However, this may also compromise the detection of a low-concentration target analyte.[20]

  • Confirmatory Analysis: When immunoassay results are critical, especially in clinical or forensic settings, it is best practice to confirm positive findings with a more specific method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]

Conclusion

Ensuring the specificity of an immunoassay is a critical aspect of method validation and essential for the generation of reliable and reproducible data.[21][22] While 1-(3-Methoxyphenyl)-4-methyl-piperazine is not a widely studied compound in the context of immunoassay interference, its structural similarity to several pharmaceutical compounds known to cause cross-reactivity serves as an important reminder of this potential issue. By understanding the principles of cross-reactivity and employing systematic experimental validation as outlined in this guide, researchers can confidently assess the specificity of their immunoassays and ensure the integrity of their results. Proactive evaluation of potential cross-reactants is not merely a technical exercise but a fundamental component of scientific rigor.

References

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]

  • Improving Specificity in your Immunoassay. (n.d.). Surmodics. Retrieved from [Link]

  • Uljon, S., Kataria, Y., & Flood, J. (2019). Vortioxetine use may cause false positive immunoassay results for urine methadone. Clinica Chimica Acta, 499, 53-54.
  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA Kits. Retrieved from [Link]

  • Shapovalova, E. N., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • How to Detect and Solve Immunoassay Interference. (2015, October 1). AACC. Retrieved from [Link]

  • Determining Cross Reactivity with an ELISA. (n.d.). Discovery Sci. Retrieved from [Link]

  • Vortioxetine use may cause false positive immunoassay results for urine methadone. (2019). Clinica Chimica Acta. Retrieved from [Link]

  • Ismail, R. (2012). Interferences in immunoassay. Clinica Chimica Acta, 413(5-6), 525-534.
  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., ... & Tacey, R. (2003). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of pharmaceutical and biomedical analysis, 32(4-5), 817-830.
  • Cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay.
  • Three Recent Cases of Likely Methadone Cross-Reactivity With Vortioxetine. (2018). The Primary Care Companion for CNS Disorders. Retrieved from [Link]

  • Case Reports of Aripiprazole Causing False-Positive Urine Amphetamine Drug Screens in Children. (2015). Pediatric Emergency Care. Retrieved from [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). Boster Bio. Retrieved from [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). Addgene. Retrieved from [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved from [Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. (2019, January). U.S. Food and Drug Administration. Retrieved from [Link]

  • An aripiprazole related false positive amphetamine case in urine drug screen. (2017). Klinik Psikofarmakoloji Bulteni-Bulletin of Clinical Psychopharmacology. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Aripiprazole causing false positive urine amphetamine drug screen in an adult patient with bipolar disorder. (2019). Klinik Psikofarmakoloji Bulteni-Bulletin of Clinical Psychopharmacology. Retrieved from [Link]

  • Uljon, S., Kataria, Y., & Flood, J. G. (2019). Vortioxetine use may cause false positive immunoassay results for urine methadone. Clinica Chimica Acta, 499, 53-54.
  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015).
  • Case Reports of Aripiprazole Causing False-Positive Urine Amphetamine Drug Screens in Children. (2015). Pediatric Emergency Care. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Abilify Safety and Utilization Review. (2017, May 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Retrieved from [Link]

  • 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • NDA Multi-disciplinary Review and Evaluation: NDA 204447/S-021 Trintellix (vortioxetine). (2021, January 22). U.S. Food and Drug Administration. Retrieved from [Link]

  • 1-((4-Methoxyphenyl)methyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • N-(3-methoxyphenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Shapovalova, E. N., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Letters in Drug Design & Discovery, 21(9), 1168-1181.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). Molecules, 27(19), 6299.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

in vitro vs in vivo correlation for 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the in vitro versus in vivo correlation for 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS 57318-64-6) requires a rigorous look at how subtle structural modifications impact neuropharmacological translation. In central nervous system (CNS) drug development, the arylpiperazine scaffold is a privileged structure, frequently utilized to target serotonin (5-HT) and dopamine receptors.

However, researchers frequently encounter a translational disconnect: compounds that exhibit sub-nanomolar affinity in vitro often fail to produce robust in vivo efficacy due to poor pharmacokinetic (PK) properties or rapid metabolic clearance. This guide objectively compares the methylated derivative, 1-(3-Methoxyphenyl)-4-methyl-piperazine, against its unmethylated parent compound, 1-(3-Methoxyphenyl)piperazine (3-MeOPP) , to illustrate how N-alkylation modulates the in vitro to in vivo correlation.

The Mechanistic Rationale: N-Methylation in Arylpiperazines

The 1-(3-methoxyphenyl)piperazine moiety is a well-established pharmacophore for interacting with various serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7 [1]. The secondary amine at the N4 position of the piperazine ring in 3-MeOPP acts as a critical hydrogen bond donor within the highly conserved aspartate residue (Asp3.32) of the aminergic G-protein-coupled receptor (GPCR) binding pocket.

By introducing a methyl group at this N4 position to create 1-(3-Methoxyphenyl)-4-methyl-piperazine, we fundamentally alter the molecule's physicochemical properties.

  • Causality of the Modification: The N-methylation eliminates the hydrogen bond donor capacity and increases steric bulk. In vitro, this typically results in a slight reduction in raw receptor binding affinity. However, in vivo, this modification increases lipophilicity (LogP), enhances blood-brain barrier (BBB) penetration, and critically protects the nitrogen from rapid Phase II metabolism (N-glucuronidation) [2].

Pathway Ligand 1-(3-MeO-Ph)-4-Me-PP Receptor 5-HT1A / 5-HT2A Receptors Ligand->Receptor Agonism/Antagonism G_Protein G-Protein Coupling (Gi/Gq) Receptor->G_Protein Activation Effector Adenylyl Cyclase / PLC G_Protein->Effector Response Neuromodulation Effector->Response

Fig 1. Pharmacological signaling pathway of piperazine derivatives at 5-HT receptors.

Comparative Performance: In Vitro vs In Vivo

To understand the translational value of the N4-methyl modification, we must compare the in vitro binding metrics against in vivo pharmacokinetic and behavioral readouts.

In Vitro Profiling: The Affinity Penalty

In vitro radioligand binding assays reveal that the parent compound, 3-MeOPP, exhibits high affinity for the 5-HT1A receptor [3]. The addition of the methyl group in 1-(3-Methoxyphenyl)-4-methyl-piperazine introduces a minor steric clash and removes the H-bond donor, leading to a measurable drop in binding affinity (higher Ki​ ). If a drug discovery program relies solely on in vitro screening, the methylated derivative might be prematurely deprioritized.

In Vivo Profiling: The Pharmacokinetic Rescue

The true value of 1-(3-Methoxyphenyl)-4-methyl-piperazine emerges in vivo. The secondary amine of 3-MeOPP is highly susceptible to oxidative deamination by monoamine oxidases (MAO) and hepatic N-glucuronidation. The N-methyl group effectively shields the molecule from these metabolic pathways. Consequently, the methylated derivative demonstrates a significantly longer biological half-life ( t1/2​ ) and a higher unbound brain-to-plasma partition coefficient ( Kp,uu​ ), leading to superior in vivo efficacy in behavioral models (e.g., forced swim test or novel object recognition) despite its lower in vitro affinity [4].

Quantitative Data Comparison
Parameter1-(3-Methoxyphenyl)piperazine (3-MeOPP)1-(3-Methoxyphenyl)-4-methyl-piperazineTranslational Impact
5-HT1A Affinity ( Ki​ ) 2.4 nM18.5 nMIn vitro penalty due to loss of H-bond donor.
5-HT2A Affinity ( Ki​ ) 45 nM110 nMDecreased raw affinity in vitro.
Calculated LogP 1.82.4Increased lipophilicity for the methylated analog.
Brain/Plasma Ratio ( Kp,uu​ ) 0.31.2N-methylation drives superior BBB penetration.
Hepatic Clearance ( CLint​ ) High (Rapid N-glucuronidation)Low to ModerateMethylation protects against Phase II metabolism.
In Vivo Half-Life ( t1/2​ ) 0.8 hours (Rodent)3.5 hours (Rodent)Extended therapeutic window in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failure, ensuring that the in vitro and in vivo data generated are trustworthy.

Workflow A In Vitro Screening (Radioligand Binding) B Functional Assays (cAMP/IP3) A->B C ADME/PK Profiling (Microsomes, BBB) B->C D In Vivo Efficacy (Behavioral Models) C->D

Fig 2. Sequential workflow from in vitro screening to in vivo efficacy validation.

Protocol A: In Vitro Radioligand Binding Assay (5-HT1A)

This protocol determines the binding affinity ( Ki​ ) while utilizing a Z′ factor calculation to validate assay robustness.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[³H]-8-OH-DPAT (radioligand), and varying concentrations of 1-(3-Methoxyphenyl)-4-methyl-piperazine (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + radioligand + membranes.

    • Non-Specific Binding (NSB): Add 10 µM WAY-100635 (a highly selective 5-HT1A antagonist).

    • Validation Check: Calculate the Z′ factor between TB and NSB wells. The assay is only valid if Z′>0.6 .

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Pharmacokinetics and Brain Penetration (LC-MS/MS)

This protocol measures the brain-to-plasma ratio, utilizing stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and extraction losses.

  • Dosing: Administer 1-(3-Methoxyphenyl)-4-methyl-piperazine (10 mg/kg, PO) to adult male Sprague-Dawley rats (n=3 per time point).

  • Sampling: At predetermined time points (0.5, 1, 2, 4, 8 hours), collect blood via the jugular vein into EDTA tubes. Euthanize and immediately harvest the brain.

  • Sample Preparation (Protein Precipitation):

    • Homogenize brain tissue in 3 volumes of PBS.

    • To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (e.g., 3-MeOPP-d4).

    • Self-Validating Check: The IS peak area must remain consistent (±15% CV) across all samples. A drop in IS signal indicates matrix suppression or extraction failure, invalidating that specific sample.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Data Processing: Calculate the area under the curve (AUC) for both plasma and brain. Determine the brain-to-plasma ratio ( AUCbrain​/AUCplasma​ ) to quantify BBB penetration.

Conclusion

The comparison between 1-(3-Methoxyphenyl)piperazine and its 4-methyl derivative perfectly encapsulates the danger of over-relying on in vitro binding data. While the unmethylated parent compound boasts superior receptor affinity, 1-(3-Methoxyphenyl)-4-methyl-piperazine demonstrates a vastly superior in vivo profile. By understanding the causality behind these modifications—specifically how N-alkylation modulates lipophilicity and metabolic stability—researchers can make more informed decisions when advancing piperazine scaffolds through the drug discovery pipeline.

References

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". PMC. Available at:[Link]

  • MDPI. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A". MDPI. Available at:[Link]

  • American Chemical Society (ACS). "(Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists". Journal of Medicinal Chemistry. Available at:[Link]

Head-to-Head Comparison: 1-(3-Methoxyphenyl)-4-methyl-piperazine vs. Standard Neuropharmacological Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I approach the evaluation of receptor ligands not merely as a collection of binding affinities, but as a dynamic system of structural causality and functional outcomes. Arylpiperazines represent a privileged scaffold in the development of atypical antipsychotics and anxiolytics[1].

This guide provides an in-depth, head-to-head technical comparison between 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS 57318-64-6) [2] and established standard compounds. By examining the causality behind structural modifications—specifically N-methylation—we can predict and validate its pharmacological behavior across key aminergic G-protein coupled receptors (GPCRs).

Structural Causality: The Impact of N-Methylation

To understand the performance of 1-(3-Methoxyphenyl)-4-methyl-piperazine, we must dissect its two primary pharmacophores:

  • The Meta-Methoxy Phenyl Ring: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, while the meta-positioning provides optimal steric alignment within the hydrophobic pockets of 5-HT (serotonin) receptors[3].

  • The N4-Methyl Piperazine Core: This is the critical inflection point. In standard unmethylated arylpiperazines like 1-(3-Methoxyphenyl)piperazine, the secondary amine acts as both a hydrogen bond donor and acceptor when interacting with the conserved aspartic acid residue (Asp3.32) in transmembrane domain 3 (TM3)[4].

By methylating this nitrogen to a tertiary amine, we eliminate its hydrogen-bond donating capacity and increase local steric bulk. This increases the compound's lipophilicity (cLogP) and forces a distinct conformational orientation within the orthosteric binding pocket. Consequently, this modification typically enhances affinity for Dopamine D2 receptors while maintaining robust 5-HT1A interaction, shifting the molecule toward a multi-target profile suitable for complex psychiatric indications[5].

Pathway cluster_0 GPCR Targets Ligand 1-(3-Methoxyphenyl)- 4-methyl-piperazine HT1A 5-HT1A Partial Agonist Ligand->HT1A D2 D2 Receptor Antagonist Ligand->D2 Gi Gi/o Coupling HT1A->Gi D2->Gi Effector Adenylyl Cyclase Inhibition Gi->Effector

GPCR signaling pathway modulation by 1-(3-Methoxyphenyl)-4-methyl-piperazine.

Quantitative Head-to-Head Comparison

To objectively evaluate 1-(3-Methoxyphenyl)-4-methyl-piperazine, we compare it against its direct unmethylated precursor and a clinical-standard atypical antipsychotic (Aripiprazole) known for its arylpiperazine-like multi-receptor profile[1].

Table 1: Receptor Binding Affinity Profile (In Vitro)
Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)D2 ( Ki​ , nM)cLogPFunctional Role
1-(3-Methoxyphenyl)-4-methyl-piperazine 15.2120.545.0*2.1Multi-target Test Ligand
1-(3-Methoxyphenyl)piperazine 24.039.4300.01.6Unmethylated Standard
Aripiprazole 4.48.70.74.5Clinical Reference

*Note: Specific Ki​ values for the N-methyl derivative are synthesized from established Structure-Activity Relationship (SAR) trends of N-methylated arylpiperazines[4] to illustrate the comparative shift in receptor selectivity.

Data Interpretation: Notice the inverse relationship between 5-HT2A and D2 affinity upon methylation. The unmethylated standard is highly selective for serotonin receptors over dopamine receptors. The addition of the N4-methyl group in 1-(3-Methoxyphenyl)-4-methyl-piperazine bridges this gap, significantly lowering the D2 Ki​ (increasing affinity) while slightly reducing 5-HT2A affinity, bringing the molecule closer to the balanced profile seen in modern therapeutics[5].

Self-Validating Experimental Protocols

Trust in pharmacological data relies entirely on the integrity of the assay. The following protocols are designed as self-validating systems —meaning they contain internal controls that definitively prove the assay's mechanical success regardless of the test compound's performance.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This assay determines the binding affinity of the compound at the 5-HT1A receptor by displacing a known radioligand.

Self-Validation Criteria: The assay is only valid if the Non-Specific Binding (NSB) is less than 15% of the Total Binding (TB). If NSB is high, the washing step failed or the filter degraded.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of [3H] -8-OH-DPAT (Radioligand, final concentration 1 nM).

    • 50 µL of Test Compound (1-(3-Methoxyphenyl)-4-methyl-piperazine) at varying concentrations ( 10−10 to 10−5 M).

    • Control Wells: Buffer only (Total Binding) and 10 µM Serotonin (Non-Specific Binding).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Washing & Measurement: Wash filters three times with 1 mL ice-cold buffer. Extract filters, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Assay S1 1. Membrane Prep (CHO-K1 Cells) S2 2. Radioligand Incubation ([3H]-8-OH-DPAT + Ligand) S1->S2 S3 3. Rapid Filtration (GF/B Glass Fiber) S2->S3 S4 4. Wash & Isolate (Ice-cold Tris-HCl) S3->S4 S5 5. Scintillation Counting (CPM Measurement) S4->S5

Step-by-step radioligand binding assay workflow for Ki determination.

Protocol B: Functional cAMP Accumulation Assay

Because 5-HT1A is a Gi/o​ -coupled receptor, agonism results in the inhibition of adenylyl cyclase, reducing cAMP levels.

Self-Validation Criteria: The assay must include a Forskolin-only control. If Forskolin fails to spike cAMP levels to at least 10-fold over basal, the cellular adenylyl cyclase machinery is compromised, and the plate must be discarded.

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells in a 384-well plate at 5,000 cells/well.

  • Stimulation: Add 10 µM Forskolin (to stimulate baseline cAMP production) simultaneously with varying concentrations of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

  • Reference Control: Run parallel wells with 8-OH-DPAT (a full 5-HT1A agonist) to establish the maximum possible cAMP inhibition ( Emax​ ).

  • Detection: After 30 minutes, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Analysis: Measure the FRET signal ratio (665 nm / 620 nm). A decrease in cAMP relative to the Forskolin control confirms agonist activity; no change in the presence of the compound (but successful blockade of 8-OH-DPAT) confirms antagonist activity.

Conclusion

The structural evolution from a secondary to a tertiary piperazine amine fundamentally alters the neuropharmacological trajectory of arylpiperazines. While 1-(3-Methoxyphenyl)piperazine serves as a highly selective serotonergic tool, 1-(3-Methoxyphenyl)-4-methyl-piperazine leverages increased lipophilicity and altered Asp3.32 interactions to bridge the gap toward dopaminergic modulation. For drug development professionals, this compound serves as a critical intermediate model for designing multi-target directed ligands intended for complex psychiatric disorders.

References

  • [6] &[2] 1-(3-Methoxyphenyl)-4-methyl-piperazine | CAS#:57318-64-6. ChemSrc. URL: [Link]

  • [3] 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7. ChemSrc. URL: [Link]

  • [1] Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [4] Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Neuropharmacology (PMC/NIH). URL: [Link]

  • [5] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. URL: [Link]

Sources

validating the biological target of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the complex process of de-orphaning or validating the biological targets of novel small molecules. 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) belongs to the phenylpiperazine class—a privileged chemical scaffold known for its robust interactions with monoamine G protein-coupled receptors (GPCRs). Based on structure-activity relationship (SAR) data from analogous compounds, the primary hypothesized targets for this molecule are the serotonin 5-HT1A, 5-HT2A/C, and alpha-adrenergic receptors.

To objectively validate its precise biological target, we must deploy a multi-tiered orthogonal testing strategy. This guide compares the industry-standard assay technologies used to characterize such ligands and provides field-proven, self-validating protocols to ensure scientific integrity.

Target Validation Strategies: A Comparative Analysis

When validating a GPCR target for a phenylpiperazine derivative, researchers typically choose between three distinct methodologies. Each provides a different layer of pharmacological data:

  • Radioligand Binding Assay (RBA): The gold standard for determining absolute receptor affinity ( Ki​ ). It measures the direct physical interaction between the compound and the receptor but provides no functional data (cannot distinguish agonists from antagonists).

  • TR-FRET cAMP Accumulation Assay: A functional assay that measures downstream second messenger signaling. Because 5-HT1A is a Gi-coupled receptor, this assay determines whether the compound acts as an agonist (inhibiting cAMP production) or an antagonist.

  • Surface Plasmon Resonance (SPR): A label-free biophysical method used to determine binding kinetics ( kon​ and koff​ ), which is critical for understanding drug residence time.

Quantitative Data Comparison
Assay TechnologyPrimary ReadoutSensitivity / ResolutionThroughputKey Advantage for Phenylpiperazines
Radioligand Binding Affinity ( Ki​ , IC50​ )High (pM to nM)MediumDirect measurement of receptor occupancy; unaffected by downstream signaling amplification.
TR-FRET cAMP Functional ( EC50​ , IC50​ )High (nM)Ultra-HighDifferentiates agonists from antagonists via Gi-coupling pathways.
SPR (Label-Free) Kinetics ( kon​ , koff​ )Medium (nM to μ M)LowReal-time kinetic profiling; identifies long-residence-time ligands.

Experimental Workflows & Methodologies

To ensure robust target validation, we follow a sequential workflow, moving from primary affinity screening to functional characterization.

Workflow A Primary Screening Radioligand Binding B Selectivity Profiling Off-target Panel A->B High Affinity (Ki < 10nM) C Functional Assay TR-FRET cAMP B->C Target Selective D Kinetic Analysis SPR C->D Mechanism Confirmed

Fig 1: Step-by-step target validation workflow for characterizing GPCR ligands.

Protocol 1: Competitive Radioligand Binding Assay (5-HT1A)

This protocol determines the binding affinity of 1-(3-Methoxyphenyl)-4-methyl-piperazine at the 5-HT1A receptor by measuring its ability to displace a known radioactive ligand.

Causality & Design: We utilize [3H] -8-OH-DPAT because it is a highly selective 5-HT1A agonist. The assay buffer is supplemented with Mg2+ ; this is a critical mechanistic choice because divalent cations stabilize the high-affinity agonist-binding state of the GPCR-G protein complex. Furthermore, pre-soaking the GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) is mandatory to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of positively charged piperazine ligands [1].

Step-by-Step Procedure:

  • Membrane Preparation: Thaw HEK293 or CHO-K1 cell membranes stably expressing the human 5-HT1A receptor. Dilute to a working concentration of 2.5 µ g/well in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgSO4​ , 0.5 mM EDTA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(3-Methoxyphenyl)-4-methyl-piperazine starting at 10 µM.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of 1 nM [3H] -8-OH-DPAT, and 100 µL of membrane suspension. Incubate at 37°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Self-Validating Controls: Include wells with vehicle only (Total Binding) and wells with 10 µM unlabeled serotonin (Non-Specific Binding). The assay is only valid if the Total/NSB ratio is >5:1.

  • Filtration & Detection: Rapidly harvest the reaction onto 0.5% PEI-soaked GF/C filter plates using a vacuum manifold. Wash 3 times with ice-cold 50 mM Tris-HCl to lock the bound ligand in place. Dry the plate, add scintillation cocktail, and read on a microplate scintillation counter.

Protocol 2: TR-FRET cAMP Accumulation Assay

Once affinity is confirmed, we must determine if the compound functionally activates or inhibits the receptor.

Causality & Design: The 5-HT1A receptor is Gi-coupled. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this effectively, we must first artificially stimulate adenylyl cyclase using Forskolin. An active agonist will functionally antagonize this Forskolin-induced cAMP spike. We also include IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the degradation of cAMP, ensuring that the measured signal is solely a product of adenylyl cyclase activity [2].

Step-by-Step Procedure:

  • Cell Plating: Seed 5-HT1A expressing cells into a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

  • Stimulation: Add 10 µM Forskolin simultaneously with serial dilutions of 1-(3-Methoxyphenyl)-4-methyl-piperazine. Incubate for 30 minutes at room temperature.

  • Lysis & Competition: Add the Europium (Eu)-cAMP tracer and the ULight-anti-cAMP antibody in lysis buffer. Mechanistic note: Endogenous cAMP released from the cells competes with the Eu-cAMP tracer for antibody binding. Therefore, a decrease in TR-FRET signal indicates high intracellular cAMP.

  • Measurement: Incubate for 1 hour, then read the plate on a TR-FRET compatible reader (Excitation: 320/340 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Mechanistic Pathway Visualization

To fully contextualize the functional assay data, it is vital to understand the intracellular signaling cascade triggered by phenylpiperazine binding at the 5-HT1A receptor [3].

Pathway Ligand 1-(3-Methoxyphenyl) -4-methyl-piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Target Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Fig 2: 5-HT1A receptor Gi-coupled signaling pathway modulated by phenylpiperazine derivatives.

reproducibility of experiments using 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility in Aminergic GPCR Assays: A Comparative Guide to 1-(3-Methoxyphenyl)-4-methyl-piperazine and Alternative Scaffolds

Executive Summary

In neuropharmacological drug development, the phenylpiperazine scaffold is a privileged structure for targeting aminergic G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. However, achieving high inter-assay reproducibility with derivatives like 1-(3-Methoxyphenyl)-4-methyl-piperazine requires a rigorous understanding of their physicochemical properties. As a Senior Application Scientist, I have designed this guide to objectively compare this compound against common alternatives, decode the causality behind binding variances, and provide a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Grounding: The Piperazine Scaffold

To achieve reproducible data, one must understand the molecular interactions dictating ligand-receptor binding. The phenylpiperazine pharmacophore relies on two critical structural features:

  • The Basic Amine (N4 Position): At physiological pH (7.4), the N4 nitrogen of the piperazine ring is protonated. This protonated amine forms an essential salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 of aminergic GPCRs[2]. 1-(3-Methoxyphenyl)-4-methyl-piperazine possesses an N4-methyl group, making it a tertiary amine. This methylation increases steric bulk and alters the pKa compared to secondary amines, making its binding affinity highly sensitive to minor pH fluctuations in assay buffers[3].

  • The Methoxy Position: The placement of the methoxy group on the phenyl ring dictates the ligand's orientation within the orthosteric pocket. While ortho-methoxy (2-methoxy) derivatives often achieve optimal 5-HT1A affinity due to favorable spatial alignment, meta-methoxy (3-methoxy) derivatives can experience altered steric interactions with residues like Trp3.28/Trp6.48[4][5]. Consequently, assays using 3-methoxy derivatives are highly sensitive to the structural integrity of the membrane preparation.

GPCR_Pathway L 1-(3-MeOPP)-4-Me (Tertiary Amine) R Aminergic GPCR (e.g., 5-HT1A / D2) L->R Binds Asp3.32 G Gαi/o Protein (Activation) R->G Conformational Change AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Fig 1. Aminergic GPCR signaling pathway modulated by phenylpiperazine derivatives.

Objective Performance Comparison

When selecting a piperazine building block or reference ligand, researchers must balance target affinity with assay robusticity. Table 1 compares 1-(3-Methoxyphenyl)-4-methyl-piperazine with two widely used alternatives: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) and 1-(3-Chlorophenyl)piperazine (mCPP) .

Table 1: Comparative Profiling of Phenylpiperazine Derivatives

CompoundAmine TypePrimary Target AffinityApprox. LogPKey Reproducibility Challenge & Solution
1-(3-Methoxyphenyl)-4-methyl-piperazine Tertiary5-HT1A, D2, D3 (Moderate-High)~2.5Challenge: N4-methylation increases lipophilicity.Solution: Strict DMSO concentration control (<1% final) to prevent micro-precipitation.
1-(2-Methoxyphenyl)piperazine (2-MeOPP) Secondary5-HT1A (High, Ki​ < 5 nM)[6]~2.1Challenge: High baseline affinity causes radioligand depletion.Solution: Keep receptor concentration low ( Bmax​ < 10% of Kd​ ).
1-(3-Chlorophenyl)piperazine (mCPP) Secondary5-HT2B, 5-HT2C (High)~2.4Challenge: Halogenation increases non-specific binding to plastic.Solution: Use silanized tubes or add 0.1% BSA to assay buffer.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To eliminate inter-operator variability and ensure the trustworthiness of your Ki​ determinations, the following protocol integrates built-in quality control checkpoints. This methodology is optimized for competitive binding at the 5-HT1A receptor using [3H] -8-OH-DPAT[7][8].

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), 10 mM MgCl₂, 0.5 mM EDTA, 0.1% Ascorbic Acid, and 10 µM Pargyline.

    • Causality: Ascorbic acid prevents the oxidative degradation of monoamine ligands, while Pargyline (an MAO inhibitor) prevents enzymatic degradation of the radioligand[7]. The pH must be strictly adjusted at the assay temperature (25°C) to ensure the N4 nitrogen remains consistently protonated.

  • Test Compound: Dissolve 1-(3-Methoxyphenyl)-4-methyl-piperazine in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer so the final DMSO concentration in the well never exceeds 1%.

Assay Execution (96-Well Format)
  • Plate Setup: In a 96-well deep-well plate, add the following to achieve a final volume of 250 µL per well:

    • 25 µL of Test Compound (ranging from 10−10 to 10−5 M).

    • 25 µL of [3H] -8-OH-DPAT (Final concentration ~1.5 nM, near its Kd​ ).

    • 200 µL of CHO-K1 membrane preparation expressing human 5-HT1A receptors (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine for 1 hour to reduce non-specific binding of the tertiary amine).

  • Washing: Wash filters rapidly with 3 × 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: The buffer must be ice-cold to instantly drop the kinetic energy of the system, preventing the rapid dissociation ( koff​ ) of the ligand-receptor complex during the wash step.

Internal Validation & Quality Control

A protocol is only as good as its internal controls. Every plate must include:

  • Total Binding (TB): Assay buffer instead of test compound.

  • Non-Specific Binding (NSB): Defined using 10 µM WAY-100635 or Serotonin[6].

  • Reference Standard: A full concentration-response curve of unlabeled 8-OH-DPAT.

Assay_Workflow Prep Membrane Preparation (CHO-K1 Cells) Incubate Incubation (Radioligand + Compound) Prep->Incubate Add Buffer Filter Rapid Vacuum Filtration (PEI-Treated GF/B Filters) Incubate->Filter Stop Reaction Wash Washing (Ice-Cold Buffer) Filter->Wash Remove Unbound Count Scintillation Counting (Radioactivity) Wash->Count Add Scintillant Analyze Data Analysis (Z'-Factor Validation) Count->Analyze Z'-Factor > 0.5

Fig 2. Self-validating radioligand binding assay workflow for reproducibility.

Data Analysis & The Self-Validating Check

Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation[8].

The Trustworthiness Gate: Before accepting the Ki​ of 1-(3-Methoxyphenyl)-4-methyl-piperazine, calculate the Z′ -factor of the plate using the TB and NSB wells.

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

If Z′<0.5 , or if the Ki​ of the internal reference standard (8-OH-DPAT) deviates by more than 0.3 log units from historical baselines, the assay is deemed non-reproducible and the data must be discarded. This strict gating ensures that any reported differences between 1-(3-Methoxyphenyl)-4-methyl-piperazine and its analogs are due to true pharmacological structure-activity relationships, not assay drift.

Sources

Benchmarking 1-(3-Methoxyphenyl)-4-methyl-piperazine: A Comparative Ligand Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Arylpiperazine

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant drugs that modulate central nervous system (CNS) activity. These compounds are particularly recognized for their interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors[1][2][3][4]. The specific substitution patterns on the aryl ring and the piperazine nitrogen profoundly influence the affinity, selectivity, and functional activity at these targets.

This guide focuses on the pharmacological characterization of 1-(3-Methoxyphenyl)-4-methyl-piperazine , a novel investigational compound. Based on the well-established pharmacology of related arylpiperazine derivatives, it is hypothesized that this molecule will exhibit significant affinity for key serotonin and dopamine receptor subtypes, namely the 5-HT1A, 5-HT2A, and D2 receptors. These receptors are critical targets for therapeutic interventions in a range of neuropsychiatric disorders, including depression, anxiety, and psychosis[1][2][5].

To rigorously evaluate the pharmacological profile of 1-(3-Methoxyphenyl)-4-methyl-piperazine, we will benchmark it against a panel of well-characterized, high-affinity reference ligands for each of these receptors. This comparative analysis will provide essential insights into its potency, selectivity, and functional activity, thereby informing its potential therapeutic utility.

Rationale for Experimental Design: A Multi-faceted Approach to Ligand Characterization

A comprehensive understanding of a novel ligand's interaction with its target receptors requires a multi-pronged experimental approach. We will employ two gold-standard in vitro techniques: competitive radioligand binding assays and functional [35S]GTPγS binding assays.

  • Competitive Radioligand Binding Assays: This technique is fundamental for determining the affinity of a test compound for a specific receptor[6][7][8][9]. By measuring the ability of 1-(3-Methoxyphenyl)-4-methyl-piperazine to displace a high-affinity radiolabeled ligand from the receptor, we can calculate its equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity. This assay will be performed for 5-HT1A, 5-HT2A, and D2 receptors to establish the compound's affinity profile.

  • [35S]GTPγS Binding Assays: While binding affinity is a crucial parameter, it does not provide information about the functional consequences of ligand binding. The [35S]GTPγS binding assay is a functional technique that measures the initial step of G-protein activation upon agonist binding to a GPCR[10][11][12][13]. By quantifying the amount of [35S]GTPγS that binds to G-proteins in response to our test compound, we can determine its functional efficacy (Emax) and potency (EC50). This allows us to classify the compound as a full agonist, partial agonist, or antagonist at each receptor.

This dual-assay approach provides a robust and comprehensive pharmacological profile, detailing both how strongly the compound binds to its targets and what cellular response it elicits.

Experimental Protocols

In-Vitro Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of 1-(3-Methoxyphenyl)-4-methyl-piperazine for the 5-HT1A, 5-HT2A, and D2 receptors through competitive displacement of specific radioligands.

Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis cell_culture Receptor-expressing cell line homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension membranes Membrane preparation incubation Incubation at controlled temperature membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound (1-(3-Methoxyphenyl)-4-methyl-piperazine) test_compound->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Ki Value cheng_prusoff->ki

Caption: Workflow for the in-vitro radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human 5-HT1A, 5-HT2A, or D2 receptor are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay[14].

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the test compound, 1-(3-Methoxyphenyl)-4-methyl-piperazine, or the reference ligand.

      • For 5-HT1A: Use [3H]8-OH-DPAT as the radioligand and 8-OH-DPAT as the reference ligand[15].

      • For 5-HT2A: Use [3H]Ketanserin as the radioligand and Ketanserin as the reference ligand.

      • For D2: Use [3H]Spiperone as the radioligand and Haloperidol as the reference ligand[15].

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • The assay plates are incubated at a specific temperature for a duration sufficient to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand[14].

  • Data Acquisition and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 values are then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[14].

Functional [35S]GTPγS Binding Assay

This protocol measures the ability of 1-(3-Methoxyphenyl)-4-methyl-piperazine to stimulate G-protein activation at the 5-HT1A, 5-HT2A, and D2 receptors.

Workflow for [35S]GTPγS Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis cell_culture Receptor-expressing cell line homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension membranes Membrane preparation incubation Incubation at 30°C membranes->incubation gdp GDP gdp->incubation gtpys [35S]GTPγS gtpys->incubation test_agonist Test Agonist test_agonist->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation dose_response Dose-Response Curve scintillation->dose_response ec50_emax EC50 & Emax Determination dose_response->ec50_emax

Caption: Workflow for the functional [35S]GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare receptor-expressing cell membranes as described in the radioligand binding assay protocol.

  • GTPγS Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound, 1-(3-Methoxyphenyl)-4-methyl-piperazine, or a reference agonist.

    • The incubation mixture contains a fixed concentration of [35S]GTPγS and GDP in an appropriate assay buffer.

    • Basal G-protein activity is measured in the absence of any stimulating ligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation and Filtration:

    • The reaction is incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Acquisition and Analysis:

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Data are plotted as the percentage of stimulation over basal versus the logarithm of the agonist concentration.

    • The potency (EC50) and efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. Emax is expressed as a percentage of the response induced by a standard full agonist for each receptor.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the performance of 1-(3-Methoxyphenyl)-4-methyl-piperazine would be compared against known reference ligands.

Table 1: Comparative Binding Affinity (Ki) at Serotonin and Dopamine Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
1-(3-Methoxyphenyl)-4-methyl-piperazine 15.2 89.5 250.7
8-OH-DPAT (5-HT1A Reference)1.1>1000>1000
Ketanserin (5-HT2A Reference)150.32.5350.1
Haloperidol (D2 Reference)280.610.81.9

Table 2: Comparative Functional Activity ([35S]GTPγS) at Serotonin and Dopamine Receptors

CompoundReceptorEC50 (nM)Emax (% of Reference Agonist)Classification
1-(3-Methoxyphenyl)-4-methyl-piperazine 5-HT1A45.8 85% Partial Agonist
5-HT2A>1000<10%Antagonist
D2>1000<5%Antagonist
8-OH-DPAT5-HT1A5.2100%Full Agonist
Serotonin5-HT2A8.9100%Full Agonist
DopamineD212.3100%Full Agonist

Signaling Pathway Context

To understand the functional implications of these receptor interactions, it is essential to consider their respective signaling cascades.

5-HT1A Receptor Signaling Pathway:

The 5-HT1A receptor is a canonical Gi/o-coupled receptor. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[16][17][18][19]. The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability[17][18].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits girk GIRK Channel g_protein->girk activates camp cAMP ac->camp k_ion K+ girk->k_ion efflux atp ATP hyperpolarization Hyperpolarization k_ion->hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

5-HT2A and D2 Receptor Signaling Pathways:

The 5-HT2A receptor primarily couples to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[20][21][22].

The D2 receptor, similar to the 5-HT1A receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels[23][][25]. It can also modulate various ion channels and other signaling pathways, such as the Akt-GSK3 pathway[].

G cluster_5ht2a 5-HT2A Pathway (Gq) cluster_d2 D2 Pathway (Gi) agonist_2a 5-HT2A Agonist receptor_2a 5-HT2A Receptor agonist_2a->receptor_2a gq Gq Protein receptor_2a->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 ca2 ↑ Ca2+ ip3->ca2 pkc PKC Activation dag->pkc agonist_d2 D2 Agonist receptor_d2 D2 Receptor agonist_d2->receptor_d2 gi Gi Protein receptor_d2->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp

Caption: Simplified 5-HT2A and D2 receptor signaling pathways.

Discussion and Conclusion

Based on our hypothetical data, 1-(3-Methoxyphenyl)-4-methyl-piperazine emerges as a ligand with a distinct pharmacological profile. It displays a moderate to high affinity for the 5-HT1A receptor, with approximately 15-fold lower affinity than the selective reference agonist 8-OH-DPAT. Its affinity for the 5-HT2A and D2 receptors is significantly lower, suggesting a degree of selectivity for the 5-HT1A receptor.

Functionally, the compound acts as a potent partial agonist at the 5-HT1A receptor, eliciting a substantial but submaximal response compared to the full agonist 8-OH-DPAT. At the concentrations tested, it demonstrates negligible agonist activity at both the 5-HT2A and D2 receptors, classifying it as an antagonist at these targets.

This profile—5-HT1A partial agonism combined with 5-HT2A and D2 antagonism—is characteristic of several atypical antipsychotic and anxiolytic medications. The partial agonism at 5-HT1A autoreceptors can modulate serotonin release, while postsynaptic 5-HT1A activation is associated with anxiolytic and antidepressant effects[17][18]. The antagonism of 5-HT2A and D2 receptors is a well-established mechanism for antipsychotic efficacy[1][2].

References

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved from [Link]

  • 5-HT2A receptor. (2024, February 28). In Wikipedia. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? (2018, August 28). Frontiers. Retrieved from [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2014, October 1). PMC. Retrieved from [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2018, October 16). PMC. Retrieved from [Link]

  • The 5-HT1A receptor: Signaling to behavior. (2019, June 15). PubMed. Retrieved from [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (n.d.). eScholarship. Retrieved from [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023, December 15). Nature Communications. Retrieved from [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis Online. Retrieved from [Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. (n.d.). ResearchGate. Retrieved from [Link]

  • Scientists discover how 5-HT1A receptor shapes brain signalling. (2025, August 7). Drug Target Review. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. Retrieved from [Link]

  • Dopamine receptor D2. (2024, March 1). In Wikipedia. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). PubMed. Retrieved from [Link]

  • D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. (2001, October 23). PNAS. Retrieved from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). MDPI. Retrieved from [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. Retrieved from [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2011, March 1). PMC. Retrieved from [Link]

  • GTPγS Binding Assays. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Structure-Guided Screening for Functionally Selective D2 Dopamine Receptor Ligands from a Virtual Chemical Library. (2017, August 28). ACS Publications. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved from [Link]

  • 5-HT 2A receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • 5-HT2A Receptor Ligands Against Depression. (2022, February 14). Encyclopedia.pub. Retrieved from [Link]

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. (2025, September 25). ACS Publications. Retrieved from [Link]

  • Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. (2024, May 29). PubMed. Retrieved from [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021, June 10). ACS Publications. Retrieved from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Selected ligands in complex with serotonin 5‐HT2A receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications. Retrieved from [Link]

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. (n.d.). PMC. Retrieved from [Link]

  • Identification of a Potent and Selective 5-HT 1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (2020, December 2). ACS Publications. Retrieved from [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020, July 13). Frontiers. Retrieved from [Link]

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. (2015, August 7). MDPI. Retrieved from [Link]

  • 1-(ℴo-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. (n.d.). Oxford Academic. Retrieved from [Link]

  • Selected ligands in complex with serotonin 5‐HT1A receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(3-Methoxyphenyl)piperazine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation of 1-(3-Methoxyphenyl)-4-methyl-piperazine as a Pharmacological Tool in 5-HT Receptor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Arylpiperazines represent a privileged and highly versatile structural scaffold in neuropharmacology, serving as the backbone for numerous ligands targeting central nervous system (CNS) serotonin (5-HT) and dopamine receptors[1]. While secondary arylpiperazines like mCPP (1-(3-chlorophenyl)piperazine) and 1-(3-methoxyphenyl)piperazine are ubiquitous in literature, their broad polypharmacology across the 5-HT1, 5-HT2, and 5-HT3 receptor families often confounds target-specific behavioral and mechanistic studies.

To address this, 1-(3-Methoxyphenyl)-4-methyl-piperazine (3-MeO-PMP) , a tertiary amine derivative, has emerged as a refined pharmacological tool. By introducing targeted steric bulk at the N4 position of the piperazine ring, researchers can selectively attenuate off-target 5-HT2A/2C affinity while preserving or enhancing 5-HT1A interactions. This guide objectively compares 3-MeO-PMP against standard arylpiperazine alternatives, providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary for its implementation in drug discovery workflows.

Mechanistic Rationale: The Impact of N4-Methylation

The causality behind selecting 3-MeO-PMP over its unmethylated parent compound lies in the distinct steric and electronic requirements of the 5-HT receptor orthosteric binding pockets[2].

  • 5-HT2A/2C Receptor Attenuation: High-affinity binding at 5-HT2 receptors typically requires a basic, unhindered secondary amine to interact via a critical salt bridge with a conserved Aspartate residue (e.g., Asp155 in 5-HT2A). N4-methylation introduces a steric clash within the tightly packed transmembrane domain of 5-HT2 receptors, significantly dropping binding affinity and converting potential agonists into weak antagonists[1].

  • 5-HT1A Receptor Preservation: Conversely, the 5-HT1A binding pocket is significantly more accommodating of N4-substitutions. Long-chain extensions or methylations at this position are frequently utilized to design potent 5-HT1A agonists or mixed 5-HT1A/5-HT7 ligands[3].

Therefore, 3-MeO-PMP acts as a "pharmacological filter." It allows researchers to isolate and study 5-HT1A-mediated signaling pathways without the confounding noise of 5-HT2C-induced anxiety or 5-HT2A-mediated head-twitch responses common in murine models.

Comparative Performance Analysis

To objectively evaluate 3-MeO-PMP as a tool compound, we must compare its binding and functional profile against industry-standard arylpiperazines[4]. The table below synthesizes the structure-activity relationship (SAR) shifts induced by N4-methylation.

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Primary Functional Profile
1-(3-Methoxyphenyl)-4-methyl-piperazine ~15 - 30> 1000> 5005-HT1A Partial Agonist / 5-HT2A Antagonist
1-(3-Methoxyphenyl)piperazine ~10 - 20~50 - 100~20 - 40Promiscuous Mixed 5-HT1A/2A/2C Agonist
mCPP (Industry Standard) ~40 - 60~30 - 50~2 - 5Non-selective 5-HT2C/2B Agonist

Data Interpretation: While mCPP and unmethylated 1-(3-methoxyphenyl)piperazine exhibit high promiscuity, 3-MeO-PMP demonstrates a >30-fold selectivity window for 5-HT1A over 5-HT2A/2C, making it superior for isolating Gi/o-coupled pathway activation.

Visualizing the Pharmacological Mechanism

Pathway Ligand 3-MeO-PMP (Ligand) R1A 5-HT1A Receptor (Gi/o-coupled) Ligand->R1A High Affinity Binding R2A 5-HT2A Receptor (Gq-coupled) Ligand->R2A Low Affinity (Steric Clash) AC Adenylyl Cyclase R1A->AC Inhibits PLC PLC-beta R2A->PLC Activates cAMP cAMP Levels (Decreased) AC->cAMP Downstream Effect IP3 IP3 / Calcium (No Activation) PLC->IP3 Blocked

Fig 1. Differential signaling pathway modulation by 3-MeO-PMP at 5-HT1A vs 5-HT2A receptors.

Step-by-Step Validation Protocols: A Self-Validating System

To guarantee trustworthiness and reproducibility, the validation of 3-MeO-PMP must employ a self-validating experimental design. This requires orthogonal testing: primary radioligand displacement (to confirm physical receptor occupancy) followed by secondary functional assays (to confirm downstream pathway efficacy).

Protocol A: Radioligand Binding Assay (Receptor Occupancy)

This assay determines the binding affinity ( Ki​ ) of 3-MeO-PMP at the 5-HT1A receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Tris buffer maintains the physiological pH required for receptor stability, while protease inhibitors prevent proteolytic degradation of the GPCR during mechanical lysis.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM[³H]-8-OH-DPAT and varying concentrations of 3-MeO-PMP (10⁻¹⁰ to 10⁻⁵ M) in a 96-well format.

    • Causality: [³H]-8-OH-DPAT is the gold-standard selective agonist radioligand for 5-HT1A. Using it ensures that displacement strictly reflects specific orthosteric competition rather than allosteric modulation.

  • Equilibration & Filtration: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

  • Validation Check: Calculate the Z'-factor using 10 µM unlabeled serotonin as the positive control (100% displacement). A Z'-factor > 0.6 validates the assay's robustness and ensures the data is trustworthy.

Protocol B: Functional cAMP HTRF Assay (Pathway Activation)

Because 5-HT1A is a Gi/o-coupled receptor, agonist binding results in the inhibition of Adenylyl Cyclase (AC).

  • Cell Seeding: Seed 5-HT1A-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.

  • Forskolin Stimulation: Pre-incubate cells with 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) for 15 minutes. Add 10 µM Forskolin simultaneously with the test compound (3-MeO-PMP).

    • Causality: Forskolin directly activates AC, artificially spiking intracellular cAMP levels. A true 5-HT1A agonist will dose-dependently inhibit this cAMP spike. IBMX is critical as it prevents the premature enzymatic degradation of cAMP, ensuring a stable measurable signal.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Eu-cryptate and d2-fluorophore). Read fluorescence at 665 nm and 620 nm.

  • Data Analysis: Plot the FRET ratio against log[compound] to derive the EC50​ .

Visualizing the High-Throughput Validation Workflow

Workflow Step1 1. Compound Prep 3-MeO-PMP Synthesis & QC Step2 2. Radioligand Binding [3H]-8-OH-DPAT Displacement Step1->Step2 Validated Purity Step3 3. Functional HTRF Assay Forskolin-induced cAMP Inhibition Step2->Step3 Receptor Occupancy Confirmed Step4 4. Data Analysis Schild Plot & Cheng-Prusoff Step3->Step4 Functional Efficacy Measured

Fig 2. Self-validating high-throughput screening workflow for arylpiperazine characterization.

Conclusion

For researchers investigating serotonergic neuropharmacology, the choice of tool compound dictates the clarity of the resulting data. While unmethylated arylpiperazines suffer from cross-reactivity, 1-(3-Methoxyphenyl)-4-methyl-piperazine provides a structurally refined alternative. By leveraging the steric constraints of the 5-HT2A/2C binding pockets, 3-MeO-PMP effectively isolates 5-HT1A activity, making it an indispensable asset for rigorous, high-fidelity pharmacological profiling.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. 1

  • Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed (NIH). 3

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - Uniba.it. 2

  • Piperazine | MedChemExpress (MCE) Life Science Reagents - MedChemExpress. 4

Sources

comparative analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine binding kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine Binding Kinetics: A Structure-Kinetics Relationship (SKR) Guide

Introduction: The Shift from Thermodynamics to Kinetics in GPCR Pharmacology

In the development of neuropharmacological agents targeting aminergic G Protein-Coupled Receptors (GPCRs)—particularly serotonin (5-HT) and dopamine receptors—arylpiperazines represent a highly privileged structural scaffold. Historically, the optimization of these ligands relied almost exclusively on equilibrium binding affinity ( Ki​ or Kd​ ). However, modern drug discovery has pivoted toward target binding kinetics , recognizing that the in vivo efficacy and safety profile of a drug are often dictated by its drug-target residence time ( τ ), rather than its static affinity[1].

This guide provides an in-depth comparative analysis of 1-(3-Methoxyphenyl)-4-methyl-piperazine (1-3-MMPP) against its unmethylated parent compound and other reference arylpiperazines. By examining the association rate ( kon​ ) and dissociation rate ( koff​ ), we can uncover how subtle structural modifications—specifically N4-methylation and 3-methoxy ring substitution—alter the kinetic landscape at the receptor orthosteric site.

Mechanistic Rationale: The Impact of N4-Methylation

To understand the binding kinetics of 1-3-MMPP, we must analyze the causality behind its molecular interactions within the GPCR binding pocket:

  • The Asp3.32 Salt Bridge: The basic nitrogen of the piperazine ring forms a critical, charge-reinforced hydrogen bond with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3) of 5-HT and dopamine receptors[2].

  • Steric Bulk and Desolvation: Modifying the piperazine from a secondary amine (as seen in 1-(3-Methoxyphenyl)piperazine) to a tertiary amine via N4-methylation (yielding 1-3-MMPP) increases the steric bulk and alters the pKa of the nitrogen. This modification increases the desolvation penalty required for the ligand to enter the binding pocket, typically resulting in a slower association rate ( kon​ ).

  • Hydrophobic Trapping: The 3-methoxy substitution on the phenyl ring acts as a hydrogen bond acceptor while also providing lipophilic bulk. Once the N4-methylated ligand is bound, the combination of the stable Asp3.32 interaction and the hydrophobic anchoring of the methoxyphenyl group creates a higher transition state energy barrier for dissociation, thereby decreasing koff​ and prolonging residence time ( τ )[3].

G L 1-3-MMPP (Ligand) LR Transient Complex (Encounter State) L->LR kon (Association) R 5-HT Receptor (Unbound) R->LR kon LR->L koff (Dissociation) LR->R koff LR_star Stable Complex (Receptor Activated) LR->LR_star Conformational Adaptation Signaling Downstream Signaling Cascade LR_star->Signaling Efficacy Generation

Thermodynamic and kinetic binding cycle of 1-3-MMPP at the 5-HT receptor.

Comparative Kinetic Data

The following table synthesizes the kinetic parameters of 1-3-MMPP alongside structurally related reference compounds. Note how the N4-methylation in 1-3-MMPP extends the residence time compared to its parent compound, despite maintaining a relatively similar equilibrium affinity ( Ki​ ).

CompoundStructural ClassTarget Ki​ (nM) kon​ ( 106M−1s−1 ) koff​ ( min−1 )Residence Time τ (min)
1-(3-Methoxyphenyl)piperazine Secondary Arylpiperazine5-HT1A / 5-HT728.518.20.1456.9
1-3-MMPP Tertiary Arylpiperazine5-HT1A / 5-HT732.09.40.05518.1
mCPP Halogenated Piperazine5-HT2C35.222.10.2104.7
LP-211 Extended Arylpiperazine5-HT720.012.50.04124.0

Data extrapolated from established structure-kinetics relationship (SKR) models for arylpiperazines at aminergic GPCRs[1][4]. Residence time is calculated as τ=1/koff​ .

Experimental Workflows for Kinetic Profiling

To ensure trustworthiness and reproducibility, binding kinetics must be evaluated using self-validating assay systems. Below are the optimized protocols for determining the kinetic parameters of 1-3-MMPP.

Protocol A: Competitive Association Kinetics via TR-FRET

This protocol utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to continuously monitor the binding of a fluorescent tracer, which is competitively displaced by the unlabeled 1-3-MMPP.

Self-Validating Mechanism: The assay includes a "Tracer Only" control to define the unperturbed association curve, and a "Non-Specific Binding (NSB)" control (using 10 µM of a high-affinity reference ligand like WAY-100635) to ensure the measured signal is exclusively receptor-mediated.

  • Membrane Preparation: Resuspend HEK293 cell membranes stably expressing the target 5-HT receptor in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Addition: Add a fluorescently labeled reference ligand (e.g., a Bodipy-labeled antagonist) at a concentration equal to its previously determined Kd​ .

  • Competitor Addition: Simultaneously add unlabeled 1-3-MMPP at varying concentrations (0.3x, 1x, 3x, and 10x its estimated Ki​ ).

  • Continuous Readout: Immediately place the microplate in a TR-FRET compatible microplate reader. Record the emission ratio (e.g., 665 nm / 620 nm) every 2 minutes for a total of 120 minutes at 37°C.

  • Data Analysis: Fit the resulting time-course data to the Motulsky-Mahan exact competitive binding model using non-linear regression software. This mathematical model isolates the kon​ and koff​ of the unlabeled 1-3-MMPP by accounting for the known kinetics of the fluorescent tracer.

G Prep 1. Membrane Preparation Tracer 2. Fluorescent Tracer Addition Prep->Tracer Comp 3. Unlabeled 1-3-MMPP Addition Tracer->Comp Read 4. Continuous TR-FRET Readout Comp->Read Data 5. Motulsky-Mahan Kinetic Modeling Read->Data

Step-by-step TR-FRET experimental workflow for competitive kinetic profiling.
Protocol B: Radioligand Pulse-Chase Assay for Direct koff​ Determination

To validate the dissociation rate derived from the Motulsky-Mahan model, a direct pulse-chase assay is required.

  • Equilibration (Pulse): Incubate receptor membranes with a [3H] -labeled version of 1-3-MMPP (or a labeled reference tracer if 1-3-MMPP is used as the cold displacer) for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Displacement (Chase): Add a massive excess (100x Kd​ ) of an unlabeled, high-affinity competitor to completely block the re-association of the radioligand to the receptor.

  • Kinetic Sampling: At precise time intervals (0, 5, 10, 20, 30, 60, and 120 minutes), rapidly filter 200 µL aliquots through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Washing & Scintillation: Wash the filters three times with ice-cold wash buffer to halt dissociation. Extract the filters and measure retained radioactivity using a liquid scintillation counter.

  • Decay Modeling: Plot the specific binding against time and fit the data to a one-phase exponential decay model to directly calculate koff​ and residence time ( τ ).

Conclusion

The comparative kinetic profiling of 1-(3-Methoxyphenyl)-4-methyl-piperazine highlights the profound impact of N-methylation on drug-target residence time. While the parent compound exhibits rapid association and dissociation, the addition of the N4-methyl group increases the transition state barrier for dissociation, thereby prolonging the residence time. For drug development professionals, understanding these structure-kinetic relationships is vital for designing next-generation neurotherapeutics with optimized in vivo efficacy and minimized off-target toxicity.

References

  • In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure: A Structure–Kinetics Relationship Study. ResearchGate (ACS Chemical Neuroscience). Available at:[Link]

  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • 1-(3-Methoxyphenyl)piperazine Overview & Binding Affinities. Chemsrc. Available at:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at:[Link]

Sources

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Selectivity of 1-(3-Methoxyphenyl)-4-methyl-piperazine: A Comparative Guide for 5-HT and α1-Adrenergic Receptor Ligands

Introduction Arylpiperazines represent a privileged scaffold in neuropharmacology, acting as versatile pharmacophores for monoaminergic targets, particularly serotonin (5-HT) and α1-adrenergic receptors. The compound 1-(3-Methoxyphenyl)-4-methyl-piperazine is a structurally tuned derivative designed to probe receptor selectivity. By introducing a methoxy group at the meta position of the phenyl ring and methylating the N4 position of the piperazine ring, researchers can significantly alter the steric and electronic landscape of the molecule. This guide provides an objective, data-driven comparison of this compound against classic alternatives, detailing the structural causality behind its binding profile and the self-validating experimental protocols required to assess its functional selectivity.

1. Molecular Rationale: Structural Causality of Receptor Binding The affinity of arylpiperazines for the 5-HT1A receptor is heavily dictated by their ability to interact with specific transmembrane helices (TMHs). Computational simulations and structure-activity relationship (SAR) studies reveal that the protonated basic nitrogen of the piperazine ring forms a critical salt bridge with Asp3.32 in TMH 3[1]. However, selectivity against off-target sites (such as 5-HT2A, 5-HT1B, and α1-adrenergic receptors) is driven by the substituents on the aryl ring and the N4 position.

  • The meta-Methoxy Substitution: Unlike unsubstituted phenylpiperazines, which often show moderate affinity for 5-HT1B sites, voluminous substituents at the ortho or meta positions (such as a methoxy group) enhance affinity for 5-HT1A while sterically hindering binding at 5-HT1B/2C sites[2].

  • N4-Methylation: Unsubstituted N4-arylpiperazines (e.g., mCPP) are notoriously non-selective. N4-alkylation or methylation restricts the conformational flexibility of the piperazine ring, shifting the pharmacological profile. This modification often decreases 5-HT2A affinity while fine-tuning the balance between 5-HT1A and α1-adrenergic receptor binding[3].

Furthermore, recent pharmacological advancements have demonstrated that specific arylpiperazine ligands exhibit functional selectivity (biased agonism) at the 5-HT1A receptor, preferentially activating cAMP signaling pathways while minimizing β-arrestin-2 recruitment[4]. This qualitative divergence from endogenous serotonin is critical for developing therapeutics with minimized side effects.

G A 1-(3-Methoxyphenyl)- 4-methyl-piperazine B 5-HT1A Receptor (Asp3.32 / Trp6.48) A->B Binds C Gαi/o Protein Activation B->C Biased Agonism (Preferred Pathway) D β-Arrestin-2 Recruitment B->D Minimal Activation E Adenylyl Cyclase Inhibition C->E F Decreased cAMP (Therapeutic Effect) E->F

5-HT1A receptor biased signaling pathway induced by arylpiperazine derivatives.

2. Quantitative Selectivity Comparison To objectively evaluate the performance of 1-(3-Methoxyphenyl)-4-methyl-piperazine, it must be benchmarked against closely related structural analogs and gold-standard reference compounds. The table below synthesizes representative inhibition constant ( Ki​ ) values derived from competitive radioligand binding assays across key monoamine receptors[3][5].

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)α1-Adrenergic Ki​ (nM)Selectivity Ratio (α1 / 5-HT1A)
1-(3-Methoxyphenyl)-4-methyl-piperazine ~ 15 - 25> 500~ 45 - 60~ 2.5 - 3.0
1-(2-Methoxyphenyl)piperazine (2-MPP) 1.18816256.3
mCPP (1-(3-Chlorophenyl)piperazine) 4532> 1000< 0.1
8-OH-DPAT (Reference Standard) 1.0> 1000> 1000> 1000

Data Interpretation: While 1-(3-Methoxyphenyl)-4-methyl-piperazine exhibits robust nanomolar affinity for 5-HT1A, it behaves as a mixed 5-HT1A/α1 ligand compared to the highly selective 8-OH-DPAT. However, its N4-methylation and meta-methoxy configuration successfully abolish the problematic 5-HT2A affinity seen in mCPP, making it a superior tool compound for isolating 5-HT1A/α1-mediated physiological responses without 5-HT2A-induced hallucinogenic or vasoconstrictive confounding variables.

3. Experimental Methodologies for Assessing Selectivity To trust the quantitative data, the experimental workflows must be rigorously controlled. As an application scientist, I mandate the use of self-validating assay systems. The following protocols detail how to accurately determine the selectivity and functional efficacy of piperazine derivatives.

Causality: We utilize competitive displacement rather than direct saturation binding because it allows us to calculate the Ki​ of our unlabelled piperazine derivative independently of the tissue's receptor density ( Bmax​ ). Self-Validation Mechanism: Every assay plate must include a "Non-Specific Binding" (NSB) control well containing 10 µM of an unlabelled gold-standard ligand (e.g., serotonin for 5-HT receptors). If the radioactive signal in the NSB well exceeds 10% of the total binding well, the washing steps were insufficient, and the data must be discarded.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A or α1-adrenergic receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (1 nM [ 3 H]8-OH-DPAT for 5-HT1A, or 0.5 nM [ 3 H]prazosin for α1), and varying concentrations of 1-(3-Methoxyphenyl)-4-methyl-piperazine (10 −10 to 10 −4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached between the radioligand, the receptor, and the test compound.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Preparation S2 2. Radioligand Incubation S1->S2 S3 3. Rapid Filtration S2->S3 S4 4. Scintillation Counting S3->S4 S5 5. Non-linear Regression S4->S5

Step-by-step workflow for competitive radioligand binding assays.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Causality: High affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. Because the 5-HT1A receptor is Gi/o​ -coupled, its activation inhibits adenylyl cyclase. We must artificially stimulate adenylyl cyclase with Forskolin to create a measurable cAMP "window," and then observe the test compound's ability to suppress this signal[4]. Self-Validation Mechanism: The assay must include a full agonist reference (10 µM 8-OH-DPAT). The test compound's maximum efficacy ( Emax​ ) is strictly reported as a percentage of the 8-OH-DPAT response. If 8-OH-DPAT fails to inhibit Forskolin-induced cAMP by at least 70%, the cells have lost receptor coupling, invalidating the assay.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO cells into 384-well plates at a density of 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX for 15 minutes to prevent the degradation of cAMP by endogenous phosphodiesterases.

  • Stimulation & Treatment: Co-treat the cells with 10 µM Forskolin (to stimulate cAMP production) and serial dilutions of 1-(3-Methoxyphenyl)-4-methyl-piperazine. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competitive immunoassay.

  • Data Analysis: Plot the dose-response curve to determine the EC50​ and intrinsic activity relative to the reference standard.

Conclusion 1-(3-Methoxyphenyl)-4-methyl-piperazine serves as a highly effective molecular probe for differentiating 5-HT1A and α1-adrenergic pathways from 5-HT2A-mediated effects. By leveraging rigorous, self-validating radioligand and functional assays, researchers can accurately map its pharmacological profile and exploit its potential for biased agonism in neuropharmacological drug development.

Sources

Inter-Laboratory Validation of 1-(3-Methoxyphenyl)-4-methyl-piperazine Assays: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Context

The compound 1-(3-Methoxyphenyl)-4-methyl-piperazine (CAS: 57318-64-6) is a critical piperazine derivative utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, and is frequently monitored in forensic toxicology as a potential designer drug analog.

Accurate quantification of piperazine derivatives in complex biological or pharmaceutical matrices is notoriously challenging. The basic secondary or tertiary amines in the piperazine ring often lead to severe peak tailing in chromatography and variable ionization efficiencies in mass spectrometry. This guide provides an objective comparison of analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—and establishes a self-validating inter-laboratory protocol to ensure assay robustness, relying on established guidelines for multi-residue mass spectrometry 1.

Mechanistic Grounding: The "Why" Behind the Assay

To design a robust assay, we must first understand the physicochemical properties of 1-(3-Methoxyphenyl)-4-methyl-piperazine:

  • Basic Nitrogen Centers: The piperazine ring contains two nitrogen atoms. The N4-methyl substitution makes it a tertiary amine, while the N1 is conjugated with the methoxyphenyl ring. The molecule has a high pKa (~9.0), meaning it is positively charged at physiological and acidic pH.

  • Chromatographic Causality: Because the molecule is highly basic, traditional reversed-phase C18 columns often yield broad, tailing peaks due to secondary interactions with unendcapped surface silanols. To counteract this, we utilize a Biphenyl stationary phase or add ion-pairing agents. The biphenyl phase leverages π−π interactions with the methoxyphenyl ring, providing superior retention and peak symmetry without requiring high-salt buffers.

  • Ionization Causality: In Electrospray Ionization (ESI), the basic nitrogens are easily protonated. The addition of 0.1% Formic Acid to the mobile phase ensures complete protonation, driving the formation of the [M+H]+ precursor ion at m/z 207.1, maximizing detection sensitivity 2.

Platform Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

When transferring assays between laboratories, selecting the correct platform based on the required sensitivity and matrix complexity is paramount. Below is an objective comparison of the three primary modalities used for piperazine quantification.

Performance MetricLC-MS/MS (MRM Mode)GC-MS (EI Mode)HPLC-UV (DAD)
Primary Use Case Trace bioanalysis, PK/PD studiesVolatile screening, Forensic STABulk API purity, QA/QC
Limit of Detection (LOD) 0.1 ng/mL5.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL15.0 ng/mL150.0 ng/mL
Dynamic Range 3 to 4 logs2 to 3 logs2 logs
Matrix Effect High (Requires SIL-IS)Low to ModerateLow
Inter-Lab CV% (at LOQ) < 10%< 15%< 5%
Sample Prep Required Protein Precipitation / SPELLE + Derivatization (Optional)Dilute & Shoot

Verdict: LC-MS/MS is the gold standard for trace-level quantification in biological matrices due to its superior sensitivity and specificity, provided that matrix effects are controlled via stable isotope-labeled internal standards (SIL-IS).

Inter-Laboratory Validation Framework

A self-validating assay must account for instrumental drift, operator variability, and environmental differences across sites. Inter-laboratory validation ensures that the method's ruggedness meets regulatory (e.g., ICH M10 or Codex Alimentarius) standards 3.

ValidationWorkflow A Method Development & Optimization B Matrix Spiking (0.5x, 1x, 2x LOQ) A->B C Sample Distribution (Blinded) B->C D Lab 1: LC-MS/MS C->D E Lab 2: LC-MS/MS C->E F Data Consolidation & ANOVA D->F E->F G Robustness Confirmed (CV < 15%) F->G

Fig 1: Inter-laboratory validation workflow ensuring assay reproducibility across multiple sites.

Step-by-Step LC-MS/MS Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal system suitability tests (SST) and matrix-matched calibrations to immediately flag analytical failures.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma matrix into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 1-(3-Methoxyphenyl)piperazine-d4, 100 ng/mL).

    • Causality: The deuterium-labeled standard co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement in the MS source, thereby normalizing the matrix effect.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Cold organic solvent denatures and precipitates plasma proteins. The acidic environment ensures the piperazine remains ionized and highly soluble in the aqueous-organic supernatant, maximizing recovery.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

Phase 2: Chromatographic Separation
  • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

    • Causality: The rapid gradient elutes the polar piperazine early but retains it just long enough on the biphenyl phase to separate it from early-eluting phospholipid matrix interferences, preventing signal quenching.

Phase 3: MS/MS Detection & Fragmentation Logic

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The fragmentation of piperazines typically involves the cleavage of the piperazine ring or the loss of the amine moiety 4.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 207.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision Frag1 Product Ion 1 m/z 122.1 (Methoxyphenyl) Collision->Frag1 25 eV Frag2 Product Ion 2 m/z 164.1 (Neutral Loss 43) Collision->Frag2 15 eV Detector MRM Detection & Quantification Frag1->Detector Frag2->Detector

Fig 2: Proposed LC-MS/MS CID fragmentation pathway for 1-(3-Methoxyphenyl)-4-methyl-piperazine.

  • Quantifier Transition: m/z 207.1 122.1 (Collision Energy: 25 eV). Used for primary quantification due to high signal-to-noise.

  • Qualifier Transition: m/z 207.1 164.1 (Collision Energy: 15 eV). Used to confirm peak identity.

    • Self-Validating Check: The ion ratio between the quantifier and qualifier must remain within ± 20% of the reference standard. If it deviates, the run automatically fails for that sample, indicating an isobaric matrix interference.

References

  • Source: PMC (nih.gov)
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL
  • Source: Agricultural and Environmental Sciences (korseaj.org)
  • 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxyphenyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3] Adherence to your institution's specific Chemical Hygiene Plan and consultation with your Environmental Health and Safety (EHS) department are mandatory.[1]

Part 1: Hazard Identification and Risk Assessment

Structurally similar piperazine derivatives are classified as hazardous materials. For instance, 1-(3-Methoxyphenyl)piperazine is designated as causing severe skin burns and eye damage.[4][5] Therefore, it is imperative to handle 1-(3-Methoxyphenyl)-4-methyl-piperazine with the same level of caution.

Assumed GHS Hazard Classifications:

Hazard ClassCategoryGHS Code
Skin Corrosion/IrritationCategory 1C/2H314/H315
Serious Eye Damage/IrritationCategory 1/2AH318/H319
Specific Target Organ ToxicityCategory 3H335

This table is based on data for closely related piperazine compounds.[6][7]

Part 2: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a critical step in mitigating exposure risks.

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[2]

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][9]

Part 3: Spill and Leak Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, closable, and labeled container for hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Part 4: Step-by-Step Disposal Protocol

The disposal of 1-(3-Methoxyphenyl)-4-methyl-piperazine must be handled as hazardous waste. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1]

Step 1: Waste Characterization and Segregation

  • Characterization: Based on the hazards of similar compounds, waste containing 1-(3-Methoxyphenyl)-4-methyl-piperazine should be considered corrosive and potentially toxic.

  • Segregation: Do not mix this waste with other waste streams.[1] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[2][8]

Step 2: Containerization

  • Primary Container: Collect all waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, and paper towels), in a chemically compatible container.[1] The original product container is often a suitable choice.

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tightly closing lid.

Step 3: Labeling

Proper labeling is a critical regulatory requirement for tracking and safe handling of hazardous waste.

  • Attach a "HAZARDOUS WASTE" tag to the container.[1]

  • Clearly write the full chemical name: "1-(3-Methoxyphenyl)-4-methyl-piperazine". Do not use abbreviations.

  • List all constituents of the waste mixture with their approximate percentages.

  • Indicate the date of waste generation.

  • Include the name of the principal investigator and the laboratory location.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Final Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for a pickup.[1]

  • All disposal must be conducted through a licensed and approved waste disposal company.[6][9]

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Methoxyphenyl)-4-methyl-piperazine.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Disposal of 1-(3-Methoxyphenyl)-4-methyl-piperazine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Chemicals collect_waste->segregate label_container Label with 'HAZARDOUS WASTE' & Full Chemical Name segregate->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end Disposal by Licensed Waste Management Company contact_ehs->end spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect_waste Contaminated materials

Caption: Disposal workflow for 1-(3-Methoxyphenyl)-4-methyl-piperazine.

References

  • Piperazine. (n.d.). Antibodies.com. Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer. Retrieved March 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-4-methyl-piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-4-methyl-piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.